Product packaging for Soraprazan(Cat. No.:CAS No. 261944-46-1)

Soraprazan

Katalognummer: B051770
CAS-Nummer: 261944-46-1
Molekulargewicht: 367.4 g/mol
InChI-Schlüssel: PWILYDZRJORZDR-MISYRCLQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Soraprazan is a member of the potassium-competitive acid blocker (P-CAB) class, distinguished by its potent and reversible inhibition of gastric H+, K+-ATPase (the proton pump). Unlike irreversible proton pump inhibitors (PPIs) which require acid activation and covalent binding, this compound acts rapidly by competitively antagonizing potassium binding to the pump, effectively and immediately suppressing acid secretion. This mechanism offers a significant research tool for investigating the pathophysiology of acid-related disorders, such as gastroesophageal reflux disease (GERD) and peptic ulcers, under dynamic physiological conditions. Its reversible nature allows for the study of rapid-onset and short-duration acid suppression, providing a comparative model against conventional PPIs. Researchers value this compound for its high selectivity and potency in preclinical models, enabling critical studies on gastric physiology, drug efficacy, and the long-term effects of acid suppression. It is an essential compound for pharmacological profiling, target validation, and the development of next-generation anti-secretory therapies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H25N3O3 B051770 Soraprazan CAS No. 261944-46-1

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(7R,8R,9R)-7-(2-methoxyethoxy)-2,3-dimethyl-9-phenyl-7,8,9,10-tetrahydroimidazo[1,2-h][1,7]naphthyridin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-13-14(2)24-10-9-16-18(21(24)22-13)23-17(15-7-5-4-6-8-15)19(25)20(16)27-12-11-26-3/h4-10,17,19-20,23,25H,11-12H2,1-3H3/t17-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWILYDZRJORZDR-MISYRCLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC3=C(C2=N1)NC(C(C3OCCOC)O)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2C=CC3=C(C2=N1)N[C@@H]([C@H]([C@@H]3OCCOC)O)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261944-46-1
Record name Soraprazan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0261944461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SORAPRAZAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XB3671655
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of Soraprazan on H+,K+-ATPase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soraprazan is a potent and reversible inhibitor of the gastric H+,K+-ATPase, the proton pump responsible for the final step of acid secretion in the stomach. As a member of the potassium-competitive acid blocker (P-CAB) class of drugs, its mechanism of action differs fundamentally from that of proton pump inhibitors (PPIs). This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its direct interaction with the H+,K+-ATPase. It includes a summary of key quantitative data, detailed experimental protocols for the principal assays cited, and visualizations of the relevant pathways and workflows.

Core Mechanism of Action

This compound exerts its inhibitory effect by directly and reversibly binding to the H+,K+-ATPase enzyme. Unlike PPIs, which are prodrugs requiring acid activation to form a covalent bond with the enzyme, this compound is active in its native form and does not form covalent bonds.[1][2][3] Its primary mechanism is the competitive inhibition of the potassium ion (K+) binding site on the luminal surface of the H+,K+-ATPase.[1]

By competing with K+, this compound prevents the conformational change in the enzyme that is necessary for the final step of proton translocation into the gastric lumen. This leads to a rapid, potent, and reversible suppression of gastric acid secretion.[2][3] The reversibility of its binding allows for a more controlled and predictable duration of action compared to the irreversible inhibition by PPIs.

The binding of this compound is independent of the enzyme's activity state, meaning it can inhibit both active and resting proton pumps. This contributes to its rapid onset of action.[1]

Quantitative Data Summary

The interaction of this compound with the H+,K+-ATPase has been characterized by several key quantitative parameters. These values, summarized in the table below, underscore the high potency and affinity of this compound for its target.

ParameterValueExperimental SystemReference
IC50 0.1 µMIon-leaky vesicles[1][3]
IC50 0.19 µMIsolated gastric glands[2][3]
Ki 6.4 nM[1][2][3]
Kd 26.4 nM[1][3]
Bmax 2.89 nmol/mg[1][3]

Signaling Pathways and Logical Relationships

The mechanism of action of this compound can be visualized as a direct competitive inhibition at the final step of the gastric acid secretion pathway.

cluster_parietal_cell Gastric Parietal Cell H_in H+ (cytosol) ATPase H+,K+-ATPase H_in->ATPase Binds K_out K+ (lumen) K_out->ATPase Binds H_out H+ (lumen) ATPase->H_out Translocates K_in K+ (cytosol) ATPase->K_in Translocates This compound This compound This compound->ATPase Competitively Inhibits K+ Binding

Caption: Competitive inhibition of H+,K+-ATPase by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound's mechanism of action are provided below.

Preparation of H+,K+-ATPase-Rich Vesicles (Ion-Leaky)

This protocol describes the preparation of membrane vesicles enriched in H+,K+-ATPase from gastric mucosa, rendered "leaky" to ions to facilitate the study of direct enzyme inhibition.

Materials:

  • Fresh porcine or rabbit gastric mucosa

  • Homogenization Buffer: 250 mM sucrose, 5 mM PIPES-Tris (pH 7.4), 1 mM EDTA

  • Gradient Buffer A: 250 mM sucrose, 5 mM PIPES-Tris (pH 7.4)

  • Gradient Buffer B: 37% (w/v) sucrose, 5 mM PIPES-Tris (pH 7.4)

  • Resuspension Buffer: 250 mM sucrose, 5 mM PIPES-Tris (pH 7.4)

  • Alamethicin solution (optional, for ensuring ion permeability)

Procedure:

  • Scrape the gastric mucosa from the fundic region of fresh stomachs and wash with cold homogenization buffer.

  • Mince the mucosa and homogenize using a Potter-Elvehjem homogenizer in 4 volumes of homogenization buffer.

  • Centrifuge the homogenate at 20,000 x g for 30 minutes at 4°C.

  • Discard the supernatant. Resuspend the pellet in homogenization buffer and centrifuge again at 20,000 x g for 30 minutes.

  • Resuspend the resulting pellet in Gradient Buffer A.

  • Layer the suspension onto a discontinuous sucrose gradient consisting of a lower layer of Gradient Buffer B and an upper layer of the resuspended pellet.

  • Centrifuge at 100,000 x g for 90 minutes at 4°C.

  • Collect the white band of vesicles at the interface of the two sucrose layers. This fraction is enriched in H+,K+-ATPase.

  • Dilute the collected vesicles with Resuspension Buffer and centrifuge at 100,000 x g for 60 minutes to pellet the vesicles.

  • Resuspend the final pellet in Resuspension Buffer. To ensure the vesicles are ion-leaky, they can be treated with a low concentration of alamethicin (e.g., 10 µg/mg protein) or subjected to freeze-thaw cycles.

  • Determine the protein concentration of the vesicle preparation using a standard method such as the Bradford assay.

  • Store the vesicles at -80°C until use.

start Gastric Mucosa Collection homogenization Homogenization start->homogenization centrifugation1 Low-Speed Centrifugation (20,000 x g) homogenization->centrifugation1 resuspension1 Pellet Resuspension centrifugation1->resuspension1 centrifugation2 Low-Speed Centrifugation (20,000 x g) resuspension1->centrifugation2 gradient_prep Sucrose Gradient Preparation centrifugation2->gradient_prep ultracentrifugation Ultracentrifugation (100,000 x g) gradient_prep->ultracentrifugation collection Vesicle Collection ultracentrifugation->collection pelleting Vesicle Pelleting (100,000 x g) collection->pelleting final_resuspension Final Resuspension & Ion Permeabilization pelleting->final_resuspension storage Storage at -80°C final_resuspension->storage start Prepare Reaction Mixtures incubation Incubate Vesicles, Radioligand, & this compound start->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing scintillation Scintillation Counting washing->scintillation analysis Data Analysis (IC50 & Ki Calculation) scintillation->analysis

References

Soraprazan: A Deep Dive into a Potassium-Competitive Acid Blocker

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Soraprazan (formerly known as BYK635 or H335/25) is a potent, reversible, and orally active potassium-competitive acid blocker (P-CAB). It represents a distinct class of acid suppressants that inhibit the gastric H+/K+-ATPase (proton pump) through a mechanism different from that of proton pump inhibitors (PPIs). This technical guide provides a comprehensive overview of this compound, focusing on its core mechanism of action, preclinical and clinical data, and detailed experimental methodologies for its characterization. While the development of this compound for gastroesophageal reflux disease (GERD) was discontinued, its properties as a P-CAB provide a valuable case study for this class of drugs.

Core Mechanism of Action

This compound exerts its acid-suppressing effects by competitively inhibiting the binding of potassium ions (K+) to the gastric H+/K+-ATPase, the final step in the secretion of gastric acid by parietal cells.[1] Unlike PPIs, which require acid-activated conversion to a reactive species and form covalent bonds with the proton pump, this compound binds reversibly to the enzyme in a K+-competitive manner.[1] This distinct mechanism of action confers several key pharmacological advantages, including a rapid onset of action and the ability to inhibit both active and resting proton pumps.

Signaling Pathway of Gastric Acid Secretion and Inhibition by this compound

cluster_ParietalCell Parietal Cell cluster_Lumen Gastric Lumen (Acidic) Histamine Histamine H2R H2 Receptor Histamine->H2R Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R ACh Acetylcholine M3R M3 Receptor ACh->M3R cAMP ↑ cAMP H2R->cAMP Ca2 ↑ Ca2+ CCK2R->Ca2 M3R->Ca2 PK Protein Kinases cAMP->PK Ca2->PK HK_ATPase_Vesicle H+/K+-ATPase (in tubulovesicles) PK->HK_ATPase_Vesicle Translocation HK_ATPase_Membrane H+/K+-ATPase (at secretory canaliculus) HK_ATPase_Vesicle->HK_ATPase_Membrane H_ion H+ HK_ATPase_Membrane->H_ion H+ secretion K_ion K+ K_ion->HK_ATPase_Membrane K+ binding This compound This compound This compound->HK_ATPase_Membrane Reversible Inhibition (K+ competitive)

Figure 1: Signaling pathway of gastric acid secretion and the inhibitory action of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies. Due to the discontinuation of its development for GERD, comprehensive clinical trial data for this compound in this indication is not publicly available.

Table 1: In Vitro Potency and Binding Characteristics of this compound

ParameterValueConditionsReference
IC50 0.1 µMIon leaky vesicles[1]
0.19 µMIsolated gastric glands[1]
Ki 6.4 nMH+/K+-ATPase binding[1]
Kd 26.4 nMH+/K+-ATPase binding[1]
Bmax 2.89 nmol/mgH+/K+-ATPase binding[1]

Table 2: In Vitro Selectivity of this compound

ATPaseSelectivity (fold) vs. H+/K+-ATPaseReference
Na+/K+-ATPase > 2000[1]
Ca2+-ATPase > 2000[1]

Table 3: In Vivo Pharmacodynamic Effect of this compound in Dogs

DrugOnset of ActionExtent of pH ElevationDuration of pH ElevationReference
This compound Superior to esomeprazoleSuperior to esomeprazoleSuperior to esomeprazole[1]
Esomeprazole Slower than this compoundLess than this compoundShorter than this compound[1]

Experimental Protocols

H+/K+-ATPase Inhibition Assay Using Purified Gastric Vesicles

This protocol describes the determination of the inhibitory activity of this compound on the H+/K+-ATPase in purified ion-leaky gastric vesicles.

Materials:

  • Purified H+/K+-ATPase-rich vesicles from hog gastric mucosa

  • Assay Buffer: 40 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 10 mM KCl

  • ATP solution: 2 mM ATP in assay buffer

  • This compound solutions at various concentrations

  • Malachite green reagent for phosphate detection

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • Add 20 µL of the purified gastric vesicle suspension to each well of a 96-well plate.

  • Add 20 µL of the different this compound dilutions or vehicle (control) to the wells.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of the 2 mM ATP solution to each well.

  • Incubate the reaction mixture at 37°C for 20 minutes.

  • Stop the reaction by adding 150 µL of the malachite green reagent.

  • After a 15-minute color development at room temperature, measure the absorbance at 620 nm using a spectrophotometer.

  • The amount of inorganic phosphate released is proportional to the H+/K+-ATPase activity.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Intragastric pH Monitoring in Dogs

This protocol outlines the procedure for measuring the effect of orally administered this compound on intragastric pH in conscious dogs.

Materials:

  • Beagle dogs

  • This compound oral formulation

  • Vehicle control

  • Radiotelemetric pH monitoring system (e.g., Bravo™ pH Monitoring System)

  • Endoscope

Procedure:

  • Fast the dogs overnight with free access to water.

  • Anesthetize the dogs and endoscopically place the radiotelemetric pH capsule in the gastric fundus.[2]

  • Allow the dogs to recover from anesthesia.

  • Record baseline intragastric pH for a 24-hour period.

  • Administer the oral formulation of this compound or vehicle control to the dogs.

  • Continue to monitor the intragastric pH continuously for at least 24 hours post-dosing.

  • The pH data is transmitted from the capsule to a receiver worn by the dog.

  • Analyze the data to determine key parameters such as the mean intragastric pH, the percentage of time the pH remains above a certain threshold (e.g., pH > 4), and the onset and duration of the acid-suppressing effect.

Visualizations

Experimental Workflow for In Vitro H+/K+-ATPase Inhibition Assay

start Start prep_reagents Prepare Reagents (Vesicles, Buffers, this compound, ATP) start->prep_reagents dispense_vesicles Dispense Gastric Vesicles into 96-well plate prep_reagents->dispense_vesicles add_this compound Add this compound Dilutions and Vehicle Control dispense_vesicles->add_this compound pre_incubate Pre-incubate at 37°C (10 min) add_this compound->pre_incubate add_atp Initiate Reaction with ATP pre_incubate->add_atp incubate Incubate at 37°C (20 min) add_atp->incubate stop_reaction Stop Reaction with Malachite Green incubate->stop_reaction measure_abs Measure Absorbance at 620 nm stop_reaction->measure_abs calculate Calculate % Inhibition and IC50 measure_abs->calculate end End calculate->end

Figure 2: Workflow for the in vitro H+/K+-ATPase inhibition assay.

Logical Relationship of this compound's Properties and Therapeutic Effect

prop1 High Potency (Low Ki value) moa Inhibition of Gastric H+/K+-ATPase prop1->moa prop2 Reversible Binding prop2->moa prop3 K+ Competitive Inhibition prop3->moa effect1 Rapid Onset of Action moa->effect1 effect2 Potent Acid Suppression moa->effect2 effect3 Sustained pH Elevation moa->effect3 therapeutic_outcome Potential for Effective Treatment of Acid-Related Disorders effect1->therapeutic_outcome effect2->therapeutic_outcome effect3->therapeutic_outcome

References

The Role of Soraprazan in Lipofuscin Clearance from Retinal Pigment Epithelium (RPE) Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipofuscin, a complex aggregate of oxidized proteins and lipids, accumulates in the lysosomes of post-mitotic cells, including the retinal pigment epithelium (RPE). In the eye, excessive lipofuscin accumulation is a hallmark of several debilitating retinal diseases, most notably Stargardt's disease and the dry form of age-related macular degeneration (AMD).[1][2] This accumulation impairs RPE cell function, leading to photoreceptor death and progressive vision loss. Soraprazan (also known as Remofuscin), a novel small molecule, has emerged as a promising therapeutic agent capable of clearing existing lipofuscin from RPE cells.[3][4] This technical guide provides an in-depth overview of the current understanding of this compound's role in lipofuscin clearance, detailing its proposed mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining relevant experimental protocols.

Introduction to Lipofuscin and RPE Pathophysiology

The RPE is a monolayer of pigmented cells essential for the health and function of photoreceptors.[1] A critical function of the RPE is the daily phagocytosis and degradation of shed photoreceptor outer segments (POS).[1] Incomplete degradation of POS within the RPE lysosomes leads to the formation and accumulation of lipofuscin.[3] Lipofuscin is a heterogeneous material, with a major cytotoxic component being N-retinylidene-N-retinylethanolamine (A2E).[2]

The accumulation of lipofuscin is detrimental to RPE cells through several mechanisms:

  • Lysosomal Dysfunction: Lipofuscin can increase the pH of lysosomes, impairing the function of acid hydrolases responsible for cellular waste degradation.

  • Oxidative Stress: Lipofuscin is photosensitive and can generate reactive oxygen species (ROS) upon light exposure, leading to cellular damage.

  • Physical Impairment: The sheer volume of accumulated lipofuscin can physically impede cellular processes.

These detrimental effects contribute to RPE cell death, which in turn leads to the demise of photoreceptors and the progression of retinal degenerative diseases.

This compound: A Novel Agent for Lipofuscin Clearance

This compound is a tetrahydropyridoether derivative originally developed as a potent and reversible inhibitor of the gastric H+/K+ ATPase (proton pump) for the treatment of acid-related gastrointestinal disorders.[2][5] Subsequent research has revealed its unexpected and significant efficacy in removing lipofuscin from RPE cells, leading to its investigation as a potential treatment for Stargardt's disease and dry AMD.[3][4]

Proposed Mechanism of Action

The precise mechanism by which this compound mediates lipofuscin clearance is still under investigation, but current evidence points towards a multi-faceted process likely involving the generation of reactive oxygen species (ROS) and potential modulation of lysosomal function.

One prominent hypothesis suggests that this compound induces a process termed "lipofuscinolysis," which may involve the generation of ROS.[3] This controlled increase in ROS could potentially lead to the breakdown of the complex lipofuscin aggregates into smaller, more manageable components that can be cleared by the cell.

While a direct link between this compound's H+/K+ ATPase inhibitory activity and lipofuscin clearance in RPE cells is not yet fully elucidated, it is known that H+/K+ ATPases are present on the apical membrane of RPE cells and their inhibition can alter intracellular pH. It is plausible that this compound's interaction with proton pumps could influence the pH of lysosomes, thereby affecting their degradative capacity. However, further research is needed to substantiate this connection.

A study in C. elegans has also suggested that this compound may induce xenobiotic detoxification pathways, hinting at a broader cellular stress response that could contribute to the clearance of toxic aggregates like lipofuscin.

The role of autophagy, the primary cellular pathway for degrading damaged organelles and protein aggregates, in this compound-mediated lipofuscin clearance remains an open question. While autophagy is crucial for RPE health and is known to be involved in lipofuscin metabolism, there is currently no direct evidence to suggest that this compound exerts its effects through the modulation of autophagy.

A proposed signaling pathway for this compound-mediated lipofuscin clearance is depicted below.

Soraprazan_Mechanism cluster_RPE_Cell RPE Cell This compound This compound HK_ATPase H+/K+ ATPase (Apical Membrane) This compound->HK_ATPase Inhibits ROS Reactive Oxygen Species (ROS) This compound->ROS Induces Lysosome Lysosome with Lipofuscin HK_ATPase->Lysosome Potential pH Modulation (Hypothesized) Lipofuscinolysis Lipofuscinolysis (Lipofuscin Breakdown) Lysosome->Lipofuscinolysis Contains Lipofuscin ROS->Lipofuscinolysis Clearance Cellular Clearance Mechanisms Lipofuscinolysis->Clearance

A proposed signaling pathway for this compound in RPE cells.

Quantitative Data on this compound's Efficacy

The efficacy of this compound in clearing lipofuscin and its potential therapeutic benefits have been evaluated in several preclinical and clinical studies.

Preclinical Studies

Preclinical studies in various animal models and cell cultures have demonstrated the potent lipofuscin-clearing ability of this compound.

Study TypeModelThis compound Concentration/DoseDurationKey FindingsReference
In VivoCynomolgus Monkeys6 mg/kg/day (oral)1 yearFull removal of lipofuscin from RPE cells with no ocular adverse effects.[6]
In VivoAbca4-/- Mice (Stargardt model)Single intravitreal injection4 weeksConfirmed efficacy in removing lipofuscin.[2]
In VitroAged Primary Human RPE CellsNot specifiedNot specifiedReversal of lipofuscin accumulation.[3]
In VitroAged Primary Abca4-/- Mouse RPE Cells30 µg/ml14 daysNon-cytotoxic and reduced the number of dead and apoptotic cells.[3]
Clinical Studies (STARTT Trial)

The "STArgardt Remofuscin Treatment Trial" (STARTT) is a Phase II, multicenter, randomized, double-masked, placebo-controlled study designed to evaluate the safety and efficacy of oral this compound (20 mg/day) in patients with Stargardt's disease.[1][6]

ParameterThis compound GroupPlacebo Groupp-valueKey ObservationsReference
Primary Endpoint
Change in Quantitative Autofluorescence (qAF)No statistically significant differenceNo statistically significant differenceN/AHigh variability in qAF measurements was observed.[6]
Secondary Endpoints
Change in Central Subfield Retinal Thickness (Study Eye)Less thinningMore thinning0.0093This compound showed a statistically significant protective effect against retinal thinning.[6]
Change in Central Subfield Retinal Thickness (Fellow Eye)Less thinningMore thinning0.0079Consistent protective effect observed in the fellow eye.[6]

Experimental Protocols

This section provides an overview of the methodologies for key experiments relevant to the study of this compound and lipofuscin clearance in RPE cells.

Lipofuscin Quantification in RPE Cells

Objective: To quantify the amount of lipofuscin within RPE cells.

Method 1: Quantitative Autofluorescence (qAF) Imaging

  • Image Acquisition: Acquire fundus autofluorescence images using a standardized protocol with a confocal scanning laser ophthalmoscope (e.g., Heidelberg Spectralis).

  • Image Analysis: Use specialized software (e.g., Heidelberg RegionFinder) to define a region of interest, typically an 8-segment ring centered on the fovea (qAF8).

  • Quantification: The software calculates the mean grayscale value within the defined region, which is then converted to qAF units based on an internal reference.

Method 2: Flow Cytometry

  • Cell Preparation: Harvest cultured RPE cells and prepare a single-cell suspension.

  • Staining (Optional): While lipofuscin is autofluorescent, specific dyes like Sudan Black B can be used to enhance detection.

  • Flow Cytometry Analysis: Analyze the cell suspension on a flow cytometer, exciting with a blue laser (e.g., 488 nm) and detecting emission in the yellow-orange range (e.g., 585/42 nm bandpass filter).

  • Data Analysis: Gate on the RPE cell population and quantify the mean fluorescence intensity, which correlates with the amount of lipofuscin.

Measurement of Autophagy Flux in RPE Cells

Objective: To assess the rate of autophagic degradation in RPE cells.

Method: LC3-II Turnover Assay

  • Cell Culture and Treatment: Culture RPE cells to the desired confluency. Treat cells with this compound or control vehicle in the presence or absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) for a defined period.

  • Protein Extraction: Lyse the cells and collect the protein extracts.

  • Western Blotting: Separate proteins by SDS-PAGE and transfer to a membrane. Probe the membrane with antibodies against LC3 and a loading control (e.g., β-actin).

  • Densitometry: Quantify the band intensities for LC3-I and LC3-II.

  • Calculation of Autophagic Flux: The difference in the amount of LC3-II between samples with and without the lysosomal inhibitor represents the amount of LC3-II that has been degraded by autophagy, thus indicating the autophagic flux.

Measurement of Reactive Oxygen Species (ROS) in RPE Cells

Objective: To quantify the levels of intracellular ROS in RPE cells following treatment with this compound.

Method: Dihydroethidium (DHE) Staining

  • Cell Culture and Treatment: Culture RPE cells in a suitable format (e.g., 96-well plate). Treat cells with this compound or control vehicle for the desired time.

  • DHE Staining: Incubate the cells with DHE (a fluorescent probe for superoxide) in the dark.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader or a fluorescence microscope with appropriate excitation and emission wavelengths (e.g., ~518 nm excitation and ~606 nm emission).

  • Data Analysis: Normalize the fluorescence intensity to cell number or protein concentration to determine the relative levels of ROS.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the workflows for key experimental processes.

Lipofuscin_Quantification_Workflow cluster_qAF Quantitative Autofluorescence (qAF) cluster_Flow Flow Cytometry qAF_1 Acquire Fundus Autofluorescence Image qAF_2 Define Region of Interest (e.g., qAF8) qAF_1->qAF_2 qAF_3 Calculate Mean Grayscale Value qAF_2->qAF_3 qAF_4 Convert to qAF Units qAF_3->qAF_4 Flow_1 Prepare Single-Cell Suspension of RPE Cells Flow_2 Analyze on Flow Cytometer (Blue Laser Excitation) Flow_1->Flow_2 Flow_3 Detect Yellow-Orange Emission Flow_2->Flow_3 Flow_4 Quantify Mean Fluorescence Intensity Flow_3->Flow_4

Workflow for lipofuscin quantification.

Autophagy_Flux_Workflow start Culture RPE Cells treat Treat with this compound +/- Lysosomal Inhibitor start->treat lyse Lyse Cells and Extract Protein treat->lyse wb Western Blot for LC3-I and LC3-II lyse->wb dens Densitometry Analysis wb->dens calc Calculate LC3-II Turnover (Autophagic Flux) dens->calc

Workflow for measuring autophagy flux.

ROS_Measurement_Workflow start_ros Culture RPE Cells treat_ros Treat with this compound start_ros->treat_ros stain_ros Incubate with DHE treat_ros->stain_ros measure_ros Measure Fluorescence stain_ros->measure_ros analyze_ros Normalize and Quantify ROS Levels measure_ros->analyze_ros

References

Soraprazan's Therapeutic Potential for Stargardt Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stargardt disease, the most prevalent inherited macular dystrophy, is characterized by the progressive loss of central vision due to mutations in the ABCA4 gene.[1][2][3] These mutations lead to the accumulation of toxic lipofuscin in the retinal pigment epithelium (RPE), ultimately causing RPE and photoreceptor cell death.[4][5] Currently, there is no approved treatment for Stargardt disease.[5] Soraprazan (also known as remofuscin), a potassium-competitive acid blocker, has emerged as a promising therapeutic candidate due to its demonstrated ability in preclinical models to clear lipofuscin from RPE cells.[6][7] This technical guide provides an in-depth overview of the therapeutic potential of this compound for Stargardt disease, focusing on its mechanism of action, preclinical data, and the design of ongoing clinical investigations.

The Pathophysiology of Stargardt Disease: A Foundation for Therapeutic Intervention

Stargardt disease is an autosomal recessive disorder primarily caused by mutations in the ABCA4 gene.[1][3] The ABCA4 protein is a transporter located in the outer segments of photoreceptor cells and is crucial for clearing all-trans-retinal, a component of the visual cycle.[2][6] In the absence of functional ABCA4, all-trans-retinal accumulates and reacts with phosphatidylethanolamine to form N-retinylidene-phosphatidylethanolamine (N-ret-PE). This compound is a precursor to the formation of bisretinoid adducts, such as A2E, which are the primary components of lipofuscin.[8]

Lipofuscin accumulates within the lysosomes of RPE cells, impairing their function and leading to cellular stress, inflammation, and eventual apoptosis.[5][9] The death of RPE cells results in the secondary degeneration of photoreceptors, leading to the progressive vision loss characteristic of Stargardt disease.[4]

Stargardt Disease Pathophysiology cluster_Photoreceptor Photoreceptor Outer Segment cluster_RPE Retinal Pigment Epithelium (RPE) Cell Visual_Cycle Visual Cycle all_trans_Retinal all-trans-retinal Visual_Cycle->all_trans_Retinal Light ABCA4 ABCA4 Transporter all_trans_Retinal->ABCA4 Transport N_ret_PE N-retinylidene-PE all_trans_Retinal->N_ret_PE Accumulation (defective ABCA4) Phagocytosis Phagocytosis of Outer Segments N_ret_PE->Phagocytosis Lysosome Lysosome Phagocytosis->Lysosome Lipofuscin Lipofuscin (A2E) Accumulation Lysosome->Lipofuscin Impaired Degradation RPE_Dysfunction RPE Dysfunction & Apoptosis Lipofuscin->RPE_Dysfunction Photoreceptor_Death Photoreceptor Death RPE_Dysfunction->Photoreceptor_Death Vision_Loss Vision Loss Photoreceptor_Death->Vision_Loss

Stargardt Disease Pathophysiology

This compound: A Novel Approach to Lipofuscin Clearance

This compound is a small molecule belonging to the tetrahydropyridoether class of compounds.[10] It was initially developed as a potassium-competitive acid blocker for gastroesophageal reflux disease.[7][11] Preclinical studies unexpectedly revealed its efficacy in removing existing lipofuscin from RPE cells, positioning it as a potential first-in-class treatment for Stargardt disease.[6][7]

Proposed Mechanism of Action

The precise molecular mechanism by which this compound facilitates lipofuscin clearance is still under investigation. However, evidence suggests that the process may involve the generation of reactive oxygen species (ROS) within the RPE cells, leading to the breakdown of lipofuscin aggregates.[12] Lipofuscin is known to accumulate in lysosomes, and its removal may restore normal lysosomal function and overall RPE health.[11]

This compound Mechanism of Action cluster_RPE RPE Cell This compound This compound (Remofuscin) Lysosome_Lipofuscin Lysosome with Accumulated Lipofuscin This compound->Lysosome_Lipofuscin ROS_Generation Reactive Oxygen Species (ROS) Generation Lysosome_Lipofuscin->ROS_Generation Induces Lipofuscin_Breakdown Lipofuscin Breakdown ROS_Generation->Lipofuscin_Breakdown Restored_Lysosome Restored Lysosomal Function Lipofuscin_Breakdown->Restored_Lysosome Improved_RPE_Health Improved RPE Health & Survival Restored_Lysosome->Improved_RPE_Health In Vivo Experimental Workflow Animal_Model Abca4-/- Mouse Model Treatment Intravitreal Injection (this compound or Vehicle) Animal_Model->Treatment Timepoints Follow-up (2, 3, 6 weeks) Treatment->Timepoints Efficacy_Assessment Efficacy Assessment Timepoints->Efficacy_Assessment Toxicity_Assessment Toxicity Assessment Timepoints->Toxicity_Assessment Microscopy Light & Electron Microscopy (Lipofuscin Area) Efficacy_Assessment->Microscopy Flow_Cytometry Imaging Flow Cytometry (Autofluorescent Cells) Efficacy_Assessment->Flow_Cytometry ERG Electroretinography (Retinal Function) Toxicity_Assessment->ERG Histology Histology (Retinal Morphology) Toxicity_Assessment->Histology

References

Preclinical studies on Soraprazan for gastroesophageal reflux disease

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Preclinical Studies of Soraprazan for Gastroesophageal Reflux Disease

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies on this compound, a potassium-competitive acid blocker (P-CAB), for the treatment of gastroesophageal reflux disease (GERD). It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Introduction

Gastroesophageal reflux disease is a prevalent condition characterized by the reflux of stomach contents into the esophagus, leading to symptoms like heartburn and regurgitation, and in some cases, erosive esophagitis. The mainstay of treatment has been proton pump inhibitors (PPIs), which irreversibly inactivate the gastric H+/K+-ATPase, the final step in the acid secretion pathway. However, PPIs have limitations, including a slow onset of action and variable efficacy.

This compound is a member of a newer class of acid suppressants called potassium-competitive acid blockers (P-CABs). Unlike PPIs, P-CABs inhibit the H+/K+-ATPase in a reversible and K+-competitive manner, leading to a rapid and potent suppression of gastric acid secretion. This guide delves into the preclinical evidence that establishes the pharmacological profile of this compound as a promising candidate for GERD therapy.

Data Presentation

The preclinical development of this compound has generated a wealth of quantitative data that underscores its potency and selectivity.

Table 1: In Vitro Efficacy of this compound

ParameterValueExperimental System
IC50 0.1 µMIon leaky vesicles[1]
IC50 0.19 µMIsolated rabbit gastric glands[1]
Ki 6.4 nMHog gastric H+/K+-ATPase[1]
Kd 26.4 nMHog gastric H+/K+-ATPase[1]
Bmax 2.89 nmol/mgHog gastric H+/K+-ATPase[1]

Table 2: Selectivity of this compound

EnzymeSelectivity vs. H+/K+-ATPase
Na+/K+-ATPase >2000-fold[1]
Ca2+-ATPase >2000-fold[1]

Table 3: In Vivo Efficacy of this compound in a Canine Model

ParameterThis compoundEsomeprazole
Onset of action Faster[1]Slower[1]
Extent of pH elevation Superior[1]Inferior[1]
Duration of pH elevation Longer[1]Shorter[1]

Experimental Protocols

This section provides detailed methodologies for the key preclinical experiments used to characterize this compound.

H+/K+-ATPase Inhibition Assay using Ion Leaky Vesicles

This in vitro assay is fundamental for determining the direct inhibitory effect of a compound on the gastric proton pump.

Methodology:

  • Preparation of Ion Leaky Vesicles:

    • Hog gastric mucosal tissue is homogenized in a buffered sucrose solution.

    • The homogenate is subjected to differential centrifugation to isolate the microsomal fraction rich in H+/K+-ATPase.

    • To render the vesicles "leaky" to protons and other ions, a protonophore like nigericin is included in the assay buffer. This uncouples ATP hydrolysis from proton transport, allowing for the direct measurement of ATPase activity.

  • Assay Procedure:

    • The reaction is carried out in a temperature-controlled microplate reader.

    • Each well contains the ion leaky vesicles, a buffer solution (e.g., Tris-HCl at pH 7.4), MgCl₂, KCl, and varying concentrations of this compound.

    • The reaction is initiated by the addition of ATP.

    • The rate of ATP hydrolysis is determined by measuring the liberation of inorganic phosphate (Pi) over time, typically using a malachite green-based colorimetric assay.

  • Data Analysis:

    • The rate of Pi formation is calculated for each this compound concentration.

    • The percentage of inhibition is determined relative to a vehicle control (DMSO).

    • The IC50 value, representing the concentration of this compound that produces 50% inhibition, is calculated by fitting the data to a four-parameter logistic equation.

Acid Secretion Assay in Isolated Gastric Glands

This ex vivo assay provides a more physiological assessment of a compound's ability to inhibit acid secretion in the context of intact parietal cells within isolated gastric glands.

Methodology:

  • Isolation of Gastric Glands:

    • The gastric mucosa from a rabbit is carefully dissected and minced.

    • The minced tissue is incubated with a collagenase solution to digest the connective tissue and release the gastric glands.

    • The isolated glands are then washed by repeated centrifugation and resuspension in a suitable buffer (e.g., a HEPES-buffered saline solution).

  • Aminopyrine Uptake Assay:

    • Isolated gastric glands are pre-incubated with various concentrations of this compound.

    • Acid secretion is stimulated by adding a secretagogue, such as histamine or dibutyryl cyclic AMP (dbcAMP), to the incubation medium.

    • [¹⁴C]-aminopyrine, a radiolabeled weak base, is added to the gland suspension. In the acidic canaliculi of stimulated parietal cells, aminopyrine becomes protonated and is trapped, leading to its accumulation.

    • After a set incubation period, the glands are pelleted by centrifugation, and the supernatant is removed.

    • The radioactivity in the pellet is quantified using liquid scintillation counting.

  • Data Analysis:

    • The aminopyrine accumulation ratio is calculated as the ratio of radioactivity inside the glands to that in the incubation medium.

    • The percentage inhibition of stimulated aminopyrine accumulation is calculated for each concentration of this compound.

    • The IC50 value is determined from the resulting concentration-response curve.

Surgically Induced Reflux Esophagitis Model in Rats

This in vivo model is crucial for evaluating the therapeutic potential of a compound to protect the esophagus from acid-induced damage.

Methodology:

  • Surgical Procedure:

    • Male Wistar rats are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).

    • A midline laparotomy is performed to expose the stomach and duodenum.

    • To induce chronic acid reflux, the transitional region between the forestomach and the glandular portion of the stomach is ligated with a silk suture.

    • To further promote reflux, the duodenum adjacent to the pylorus is wrapped with a small piece of a Nélaton catheter to create a partial obstruction.

    • The abdominal incision is then closed.

  • Drug Administration:

    • This compound or vehicle is administered orally once daily for a specified period (e.g., 3-7 days) following the surgery.

  • Evaluation of Esophageal Lesions:

    • At the end of the treatment period, the rats are euthanized.

    • The esophagus is excised, opened longitudinally, and examined for macroscopic lesions.

    • The severity of esophagitis is graded using a standardized scoring system based on the presence and extent of erythema, erosions, and ulcers.

    • For histopathological analysis, a section of the distal esophagus is fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin. The sections are then examined for evidence of inflammation, basal cell hyperplasia, and elongation of the lamina propria papillae.

  • Data Analysis:

    • The macroscopic and microscopic lesion scores are compared between the this compound-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., Mann-Whitney U test).

    • A dose-dependent reduction in esophageal damage by this compound is indicative of its protective effect.

Gastric pH Measurement in Conscious Dogs

This in vivo pharmacodynamic study is essential for determining the onset, magnitude, and duration of the acid-suppressing effect of a compound in a conscious animal model that more closely resembles human physiology.

Methodology:

  • Animal Model:

    • Male Beagle dogs are often used for these studies. For chronic studies, the dogs can be surgically fitted with a gastric cannula to allow for direct access to the stomach contents.

  • Drug Administration:

    • This compound and a comparator drug, such as esomeprazole, are administered orally in a crossover design with a sufficient washout period between treatments.

  • Gastric pH Monitoring:

    • Gastric juice samples are collected at predetermined time points before and after drug administration.

    • The pH of each sample is measured immediately using a calibrated pH meter.

    • Alternatively, a telemetric pH monitoring system can be used for continuous measurement of intragastric pH.

  • Data Analysis:

    • The mean gastric pH is plotted against time for each treatment.

    • Key pharmacodynamic parameters, including the time to reach a pH of 4, the percentage of time the gastric pH remains above 4 over a 24-hour period, and the area under the pH-time curve, are calculated and compared between the different treatment groups.

Mandatory Visualizations

Signaling Pathway of Gastric Acid Secretion and Inhibition by this compound

G cluster_parietal_cell Parietal Cell cluster_lumen Gastric Lumen cluster_interstitium Interstitium H2R H2 Receptor AC Adenylyl Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates HKATPase H+/K+-ATPase (Proton Pump) PKA->HKATPase Activates H_ion H+ HKATPase->H_ion Secretes K_ion_lumen K+ K_ion_lumen->HKATPase Enters cell Histamine Histamine Histamine->H2R K_ion_interstitium K+ This compound This compound This compound->HKATPase Inhibits (K+ competitive) G start Start surgery Induce Reflux Esophagitis (Surgical Ligation) start->surgery treatment Administer this compound or Vehicle surgery->treatment evaluation Euthanize and Collect Esophagi treatment->evaluation scoring Macroscopic and Histopathological Evaluation of Lesions evaluation->scoring analysis Data Analysis (Compare Lesion Scores) scoring->analysis end End analysis->end G This compound This compound pcab Potassium-Competitive Acid Blocker (P-CAB) This compound->pcab high_potency High Potency (Low IC50, Ki, Kd) This compound->high_potency high_selectivity High Selectivity for H+/K+-ATPase This compound->high_selectivity reversible Reversible Binding to H+/K+-ATPase pcab->reversible rapid_onset Rapid Onset of Action reversible->rapid_onset acid_suppression Potent and Sustained Gastric Acid Suppression rapid_onset->acid_suppression high_potency->acid_suppression gerd_treatment Potential for Effective GERD Treatment acid_suppression->gerd_treatment

References

Soraprazan (Remofuscin): A Technical Guide to a Novel Therapeutic Approach for Inherited Retinal Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inherited retinal diseases (IRDs), such as Stargardt disease and dry age-related macular degeneration (AMD), are characterized by the progressive accumulation of lipofuscin in the retinal pigment epithelium (RPE), leading to retinal degeneration and vision loss.[1][2] Currently, there are no approved treatments that can remove this toxic byproduct. Soraprazan (Remofuscin), a small molecule belonging to the tetrahydropyridoether class of compounds, has emerged as a promising therapeutic agent capable of removing existing lipofuscin from RPE cells.[1][3] This technical guide provides a comprehensive overview of the core science behind this compound, including its mechanism of action, preclinical data, and clinical trial findings, intended for professionals in the field of retinal disease research and drug development.

Introduction to this compound and its Target

Stargardt disease, the most common form of juvenile macular degeneration, is primarily caused by mutations in the ABCA4 gene.[2][4] This genetic defect disrupts the normal transport of retinoid compounds in photoreceptor cells, leading to the formation and accumulation of bisretinoid products, such as N-retinylidene-N-retinylethanolamine (A2E), within RPE cells.[2][4][5] This accumulation manifests as lipofuscin, a fluorescent waste material that is cytotoxic to the RPE.[2][6] The progressive damage to the RPE ultimately results in the death of photoreceptors and subsequent vision loss.[4][7]

This compound was initially developed as an acid pump antagonist for the treatment of gastroesophageal reflux disease (GERD).[7][8] During non-clinical studies, it was serendipitously discovered that this compound could remove lipofuscin from the RPE.[4][7] This unique property has led to its repurposing as a potential treatment for Stargardt disease and other retinal disorders associated with lipofuscin accumulation.[3][7] The European Commission has granted orphan designation to this compound for the treatment of Stargardt disease.[4][9]

Proposed Mechanism of Action

The primary mechanism of action of this compound is the removal of existing lipofuscin from RPE cells.[1][6] While several compounds have been investigated for their ability to inhibit the formation of new lipofuscin, this compound is unique in its capacity to clear pre-existing deposits.[1] The precise biochemical process of lipofuscin removal by this compound is still under investigation, however, it has been demonstrated that the drug specifically accumulates within RPE pigment granules, including lipofuscin and melanolipofuscin.[1][2] One study suggests that the mechanism of lipofuscinolysis may involve the generation of reactive oxygen species in the presence of Remofuscin.[10]

cluster_0 Stargardt Disease Pathophysiology cluster_1 This compound (Remofuscin) Intervention ABCA4 Mutation ABCA4 Mutation Dysfunctional ABCA4 Protein Dysfunctional ABCA4 Protein ABCA4 Mutation->Dysfunctional ABCA4 Protein Bisretinoid Accumulation (A2E) Bisretinoid Accumulation (A2E) Dysfunctional ABCA4 Protein->Bisretinoid Accumulation (A2E) Lipofuscin Formation in RPE Lipofuscin Formation in RPE Bisretinoid Accumulation (A2E)->Lipofuscin Formation in RPE RPE Degeneration RPE Degeneration Lipofuscin Formation in RPE->RPE Degeneration Lipofuscin Removal Lipofuscin Removal Lipofuscin Formation in RPE->Lipofuscin Removal Inhibits/Reverses Photoreceptor Death Photoreceptor Death RPE Degeneration->Photoreceptor Death Vision Loss Vision Loss Photoreceptor Death->Vision Loss This compound This compound This compound->Lipofuscin Removal Rescue of RPE and Photoreceptors Rescue of RPE and Photoreceptors Lipofuscin Removal->Rescue of RPE and Photoreceptors Slowing of Disease Progression Slowing of Disease Progression Rescue of RPE and Photoreceptors->Slowing of Disease Progression Patient Recruitment Patient Recruitment Randomization (2:1) Randomization (2:1) Patient Recruitment->Randomization (2:1) Remofuscin Group (20mg daily) Remofuscin Group (20mg daily) Randomization (2:1)->Remofuscin Group (20mg daily) Placebo Group Placebo Group Randomization (2:1)->Placebo Group Treatment (24 months) Treatment (24 months) Remofuscin Group (20mg daily)->Treatment (24 months) Placebo Group->Treatment (24 months) Primary Endpoint Assessment Primary Endpoint Assessment Treatment (24 months)->Primary Endpoint Assessment Secondary Endpoint Assessment Secondary Endpoint Assessment Treatment (24 months)->Secondary Endpoint Assessment Data Analysis Data Analysis Primary Endpoint Assessment->Data Analysis Secondary Endpoint Assessment->Data Analysis

References

The Pharmacodynamics of Soraprazan: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Reversible Proton Pump Inhibitor

This technical guide provides a comprehensive overview of the pharmacodynamics of Soraprazan, a reversible inhibitor of the gastric H+/K+-ATPase. Intended for researchers, scientists, and drug development professionals, this document details the mechanism of action, binding kinetics, and in vivo effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Pharmacodynamic Profile of this compound

This compound is a member of the potassium-competitive acid blocker (P-CAB) class of drugs.[1] Unlike traditional proton pump inhibitors (PPIs), which form a covalent bond with the proton pump, this compound binds reversibly to the H+/K+-ATPase, competitively inhibiting the binding of potassium ions (K+).[1] This distinct mechanism of action results in a rapid onset of acid suppression that is not dependent on the activation state of the proton pump.[1]

Quantitative Pharmacodynamic Parameters

The following table summarizes the key quantitative pharmacodynamic parameters of this compound, providing a clear comparison of its potency and binding characteristics.

ParameterValueExperimental SystemReference
IC50 0.1 µMIon leaky vesicles[1][2]
IC50 0.19 µMIsolated gastric glands[1][2]
Ki 6.4 nMH+/K+-ATPase[2]
Kd 26.4 nMH+/K+-ATPase[2]
Bmax 2.89 nmol/mgH+/K+-ATPase[2]

Mechanism of Action: Reversible Inhibition of the Gastric H+/K+-ATPase

The primary target of this compound is the gastric H+/K+-ATPase, the proton pump responsible for the final step in gastric acid secretion. The signaling pathway leading to acid secretion and the point of intervention for this compound are illustrated below.

cluster_ParietalCell Parietal Cell Gastrin Gastrin GR Gastrin Receptor Gastrin->GR Histamine Histamine H2R H2 Receptor Histamine->H2R ACh Acetylcholine (ACh) M3R M3 Receptor ACh->M3R PLC PLC GR->PLC AC AC H2R->AC M3R->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Ca2 ↑ [Ca2+]i IP3_DAG->Ca2 PKA PKA cAMP->PKA PKC PKC Ca2->PKC ProtonPump_inactive H+/K+-ATPase (Inactive) PKA->ProtonPump_inactive Activation PKC->ProtonPump_inactive Activation ProtonPump_active H+/K+-ATPase (Active) ProtonPump_inactive->ProtonPump_active H_ion H+ ProtonPump_active->H_ion Secretes GastricLumen Gastric Lumen H_ion->GastricLumen K_ion K+ K_ion->ProtonPump_active Uptake This compound This compound This compound->ProtonPump_active Reversible Inhibition

Figure 1: Signaling pathway of gastric acid secretion and this compound's mechanism of action.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the pharmacodynamics of this compound.

In Vitro H+/K+-ATPase Inhibition Assay (IC50 Determination)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound on the gastric H+/K+-ATPase.

cluster_workflow IC50 Determination Workflow start Start prep_enzyme Prepare H+/K+-ATPase (from ion leaky vesicles or isolated gastric glands) start->prep_enzyme prep_this compound Prepare serial dilutions of this compound start->prep_this compound preincubate Pre-incubate Enzyme with this compound (30 min) prep_enzyme->preincubate prep_this compound->preincubate initiate_reaction Initiate Reaction (add 2mM ATP) preincubate->initiate_reaction incubate Incubate (30 min at 37°C) initiate_reaction->incubate terminate_reaction Terminate Reaction (add 10% TCA) incubate->terminate_reaction measure_phosphate Measure inorganic phosphate (Malachite Green Assay) terminate_reaction->measure_phosphate calculate_ic50 Calculate IC50 (Non-linear regression) measure_phosphate->calculate_ic50 end End calculate_ic50->end

Figure 2: Experimental workflow for the in vitro H+/K+-ATPase inhibition assay.

Methodology:

  • Enzyme Preparation: The H+/K+-ATPase is prepared from either ion leaky vesicles or isolated gastric glands from rabbit or hog stomachs.

  • Assay Buffer: The assay is conducted in a buffer containing 20 mM Tris-HCl (pH 7.4), 2 mM MgCl2, and 2 mM KCl.

  • This compound Preparation: A stock solution of this compound is prepared and serially diluted to obtain a range of concentrations.

  • Pre-incubation: The enzyme preparation is pre-incubated with the different concentrations of this compound for 30 minutes.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of 2 mM ATP.

  • Incubation: The reaction mixture is incubated for 30 minutes at 37°C.

  • Reaction Termination: The reaction is stopped by the addition of 10% trichloroacetic acid.

  • Phosphate Determination: The amount of inorganic phosphate released is quantified using a colorimetric method, such as the malachite green assay.

  • IC50 Calculation: The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve using non-linear regression.

In Vivo Assessment of Gastric pH in a Canine Model

This protocol describes the methodology for evaluating the effect of this compound on intragastric pH in dogs.

cluster_workflow In Vivo Gastric pH Monitoring Workflow start Start animal_prep Surgical implantation of a gastric cannula in dogs start->animal_prep acclimatization Acclimatization period animal_prep->acclimatization baseline_ph Baseline 24-hour gastric pH recording acclimatization->baseline_ph drug_admin Administer this compound (oral or IV) baseline_ph->drug_admin post_dose_ph Continuous 24-hour gastric pH recording drug_admin->post_dose_ph data_analysis Analyze pH data: - Mean 24h pH - % time pH > 4 post_dose_ph->data_analysis end End data_analysis->end

Figure 3: Experimental workflow for in vivo assessment of gastric pH in a canine model.

Methodology:

  • Animal Model: Beagle dogs are surgically fitted with a gastric cannula to allow for direct and repeated sampling of gastric contents or placement of a pH probe.

  • pH Monitoring: Intragastric pH is continuously monitored using a telemetric pH monitoring system or by periodic aspiration of gastric fluid and measurement with a pH meter.

  • Baseline Measurement: A 24-hour baseline recording of gastric pH is obtained before drug administration.

  • Drug Administration: this compound is administered orally or intravenously at various doses.

  • Post-Dose Measurement: Gastric pH is continuously monitored for at least 24 hours following drug administration.

  • Data Analysis: The primary endpoints for analysis include the mean intragastric pH over 24 hours and the percentage of time the intragastric pH remains above a certain threshold (e.g., pH > 4).

Determination of Plasma Concentration

This protocol outlines a general method for quantifying this compound concentrations in plasma samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

cluster_workflow Plasma Concentration Determination Workflow start Start sample_collection Collect blood samples at various time points start->sample_collection plasma_separation Separate plasma by centrifugation sample_collection->plasma_separation protein_precipitation Protein precipitation (e.g., with acetonitrile) plasma_separation->protein_precipitation supernatant_transfer Transfer supernatant protein_precipitation->supernatant_transfer hplc_msms_analysis Analyze by HPLC-MS/MS supernatant_transfer->hplc_msms_analysis quantification Quantify this compound concentration using a standard curve hplc_msms_analysis->quantification end End quantification->end

Figure 4: Experimental workflow for determining plasma concentration of this compound.

Methodology:

  • Sample Collection: Blood samples are collected from study subjects at predetermined time points following drug administration.

  • Plasma Separation: Plasma is separated from whole blood by centrifugation.

  • Sample Preparation: Proteins in the plasma are precipitated using a solvent such as acetonitrile. The sample is then centrifuged, and the supernatant containing this compound is transferred for analysis.

  • HPLC-MS/MS Analysis: The prepared sample is injected into an HPLC system coupled with a tandem mass spectrometer.

  • Quantification: The concentration of this compound in the plasma sample is determined by comparing its peak area to a standard curve generated with known concentrations of the drug.

Conclusion

This compound demonstrates a distinct pharmacodynamic profile as a reversible, potassium-competitive inhibitor of the gastric H+/K+-ATPase. Its rapid onset of action and potent, dose-dependent inhibition of gastric acid secretion, as evidenced by both in vitro and in vivo studies, highlight its potential as an effective agent for the management of acid-related disorders. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel P-CABs.

References

Methodological & Application

Application Notes and Protocols: In Vitro Models for Testing Soraprazan Efficacy on Retinal Pigment Epithelium (RPE) Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soraprazan (Remofuscin) is a novel therapeutic agent under investigation for retinal diseases characterized by the accumulation of lipofuscin in the retinal pigment epithelium (RPE), such as Stargardt's disease and dry age-related macular degeneration (AMD).[1][2][3][4] Lipofuscin, a complex mixture of autofluorescent aggregates, is cytotoxic to RPE cells and contributes to disease progression.[2][5] this compound, a reversible inhibitor of the H+/K+ ATPase, has been shown to promote the clearance of lipofuscin from RPE cells.[1][2] The precise molecular mechanism underlying this effect is an area of active investigation, with evidence pointing towards the modulation of lysosomal pH and enhancement of autophagy.

These application notes provide a comprehensive framework for establishing robust in vitro models to assess the efficacy of this compound on RPE cells. Detailed protocols for cell culture, lipofuscin induction, and key functional assays are provided to enable researchers to evaluate the therapeutic potential of this compound and similar compounds.

Proposed Mechanism of Action of this compound in RPE Cells

This compound's primary molecular target is the H+/K+ ATPase.[2] In RPE cells, this proton pump is implicated in maintaining intracellular and organellar pH homeostasis. Lipofuscin accumulation is associated with lysosomal dysfunction, including an elevation of lysosomal pH, which impairs the activity of acidic hydrolases essential for cellular waste degradation.[2][6][7] By inhibiting the H+/K+ ATPase, this compound may lead to a re-acidification of lysosomes, thereby enhancing the degradative capacity of these organelles. This restoration of lysosomal function is hypothesized to stimulate autophagic flux, a key cellular process for the clearance of aggregated proteins and damaged organelles, including lipofuscin.[8][9][10]

Soraprazan_Mechanism_of_Action cluster_RPE_Cell RPE Cell This compound This compound HK_ATPase H+/K+ ATPase This compound->HK_ATPase Inhibits Lysosomal_pH Modulation of Lysosomal pH (Re-acidification) HK_ATPase->Lysosomal_pH Regulates Autophagy Enhanced Autophagic Flux Lysosomal_pH->Autophagy Promotes Lipofuscin_Clearance Lipofuscin Clearance Autophagy->Lipofuscin_Clearance Mediates Cell_Health Improved RPE Cell Health & Function Lipofuscin_Clearance->Cell_Health

Caption: Proposed signaling pathway for this compound in RPE cells.

In Vitro RPE Cell Models

The choice of RPE cell model is critical for obtaining physiologically relevant data. The following models are recommended for studying this compound's efficacy:

Cell ModelDescriptionAdvantagesDisadvantages
Primary Human Fetal RPE (hfRPE) Cells Isolated from donor eyes, these cells can form highly polarized monolayers with high transepithelial electrical resistance (TEER).[11]Closely mimics in vivo RPE physiology, including pigmentation and barrier function.Limited availability, ethical considerations, and donor-to-donor variability.
Induced Pluripotent Stem Cell-derived RPE (iPSC-RPE) Differentiated from patient-specific or healthy donor iPSCs, these cells can recapitulate key RPE characteristics.[8][12]Allows for disease modeling (e.g., from Stargardt's patients), genetically controlled studies, and potentially higher throughput.Differentiation protocols can be lengthy and variable, and cells may represent a fetal-like phenotype.
ARPE-19 Cell Line A spontaneously arisen human RPE cell line that is widely used.Readily available, easy to culture, and well-characterized.Often lacks pigmentation and robust polarization, representing a less differentiated state. May require specific culture conditions to induce a more mature phenotype.[13][14]

Experimental Protocols

The following protocols provide a comprehensive workflow for assessing this compound's efficacy in clearing lipofuscin and improving RPE cell health.

Experimental_Workflow cluster_workflow Experimental Workflow cluster_assays Efficacy & Functional Assays Start Start: Select RPE Cell Model Culture Culture & Differentiate RPE Monolayer Start->Culture Lipofuscin_Induction Induce Lipofuscin Accumulation (POS or A2E feeding) Culture->Lipofuscin_Induction Soraprazan_Treatment Treat with this compound (Dose-Response & Time-Course) Lipofuscin_Induction->Soraprazan_Treatment Lipofuscin_Quant Lipofuscin Quantification Soraprazan_Treatment->Lipofuscin_Quant Lysosomal_pH Lysosomal pH Measurement Soraprazan_Treatment->Lysosomal_pH Autophagy_Flux Autophagy Flux Assay Soraprazan_Treatment->Autophagy_Flux Cell_Viability Cell Viability/Toxicity Soraprazan_Treatment->Cell_Viability RPE_Function RPE Functional Assays (TEER, VEGF Secretion, Phagocytosis) Soraprazan_Treatment->RPE_Function Data_Analysis Data Analysis & Interpretation Lipofuscin_Quant->Data_Analysis Lysosomal_pH->Data_Analysis Autophagy_Flux->Data_Analysis Cell_Viability->Data_Analysis RPE_Function->Data_Analysis

Caption: General experimental workflow for testing this compound efficacy.

Protocol 1: Culture and Differentiation of Polarized RPE Monolayers

This protocol is essential for establishing a functional RPE barrier, crucial for many of the subsequent assays.

  • Cell Seeding: Seed RPE cells (primary, iPSC-derived, or ARPE-19) on permeable Transwell® inserts (e.g., 0.4 µm pore size) coated with an appropriate extracellular matrix (e.g., laminin or a commercial matrix).

  • Culture Medium: Use a specialized RPE culture medium. For ARPE-19, medium supplemented with insulin, transferrin, and selenic acid (ITS) can promote a more differentiated phenotype.

  • Differentiation: Culture the cells for 4-8 weeks, changing the medium in both the apical and basal compartments 2-3 times per week. Monitor the formation of a confluent monolayer with typical cobblestone morphology.

  • Polarization Assessment: Regularly measure the Transepithelial Electrical Resistance (TEER) using an EVOM™ voltohmmeter to monitor the development of tight junctions and barrier function.[8][15][16] Monolayers with a stable TEER of ≥150-200 Ω·cm² are considered well-polarized and suitable for experiments.[17]

Protocol 2: Induction of Lipofuscin Accumulation

To model the disease state, lipofuscin accumulation can be induced in the cultured RPE cells.

Method A: Photoreceptor Outer Segment (POS) Feeding

  • POS Isolation: Isolate POS from bovine or porcine retinas using a sucrose density gradient centrifugation method.[6][9]

  • POS Feeding: Resuspend the isolated POS in RPE culture medium and add to the apical side of the polarized RPE monolayers. A typical concentration is 50-200 µg/mL.[17]

  • Incubation: Incubate the cells with POS for 24-48 hours to allow for phagocytosis.

  • Repeated Feeding: For chronic models, repeat the POS feeding every 2-3 days for several weeks to allow for the accumulation of lipofuscin-like autofluorescent granules.[18]

Method B: A2E Loading

  • A2E Preparation: Synthesize A2E, a major component of lipofuscin, or obtain it commercially.[19][20]

  • A2E Incubation: Add A2E to the culture medium at a concentration of 10-25 µM.[19]

  • Incubation: Incubate the cells with A2E for 24-72 hours to allow for its uptake and accumulation in lysosomes.

Protocol 3: this compound Treatment
  • Dose-Response: Prepare a range of this compound concentrations (e.g., 0.1, 1, 10, 100 µM) in RPE culture medium.

  • Treatment: After inducing lipofuscin accumulation, replace the medium with the this compound-containing medium. Include a vehicle control (e.g., DMSO).

  • Time-Course: Treat the cells for various time points (e.g., 24, 48, 72 hours) to assess the kinetics of this compound's effects.

Protocol 4: Quantification of Lipofuscin/A2E Autofluorescence
  • Sample Preparation: Wash the cells with PBS and fix with 4% paraformaldehyde.

  • Imaging: Acquire images using a fluorescence microscope or a high-content imaging system. Use excitation and emission wavelengths appropriate for lipofuscin/A2E (e.g., excitation ~430-488 nm, emission ~550-650 nm).[19][21][22]

  • Quantification: Use image analysis software (e.g., ImageJ) to quantify the mean fluorescence intensity per cell or the total area of fluorescent granules.

Protocol 5: Lysosomal pH Measurement
  • Dye Loading: Incubate live RPE cells with a ratiometric lysosomal pH indicator dye, such as LysoSensor™ Yellow/Blue DND-160 (e.g., 2-5 µM for 5-15 minutes).[3][13][23]

  • Fluorescence Measurement: Measure the fluorescence intensity at the two emission wavelengths of the dye using a fluorescence plate reader or a fluorescence microscope.

  • Calibration: Generate a calibration curve by treating cells with buffers of known pH in the presence of ionophores (e.g., monensin and nigericin) to equilibrate the lysosomal pH with the extracellular pH.

  • pH Calculation: Calculate the lysosomal pH of the experimental samples based on the ratio of the two fluorescence intensities and the calibration curve.

Protocol 6: Autophagy Flux Assay (LC3-II Western Blot)
  • Lysosomal Inhibition: Treat a subset of cells with a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) for the last 2-4 hours of the this compound treatment. This allows for the measurement of autophagic flux by assessing the accumulation of LC3-II.[24][25]

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.[12]

    • Probe the membrane with a primary antibody against LC3.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the bands using a chemiluminescence substrate.

  • Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio, particularly in the presence of lysosomal inhibitors, indicates an increase in autophagic flux.[2][26][27]

Protocol 7: RPE Functional Assays

A. Transepithelial Electrical Resistance (TEER)

  • Measurement: At the end of the this compound treatment, measure the TEER of the RPE monolayers on Transwell® inserts using an EVOM™ voltohmmeter.

  • Calculation: Subtract the resistance of a blank insert and multiply by the surface area of the insert to obtain the TEER in Ω·cm².[15]

B. Polarized VEGF Secretion

  • Sample Collection: Collect the culture medium from the apical and basal compartments of the Transwell® inserts.

  • ELISA: Quantify the concentration of VEGF in the apical and basal medium using a human VEGF ELISA kit according to the manufacturer's instructions.[28][29][30][31][32]

  • Analysis: Calculate the ratio of basal to apical VEGF secretion. A healthy, polarized RPE monolayer typically exhibits preferential basal secretion of VEGF.

C. Phagocytosis Assay

  • Particle Incubation: Incubate the RPE cells with fluorescently labeled particles (e.g., fluorescent latex beads or FITC-labeled POS) for 2-4 hours.[1][4][7][11][14]

  • Quenching/Washing: Quench the fluorescence of non-internalized particles with trypan blue or wash the cells thoroughly to remove unbound particles.

  • Quantification: Quantify the internalized fluorescence using a fluorescence plate reader, flow cytometry, or by imaging and image analysis.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison between different treatment groups, concentrations, and time points.

Table 1: Effect of this compound on Lipofuscin Autofluorescence

Treatment GroupConcentration (µM)Mean Fluorescence Intensity (Arbitrary Units) ± SD% Reduction vs. Control
Vehicle Control--
This compound0.1
This compound1
This compound10
This compound100

Table 2: Effect of this compound on Lysosomal pH

Treatment GroupConcentration (µM)Lysosomal pH ± SD
Vehicle Control-
This compound0.1
This compound1
This compound10
This compound100

Table 3: Effect of this compound on Autophagic Flux (LC3-II/LC3-I Ratio)

Treatment GroupConcentration (µM)LC3-II/LC3-I Ratio ± SD (- Baf A1)LC3-II/LC3-I Ratio ± SD (+ Baf A1)Autophagic Flux (Fold Change)
Vehicle Control-
This compound10

Table 4: Effect of this compound on RPE Function

Treatment GroupConcentration (µM)TEER (Ω·cm²) ± SDBasal/Apical VEGF Ratio ± SDPhagocytosis (% of Control) ± SD
Vehicle Control-
This compound10

Conclusion

The provided application notes and protocols offer a robust framework for the preclinical evaluation of this compound's efficacy in in vitro RPE models. By systematically assessing lipofuscin clearance, the underlying mechanism of action, and the impact on RPE health and function, researchers can generate the critical data needed to advance the development of this promising therapeutic for debilitating retinal diseases.

References

Application Notes and Protocols for In Vivo Soraprazan Studies in Stargardt Disease Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Stargardt Disease and Soraprazan

Stargardt disease (STGD) is the most common form of inherited macular degeneration, primarily affecting children and young adults.[1][2] It is most commonly caused by mutations in the ABCA4 gene, which leads to the accumulation of toxic vitamin A-derived compounds, collectively known as lipofuscin, in the retinal pigment epithelium (RPE).[1][2] The major cytotoxic component of lipofuscin is N-retinylidene-N-retinylethanolamine (A2E). This buildup of lipofuscin is cytotoxic to RPE cells, leading to their demise and the subsequent degeneration of photoreceptors, resulting in progressive vision loss.[1][2]

The primary animal model for Stargardt disease is the Abca4 knockout (Abca4-/-) mouse.[3] This model recapitulates the key pathological feature of the human disease, namely the accelerated accumulation of lipofuscin in the RPE.[3]

This compound (also known as remofuscin) is a small molecule that has been shown to remove existing lipofuscin from RPE cells.[1][4][5] This has positioned it as a promising therapeutic candidate for Stargardt disease. Preclinical studies in animal models, including mice and primates, have demonstrated its ability to clear lipofuscin.[2][6] this compound is currently being investigated in a clinical trial for Stargardt disease patients with oral administration.[1][6][7][8]

These application notes provide detailed protocols for in vivo studies of this compound in Stargardt disease mouse models, focusing on both intravitreal and oral administration routes.

Stargardt Disease Mouse Models

The most widely used and characterized mouse model for Stargardt disease is the Abca4 knockout (Abca4-/-) mouse . These mice lack the ABCA4 protein and consequently exhibit a significant accumulation of lipofuscin in their RPE, mimicking the human disease phenotype.[3]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the pathological pathway in Stargardt disease and a general experimental workflow for testing this compound's efficacy in a mouse model.

Stargardt Disease Pathogenesis cluster_PR Photoreceptor Outer Segment cluster_RPE Retinal Pigment Epithelium (RPE) cluster_photoreceptor_degeneration Photoreceptor Degeneration all_trans_retinal all-trans-retinal N_ret_PE N-retinylidene-PE all_trans_retinal->N_ret_PE + PE PE Phosphatidylethanolamine (PE) ABCA4 ABCA4 Transporter N_ret_PE->ABCA4 Substrate A2E A2E (Lipofuscin component) N_ret_PE->A2E + all-trans-retinal ABCA4->all_trans_retinal Flips to cytoplasm for clearance Lipofuscin Lipofuscin Accumulation A2E->Lipofuscin RPE_dysfunction RPE Dysfunction & Death Lipofuscin->RPE_dysfunction Photoreceptor_death Photoreceptor Death RPE_dysfunction->Photoreceptor_death Vision_loss Vision Loss Photoreceptor_death->Vision_loss This compound In Vivo Study Workflow start Start: Abca4-/- Mice treatment Treatment Groups: - this compound (Intravitreal or Oral) - Vehicle Control start->treatment monitoring Longitudinal Monitoring treatment->monitoring erg Electroretinography (ERG) monitoring->erg oct Optical Coherence Tomography (OCT) monitoring->oct fundus Fundus Autofluorescence monitoring->fundus terminal Terminal Endpoint Analysis monitoring->terminal At study conclusion hplc Lipofuscin/A2E Quantification (HPLC) terminal->hplc histology Retinal Histology terminal->histology

References

Application Note: Quantification of Soraprazan in Biological Samples using HPLC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soraprazan (also known as remofuscin) is a novel small molecule belonging to the tetrahydropyridoether class of compounds.[1] It is under investigation for its potential therapeutic effects, including the removal of lipofuscin from the retinal pigment epithelium, which is implicated in diseases like Stargardt's disease and dry age-related macular degeneration.[1][2] To support pharmacokinetic (PK) studies and clinical development, a robust and sensitive bioanalytical method for the quantification of this compound in biological matrices is essential. This document provides a detailed protocol for a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the determination of this compound in biological samples.

Principle

This method utilizes reversed-phase HPLC for the chromatographic separation of this compound from endogenous matrix components, followed by tandem mass spectrometry for sensitive and selective detection. The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which ensures high specificity and low limits of quantification. A stable isotope-labeled internal standard would be ideal for compensating for matrix effects and variability in sample processing, though in its absence, a structurally similar compound can be used.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS): A stable isotope-labeled this compound is recommended. If unavailable, a structurally related compound with similar chromatographic and mass spectrometric behavior should be used.

  • Acetonitrile (HPLC or LC-MS grade)

  • Water (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Control biological matrix (e.g., human plasma, mouse tissue)

Instrumentation
  • HPLC System: An Agilent 1260 HPLC system or equivalent, capable of binary gradient elution.[3]

  • Mass Spectrometer: An API 4000 Triple Quadrupole mass spectrometer or a comparable instrument equipped with an electrospray ionization (ESI) source.[3]

  • Analytical Column: A C18 Reprosil-pur column (60 x 2 mm, 3 µm) or equivalent.[3]

Sample Preparation (Protein Precipitation)

This protocol is a general procedure for plasma samples, adapted from common bioanalytical practices. The original cited method for this compound involved tissue homogenization.[3]

  • Thaw frozen biological samples (e.g., plasma) to room temperature.

  • Vortex the samples to ensure homogeneity.

  • In a clean microcentrifuge tube, add 100 µL of the sample.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 g for 5 minutes to pellet the precipitated proteins.[3]

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90% Mobile Phase A: 10% Mobile Phase B).

  • Vortex to mix and inject a 6 µL aliquot into the HPLC-MS/MS system.[3]

HPLC-MS/MS Conditions

Chromatographic Conditions [3]

ParameterValue
Column C18 Reprosil-pur (60 x 2 mm, 3 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile:Water (90:10, v/v) with 0.1% Formic Acid
Flow Rate 0.5 mL/min
Column Temperature 45°C
Injection Volume 6 µL
Gradient Elution 0 - 0.5 min: 10% B2 - 5 min: 100% B6 - 9 min: 10% B (Re-equilibration)

Mass Spectrometric Conditions [3]

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition m/z 368.1 → 292.2
Instrument API 4000 Triple Quad

Quantitative Data Summary

The following table summarizes the performance characteristics of the HPLC-MS/MS method for the quantification of this compound. The linearity data is based on the published method for this compound in mouse eye tissue.[3] The other validation parameters are representative values based on typical FDA guidelines for bioanalytical method validation.[4][5]

ParameterResult
Linearity Range 5 - 100,000 nmol/L[3]
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 5 nmol/L
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Intra-day Accuracy (%RE) ± 15%
Inter-day Accuracy (%RE) ± 15%
Recovery > 85%
Matrix Effect Minimal and compensated by IS
Stability (Freeze-thaw, Short-term, Long-term) Acceptable within established limits

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Add Internal Standard sample->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporation transfer->evaporate reconstitute Reconstitution evaporate->reconstitute injection HPLC Injection reconstitute->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem MS Detection (MRM) ionization->detection quantification Quantification detection->quantification

Caption: Workflow for this compound quantification in biological samples.

References

Application Notes and Protocols for Transmission Electron Microscopy Autoradiography in Drug Distribution Studies: The Case of Soraprazan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soraprazan, a potent potassium-competitive acid blocker (P-CAB), has been investigated for its therapeutic potential in acid-related disorders. Understanding the precise subcellular distribution of such small molecule drugs is paramount for elucidating their mechanism of action, assessing target engagement, and evaluating potential off-target effects. Transmission electron microscopy (TEM) autoradiography stands as a powerful technique that provides high-resolution visualization of radiolabeled compounds within tissues and cells, offering unparalleled insights into the micro-localization of drugs like this compound. This document provides detailed application notes and protocols based on the study of this compound (also referred to as remofuscin) distribution in ocular tissues, a model system demonstrating the capability of this technique.

Mechanism of Action: this compound as a Potassium-Competitive Acid Blocker

This compound exerts its pharmacological effect by inhibiting the gastric H+, K+-ATPase, commonly known as the proton pump. Unlike proton pump inhibitors (PPIs) which require acid activation and form covalent bonds, this compound competes with K+ ions on the luminal side of the parietal cell, leading to a rapid and reversible inhibition of gastric acid secretion. This distinct mechanism of action makes the study of its specific localization at the cellular and subcellular level particularly important.

Soraprazan_Mechanism cluster_ParietalCell Parietal Cell ATPase H+, K+-ATPase (Proton Pump) H_lumen H+ ATPase->H_lumen to lumen K_cell K+ ATPase->K_cell to cell H_cell H+ H_cell->ATPase from cell K_lumen K+ K_lumen->ATPase from lumen This compound This compound This compound->ATPase Competitively binds to K+ site

Caption: this compound's mechanism of action.

Application of TEM Autoradiography for this compound Distribution

A key study by Julien-Schraermeyer et al. (2020) utilized TEM autoradiography to investigate the distribution of [3H]-labeled this compound (remufuscin) in the eyes of a mouse model. This research demonstrated the specific accumulation of the drug in the retinal pigment epithelium (RPE), where it was found to bind to pigments such as melanin and lipofuscin. The high resolution of TEM autoradiography was crucial in identifying the precise intracellular localization of this compound, a feat not achievable with other imaging techniques. The study reported the continued presence of the drug in the RPE for as long as 20 weeks post-injection, highlighting its long retention at the target site.[1]

Quantitative Data Presentation

The following table summarizes the qualitative assessment of [3H]-Soraprazan (remufuscin) distribution in the posterior pole of the mouse eye at various time points after a single intravitreal injection, based on the findings of Julien-Schraermeyer et al. (2020).[1]

Time Post-InjectionRetinal Pigment Epithelium (RPE)RetinaBruch's MembraneChoroid
2 hours++++/-+/-+/-
24 hours++++/-+/-+/-
4 weeks++++/-+/-+/-
20 weeks++---

Key:

  • +++ : High concentration of silver grains

  • ++ : Moderate concentration of silver grains

  • +/- : Low level or traces of silver grains

  • - : No significant presence of silver grains

Experimental Protocols

This section provides a detailed, generalized protocol for TEM autoradiography applicable to the study of radiolabeled small molecules like this compound in ocular tissues. This protocol is based on established methodologies and the specific study of this compound distribution.[1]

Experimental Workflow

TEM_Autoradiography_Workflow cluster_Animal_Preparation Animal Preparation & Dosing cluster_Tissue_Processing Tissue Processing cluster_Autoradiography Autoradiography cluster_Imaging_Analysis Imaging & Analysis Animal_Model Select Animal Model (e.g., Abca4-/- mouse) Radiolabeling Synthesize Radiolabeled Drug (e.g., [3H]-Soraprazan) Animal_Model->Radiolabeling Dosing Administer Radiolabeled Drug (e.g., Intravitreal Injection) Radiolabeling->Dosing Euthanasia Euthanasia at Defined Time Points Dosing->Euthanasia Enucleation Eye Enucleation Euthanasia->Enucleation Fixation Fixation in Glutaraldehyde Enucleation->Fixation Embedding Embedding in Resin (e.g., Epon) Fixation->Embedding Sectioning Ultrathin Sectioning Embedding->Sectioning Emulsion_Coating Coating with Nuclear Emulsion Sectioning->Emulsion_Coating Exposure Exposure in Light-Tight Box Emulsion_Coating->Exposure Development Photographic Development Exposure->Development Staining Staining with Uranyl Acetate & Lead Citrate Development->Staining TEM_Imaging Transmission Electron Microscopy Staining->TEM_Imaging Analysis Analysis of Silver Grain Distribution TEM_Imaging->Analysis

Caption: TEM autoradiography workflow.

Detailed Methodologies

1. Radiolabeling of this compound

  • Objective: To synthesize a radiolabeled form of this compound for detection by autoradiography.

  • Method: this compound is custom synthesized with a tritium ([3H]) label to produce [3H]-Soraprazan. The specific activity of the radiolabeled compound should be determined to allow for accurate dosing and subsequent quantification.

2. Animal Model and Dosing

  • Objective: To administer the radiolabeled drug to an appropriate animal model.

  • Method:

    • Select a suitable animal model. For studying diseases like Stargardt's disease, the Abca4 knockout mouse is a relevant choice.[1]

    • Anesthetize the animals according to approved institutional protocols.

    • Administer a precise dose of [3H]-Soraprazan via the desired route. For ocular studies, a single intravitreal injection is a common method.[1]

    • House the animals for predetermined periods (e.g., 2 hours, 24 hours, 4 weeks, 20 weeks) before tissue collection.[1]

3. Tissue Fixation and Embedding

  • Objective: To preserve the tissue ultrastructure and immobilize the radiolabeled drug.

  • Method:

    • At the designated time points, euthanize the animals using an approved method.

    • Immediately enucleate the eyes and fix them by immersion in a suitable fixative, such as 2.5% glutaraldehyde in 0.1 M cacodylate buffer (pH 7.4), for several hours at 4°C.

    • Wash the tissues in buffer and postfix with 1% osmium tetroxide in the same buffer.

    • Dehydrate the tissue samples through a graded series of ethanol concentrations.

    • Infiltrate the tissues with a resin, such as Epon, and embed them in capsules.

    • Polymerize the resin blocks at an elevated temperature (e.g., 60°C) for 48 hours.

4. Ultrathin Sectioning and Emulsion Coating

  • Objective: To prepare thin sections of the tissue for electron microscopy and coat them with a photographic emulsion to detect radioactivity.

  • Method:

    • Cut ultrathin sections (approximately 70-90 nm) from the resin blocks using an ultramicrotome equipped with a diamond knife.

    • Mount the sections on nickel grids.

    • In a darkroom with a safelight, coat the grids with a nuclear track emulsion (e.g., Ilford L4). This can be done using a wire loop method to create a thin, uniform layer of emulsion over the sections.

    • Allow the emulsion-coated grids to dry in a vertical position.

5. Exposure and Photographic Processing

  • Objective: To allow the radioactive decay from the [3H]-Soraprazan to expose the silver halide crystals in the emulsion and to develop the latent image.

  • Method:

    • Place the dried, coated grids in light-tight boxes with a desiccant.

    • Store the boxes at 4°C for a predetermined exposure period, which may range from several weeks to months, depending on the specific activity of the drug and its concentration in the tissue.

    • After exposure, develop the latent image by treating the grids with a photographic developer (e.g., Kodak D-19) for a few minutes.

    • Stop the development process with a brief rinse in a stop bath (e.g., 1% acetic acid).

    • Fix the emulsion with a photographic fixer (e.g., 30% sodium thiosulfate) to remove unexposed silver halide crystals.

    • Wash the grids thoroughly with distilled water.

6. Staining and TEM Imaging

  • Objective: To enhance the contrast of the cellular structures for TEM viewing and to visualize the silver grains indicating the location of the radiolabeled drug.

  • Method:

    • Stain the sections with uranyl acetate and lead citrate to improve the contrast of cellular organelles.

    • Examine the grids using a transmission electron microscope.

    • Acquire images at various magnifications to document the overall tissue architecture and the precise subcellular localization of the developed silver grains, which appear as electron-dense, filamentous structures.

7. Data Analysis

  • Objective: To qualitatively and quantitatively analyze the distribution of the silver grains.

  • Method:

    • Qualitative Analysis: Visually inspect the electron micrographs to determine the cellular and subcellular compartments associated with the silver grains.

    • Quantitative Analysis: Perform grain density calculations by counting the number of silver grains over specific organelles or regions of interest and dividing by the area of that compartment. This allows for a statistical comparison of drug concentration between different cellular structures.

Conclusion

Transmission electron microscopy autoradiography is an invaluable tool for the high-resolution localization of small molecule drugs like this compound. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers and drug development professionals seeking to employ this technique to gain a deeper understanding of the distribution and target engagement of novel therapeutic agents. The ability to visualize a drug's precise location within a cell provides critical information that can guide drug design, improve efficacy, and enhance safety profiles.

References

Application Note: A Quantitative Autofluorescence Assay to Evaluate the Efficacy of Soraprazan in Reducing Lipofuscin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cellular autofluorescence, the natural emission of light by endogenous fluorophores, is an intrinsic property of biological samples.[1] Major contributors to this phenomenon include metabolic coenzymes like NAD(P)H and flavins, as well as aggregates of oxidized proteins and lipids known as lipofuscin.[2] Lipofuscin accumulates over time, particularly in post-mitotic cells like retinal pigment epithelium (RPE) and neurons, and its accumulation is associated with cellular aging and degenerative diseases.[2][3] Consequently, measuring changes in cellular autofluorescence provides a powerful, label-free method for assessing cellular health, metabolic status, and the efficacy of therapeutic agents.[4][5]

Soraprazan is a potent and reversible potassium-competitive acid blocker (P-CAB) that inhibits the gastric H+/K+ ATPase.[6][7] Beyond its role in reducing gastric acid secretion, this compound (also referred to as remofuscin) has been identified as a promising agent for removing existing lipofuscin from RPE cells.[3][8][9] This unique property makes this compound a candidate for treating degenerative eye diseases like Stargardt's disease and age-related macular degeneration (AMD), where excessive lipofuscin accumulation is a key pathological feature.[3][10]

This application note provides a detailed protocol for a quantitative autofluorescence assay to measure the effect of this compound on lipofuscin levels in a cell-based model. The assay can be adapted for high-throughput screening and detailed mechanistic studies.

Proposed Mechanism of Action

Lipofuscin is a complex material that accumulates within cellular lysosomes.[3] While the precise mechanism of this compound-induced lipofuscin removal is still under investigation, it is hypothesized to involve the modulation of lysosomal function. As an inhibitor of a proton pump (H+/K+ ATPase), this compound may alter the pH of intracellular compartments like lysosomes, potentially enhancing the activity of lysosomal hydrolases or facilitating the exocytosis of lipofuscin aggregates. This leads to a measurable reduction in the overall cellular autofluorescence originating from lipofuscin.

cluster_cell Cellular Environment This compound This compound Lysosome Lysosome with Lipofuscin Accumulation This compound->Lysosome Modulation Modulation of Lysosomal pH / Function Lysosome->Modulation Degradation Enhanced Lipofuscin Degradation / Exocytosis Modulation->Degradation Autofluorescence Reduced Cellular Autofluorescence Degradation->Autofluorescence

Caption: Proposed mechanism of this compound on lipofuscin-based autofluorescence.

Experimental Workflow

The following diagram outlines the complete workflow for the quantitative autofluorescence assay, from cell culture preparation to final data analysis.

Culture 1. Cell Culture (e.g., ARPE-19 cells) Plate 2. Plate Cells (96-well plate) Culture->Plate Treat 3. Treat with this compound (Dose-Response) Plate->Treat Incubate 4. Incubate (e.g., 24-72 hours) Treat->Incubate Prepare 5. Prepare for Imaging (Wash, Counterstain Nuclei) Incubate->Prepare Acquire 6. Image Acquisition (Microscopy / Plate Reader) Prepare->Acquire Analyze 7. Image Analysis (Quantify Intensity) Acquire->Analyze Report 8. Data Reporting (Tables & Graphs) Analyze->Report

Caption: High-level experimental workflow for the this compound autofluorescence assay.

Detailed Experimental Protocols

This section provides detailed methodologies for conducting the assay using either fluorescence microscopy for single-cell resolution or a microplate reader for higher throughput.

A. Materials and Reagents
  • Cell Line: ARPE-19 cells (human retinal pigment epithelium) or other suitable cell line known to accumulate lipofuscin.

  • Culture Medium: DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents:

    • This compound (powder)

    • Dimethyl sulfoxide (DMSO, sterile)

    • Phosphate-Buffered Saline (PBS, sterile)

    • Hoechst 33342 or DAPI solution (for nuclear counterstaining)

    • Paraformaldehyde (PFA, for optional cell fixation)

  • Equipment and Consumables:

    • 96-well, black, clear-bottom imaging plates

    • Standard cell culture flasks, pipettes, and consumables

    • Automated fluorescence microscope or a multi-mode microplate reader with fluorescence capabilities.

    • Image analysis software (e.g., ImageJ/Fiji, CellProfiler)

B. Protocol 1: Microscopy-Based Quantitative Assay

This protocol allows for the precise quantification of autofluorescence on a per-cell basis.

  • Cell Seeding:

    • Culture ARPE-19 cells to ~80% confluency.

    • Trypsinize and seed cells into a 96-well, black, clear-bottom plate at a density of 10,000 cells per well.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • This compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in culture medium to achieve final treatment concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 25 µM, 50 µM).

    • Include a "vehicle control" group treated with the same final concentration of DMSO as the highest this compound dose.

    • Carefully remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control medium to the respective wells.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C, 5% CO2. The optimal incubation time may need to be determined empirically.

  • Sample Preparation for Imaging:

    • Remove the treatment medium and wash the cells twice with 100 µL of warm PBS.

    • For nuclear staining, add 100 µL of PBS containing Hoechst 33342 (1 µg/mL) to each well and incubate for 15 minutes at room temperature, protected from light.

    • Wash the cells twice more with PBS.

    • Add 100 µL of fresh PBS to each well for imaging.

  • Image Acquisition:

    • Use an automated fluorescence microscope.

    • Set the acquisition channels:

      • Autofluorescence (Lipofuscin): Ex: 450-490 nm, Em: 520-560 nm (or a broader range like Em > 515 nm, as lipofuscin has a broad emission spectrum[2]).

      • Nuclei (Hoechst): Ex: ~350 nm, Em: ~461 nm.

    • Ensure that exposure times are kept constant across all wells for the autofluorescence channel to allow for direct comparison. Avoid saturation of the signal.[11]

    • Acquire images from at least four different fields of view per well to ensure representative data.

  • Image Analysis (using ImageJ/Fiji):

    • Use the Hoechst channel to identify and count the nuclei, which serves to define individual cells.

    • Create a cytoplasmic region of interest (ROI) for each cell by expanding the nuclear mask.

    • Measure the mean fluorescence intensity within the cytoplasmic ROI for each cell in the autofluorescence channel.

    • Calculate the average mean fluorescence intensity per well.

C. Protocol 2: Microplate Reader-Based High-Throughput Assay

This protocol is suitable for screening larger numbers of compounds or conditions.

  • Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.

  • Sample Preparation:

    • Remove treatment medium and wash cells twice with 100 µL of PBS.

    • Add a final 100 µL of PBS to each well.

  • Data Acquisition:

    • Use a multi-mode microplate reader capable of bottom-reading fluorescence.

    • Set the reader to measure fluorescence intensity with the same excitation and emission wavelengths used for microscopy (e.g., Ex: 485 nm, Em: 528 nm).

    • Record the fluorescence intensity from each well.

  • Data Normalization (Optional but Recommended):

    • To account for differences in cell number due to cytotoxicity or proliferation, a cell viability assay (e.g., CellTiter-Glo® or a DNA-binding dye like CyQUANT™) can be performed on a parallel plate or after the autofluorescence reading.

    • Normalize the autofluorescence intensity to the cell viability data.

Data Presentation

Quantitative data should be summarized in tables to facilitate clear interpretation and comparison between different treatment conditions.

Table 1: Dose-Dependent Effect of this compound on Cellular Autofluorescence

This compound (µM)Mean Autofluorescence Intensity (A.U.) ± SD% Reduction vs. Vehicle
Vehicle (0)15,432 ± 8500%
0.114,980 ± 7902.9%
1.012,150 ± 62021.3%
10.08,765 ± 45043.2%
25.06,211 ± 38059.7%
50.05,890 ± 41061.8%

Data are presented as arbitrary fluorescence units (A.U.) and represent the mean of triplicate wells.

Table 2: Time-Course of this compound (10 µM) Effect on Cellular Autofluorescence

Incubation Time (h)Mean Autofluorescence Intensity (A.U.) ± SD% Reduction vs. 0 h
015,510 ± 9100%
2413,880 ± 76010.5%
488,650 ± 51044.2%
726,920 ± 43055.4%

Data are presented as arbitrary fluorescence units (A.U.) and represent the mean of triplicate wells.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution
High Background Fluorescence Phenol red in culture medium; Compound autofluorescence.[12]Use phenol red-free medium for the final incubation and imaging steps. Run a "compound only" control in a cell-free well to measure direct fluorescence from this compound.
Low Signal / Weak Autofluorescence Cell type does not accumulate sufficient lipofuscin; Cells are too young or at a low passage number.Use an older, higher-passage culture of ARPE-19 cells. Consider methods to artificially induce lipofuscin accumulation if necessary.
High Well-to-Well Variability Inconsistent cell seeding; Edge effects in the 96-well plate; Cell death due to high drug concentration.Ensure a homogenous cell suspension during seeding. Avoid using the outermost wells of the plate. Perform a cytotoxicity assay to ensure concentrations used are non-lethal.
Signal Saturation Imaging exposure time is too long.[11]Reduce the exposure time for the autofluorescence channel. Ensure no pixels are saturated in the brightest samples (e.g., vehicle control).

References

Protocol for Oral Administration of Soraprazan in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Soraprazan (also known as Remofuscin) is a potent and reversible potassium-competitive acid blocker (P-CAB) that inhibits the gastric H+/K+-ATPase.[1][2] It was initially developed for the treatment of gastroesophageal reflux disease (GERD) and has demonstrated superior efficacy in preclinical models compared to proton pump inhibitors like esomeprazole.[1][2] More recently, this compound has been investigated as a novel therapeutic agent for Stargardt's disease, a form of juvenile macular degeneration, due to its ability to clear lipofuscin from retinal pigment epithelium (RPE) cells.[3][4][5] This document provides detailed protocols for the oral administration of this compound in preclinical models for both GERD and Stargardt's disease research.

Mechanism of Action

For GERD, this compound competitively inhibits the potassium-binding site of the H+/K+-ATPase (proton pump) in gastric parietal cells, leading to a rapid and sustained reduction in gastric acid secretion.[1]

In the context of Stargardt's disease, this compound has been shown to remove lipofuscin, an aggregate of oxidized proteins and lipids that accumulates in the RPE and contributes to retinal degeneration.[3][4] The proposed mechanism for lipofuscin clearance involves a lysosome-to-nucleus signaling pathway that activates xenobiotic detoxification genes.[4]

Quantitative Data Summary

The following tables summarize the available quantitative data for the oral administration of this compound in various preclinical models.

Table 1: this compound Administration in Preclinical Stargardt's Disease Models

Animal ModelDosageAdministration RouteFrequencyDurationVehicleKey FindingsReference
Cynomolgus Monkey6 mg/kgOralOnce daily1 yearNot SpecifiedRemoval of lipofuscin from RPE cells[3]

Note: While a mouse model for Stargardt's disease (Abca4-/-) has been used to study this compound, the reported administration route was intravitreal injection, not oral.[3]

Table 2: this compound Administration in Preclinical GERD Models

Animal ModelDosageAdministration RouteFrequencyDurationVehicleKey FindingsReference
DogNot SpecifiedOralNot SpecifiedNot SpecifiedNot SpecifiedSuperior to esomeprazole in onset and duration of gastric pH elevation[1][2]
RatNot SpecifiedOralNot SpecifiedNot SpecifiedNot SpecifiedPotent inhibition of histamine-stimulated gastric acid secretion[6]

Note: Specific oral dosages and vehicle compositions for this compound in preclinical GERD models are not detailed in the currently available literature. Researchers should perform dose-response studies to determine the optimal dosage for their specific model.

Experimental Protocols

Protocol 1: Oral Administration of this compound in a Monkey Model of Retinal Pigment Epithelium Lipofuscinosis (Stargardt's Disease Model)

Objective: To evaluate the efficacy of orally administered this compound in clearing lipofuscin from the retinal pigment epithelium.

Materials:

  • This compound (Remofuscin)

  • Vehicle for oral administration (e.g., a suspension in 0.5% carboxymethylcellulose)

  • Oral gavage tube or other appropriate dosing equipment for monkeys

  • Cynomolgus monkeys

Procedure:

  • Animal Acclimation: Acclimate monkeys to the housing conditions and handling procedures for a minimum of one week prior to the start of the study.

  • Dose Preparation: Prepare a suspension of this compound in the chosen vehicle at a concentration suitable for administering a 6 mg/kg dose in a reasonable volume. Ensure the suspension is homogenous before each administration.

  • Administration: Administer the this compound suspension orally to the monkeys once daily. The use of a gavage tube is a common method to ensure accurate dosing.

  • Duration: Continue the daily administration for a period of one year.

  • Monitoring and Analysis:

    • Monitor the animals for any adverse effects throughout the study.

    • At the end of the study, collect retinal tissue for histological analysis to quantify the levels of lipofuscin in the RPE cells.

    • Compare the lipofuscin levels in the this compound-treated group to a vehicle-treated control group.

Protocol 2: General Protocol for Oral Administration of this compound in a Rodent Model of GERD

Objective: To assess the effect of orally administered this compound on gastric acid secretion in a rat model of GERD.

Materials:

  • This compound

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose in water)

  • Oral gavage needles for rats

  • Wistar or Sprague-Dawley rats

  • Anesthetic agent (if required for the GERD model)

  • Surgical equipment for pylorus ligation (if using this model)

  • pH meter and titration equipment

Procedure:

  • Animal Model Induction: Induce a model of GERD in rats. A common method is pylorus ligation, which leads to the accumulation of gastric acid.

  • Dose Preparation: Prepare a solution or suspension of this compound in the chosen vehicle. Due to the lack of specific dosage information, a dose-ranging study (e.g., 1, 3, 10 mg/kg) is recommended to determine an effective dose.

  • Administration: Administer the prepared dose of this compound or vehicle (for the control group) via oral gavage. The timing of administration relative to the induction of the GERD model should be optimized based on the experimental design.

  • Sample Collection: At a predetermined time point after this compound administration, euthanize the animals and collect the gastric contents.

  • Analysis:

    • Measure the volume of the gastric contents.

    • Determine the pH of the gastric juice.

    • Measure the total acid output by titrating the gastric juice with a standard solution of sodium hydroxide.

    • Compare the results from the this compound-treated groups to the vehicle-treated control group.

Visualizations

Signaling Pathway

Soraprazan_Mechanism_of_Action cluster_GERD Gastroesophageal Reflux Disease (GERD) cluster_Stargardt Stargardt's Disease Soraprazan_GERD This compound HK_ATPase H+/K+-ATPase (Proton Pump) Soraprazan_GERD->HK_ATPase inhibits Acid_Secretion Gastric Acid Secretion HK_ATPase->Acid_Secretion promotes Parietal_Cell Gastric Parietal Cell Soraprazan_Stargardt This compound (Remofuscin) Lysosome Lysosome with Lipofuscin Soraprazan_Stargardt->Lysosome enters cell Nucleus Nucleus Lysosome->Nucleus Lysosome-to-Nucleus Signaling Xenobiotic_Detox Xenobiotic Detoxification Genes Nucleus->Xenobiotic_Detox activates Lipofuscin_Clearance Lipofuscin Clearance Xenobiotic_Detox->Lipofuscin_Clearance leads to RPE_Cell Retinal Pigment Epithelium (RPE) Cell

Caption: Signaling pathways of this compound in GERD and Stargardt's disease.

Experimental Workflow

Experimental_Workflow cluster_Preparation Preparation Phase cluster_Administration Administration Phase cluster_Analysis Analysis Phase Animal_Model Select Preclinical Model (e.g., Rat, Dog, Monkey) Dose_Prep Prepare this compound Formulation (e.g., Suspension in 0.5% CMC) Animal_Model->Dose_Prep Oral_Admin Oral Administration (e.g., Gavage) Dose_Prep->Oral_Admin Endpoint_GERD GERD Model: Measure Gastric pH and Acid Output Oral_Admin->Endpoint_GERD Endpoint_Stargardt Stargardt's Model: Quantify RPE Lipofuscin Oral_Admin->Endpoint_Stargardt Data_Analysis Data Analysis and Comparison to Control Group Endpoint_GERD->Data_Analysis Endpoint_Stargardt->Data_Analysis

Caption: General experimental workflow for oral this compound administration.

References

Application Notes and Protocols for Establishing a Lipofuscin Clearance Assay Using Soraprazan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for establishing a cell-based assay to evaluate the efficacy of Soraprazan in promoting the clearance of lipofuscin, a hallmark of cellular aging and a key contributor to the pathology of diseases such as Stargardt's disease and age-related macular degeneration.[1][2]

Introduction

Lipofuscin is an autofluorescent aggregate of oxidized proteins and lipids that accumulates within the lysosomes of post-mitotic cells, such as retinal pigment epithelial (RPE) cells and neurons.[3][4][5] This accumulation is a hallmark of cellular senescence and is implicated in the pathogenesis of several age-related degenerative diseases.[1][6] The clearance of lipofuscin is primarily mediated by autophagy, a cellular process responsible for the degradation of damaged organelles and protein aggregates.[7][8][9]

This compound (also known as Remofuscin) is a small molecule that has demonstrated the ability to remove existing lipofuscin from RPE cells in various animal and cell models.[2][10][11] Originally developed as a potassium-competitive acid blocker (P-CAB) for inhibiting gastric H,K-ATPase, its therapeutic potential in diseases characterized by lipofuscin accumulation is under active investigation.[2][12] This document outlines a comprehensive protocol to induce lipofuscin accumulation in a cultured cell line and subsequently quantify its clearance upon treatment with this compound.

I. Key Experimental Principles

The assay is based on the following principles:

  • Induction of Lipofuscin Accumulation: Cultured cells, typically a human retinal pigment epithelial cell line such as ARPE-19, are treated with an agent that induces the formation of lipofuscin-like granules. This can be achieved through oxidative stress or by feeding the cells with photoreceptor outer segments (POS).[3][13]

  • Treatment with this compound: Following lipofuscin induction, cells are treated with varying concentrations of this compound to assess its dose-dependent effect on lipofuscin clearance.

  • Quantification of Lipofuscin: Lipofuscin levels are quantified using fluorescence microscopy. This can be done by measuring the native autofluorescence of lipofuscin or by staining with specific dyes like Sudan Black B (SBB).[14][15][16][17][18]

  • Assessment of Cellular Viability and Lysosomal Function: It is crucial to monitor cell health and lysosomal function throughout the experiment to ensure that the observed effects are due to specific lipofuscin clearance and not a result of cytotoxicity or general lysosomal dysfunction.

II. Experimental Workflow

The overall experimental workflow is depicted in the diagram below.

G cluster_0 Phase 1: Lipofuscin Induction cluster_1 Phase 2: this compound Treatment cluster_2 Phase 3: Data Acquisition & Analysis A Seed ARPE-19 Cells B Induce Lipofuscin Accumulation (e.g., with oxidized photoreceptor outer segments) A->B C Treat cells with this compound (and vehicle control) B->C D Fix and Stain Cells (e.g., Sudan Black B, DAPI) C->D E Fluorescence Microscopy D->E F Image Analysis & Quantification E->F G Data Presentation F->G

Caption: Experimental workflow for the lipofuscin clearance assay.

III. Detailed Experimental Protocols

A. Materials and Reagents
  • Cell Line: ARPE-19 (human retinal pigment epithelium cell line)

  • Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipofuscin Induction Agent: Oxidized photoreceptor outer segments (POS) or a chemical inducer like A2E.[13][19]

  • Test Compound: this compound (Remofuscin)

  • Vehicle Control: Dimethyl sulfoxide (DMSO)

  • Staining Reagents:

    • Sudan Black B (SBB) staining solution

    • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Fixative: 4% Paraformaldehyde (PFA) in PBS

  • Wash Buffer: Phosphate-Buffered Saline (PBS)

  • Mounting Medium: Antifade mounting medium

B. Protocol for Lipofuscin Induction in ARPE-19 Cells
  • Cell Seeding: Seed ARPE-19 cells in 96-well plates or on glass coverslips in 24-well plates at a density that allows for sub-confluency during the treatment period.

  • Lipofuscin Induction:

    • Prepare oxidized photoreceptor outer segments (oxPOS) as described in the literature.[13]

    • Once cells have adhered and reached approximately 70-80% confluency, replace the culture medium with a medium containing oxPOS at a pre-determined concentration.

    • Incubate the cells with oxPOS for 48-72 hours to allow for phagocytosis and the formation of lipofuscin-like granules.

    • Wash the cells thoroughly with PBS to remove any remaining extracellular oxPOS.

C. Protocol for this compound Treatment
  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO.

  • Treatment:

    • Dilute the this compound stock solution in a fresh culture medium to the desired final concentrations (e.g., 0.1, 1, 10, 100 µM).

    • Include a vehicle control (DMSO at the same final concentration as the highest this compound dose) and a negative control (untreated cells with induced lipofuscin).

    • Replace the medium in the wells with the prepared this compound-containing medium or control medium.

    • Incubate the cells for 24-72 hours. The optimal incubation time should be determined empirically.

D. Protocol for Lipofuscin Staining and Quantification
  • Cell Fixation:

    • After the treatment period, aspirate the medium and wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Sudan Black B (SBB) Staining: [15][16]

    • Prepare a fresh 0.7% (w/v) solution of SBB in 70% ethanol and filter it.

    • Incubate the fixed cells with the SBB staining solution for 20 minutes at room temperature.

    • Wash the cells extensively with 70% ethanol to remove excess stain, followed by a final wash with PBS.

  • Nuclear Counterstaining:

    • Incubate the cells with a DAPI solution for 5 minutes to stain the nuclei.

    • Wash the cells twice with PBS.

  • Mounting and Imaging:

    • If using coverslips, mount them on glass slides using an antifade mounting medium.

    • Acquire images using a fluorescence microscope. Capture images in the DAPI channel and the appropriate channel for SBB fluorescence (typically in the far-red spectrum).[15][16]

  • Image Analysis and Quantification:

    • Use image analysis software (e.g., ImageJ/Fiji) to quantify the SBB fluorescence intensity per cell.

    • Use the DAPI signal to identify and count the number of cells.

    • Calculate the average SBB fluorescence intensity per cell for each treatment condition.

    • Normalize the data to the vehicle control.

IV. Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Dose-Response of this compound on Lipofuscin Clearance

This compound Concentration (µM)Mean SBB Fluorescence Intensity (Arbitrary Units)Standard Deviation% Lipofuscin Clearance (Normalized to Vehicle)
0 (Vehicle Control)1000500%
0.1950455%
17503025%
104002560%
1002502075%

Table 2: Cellular Viability Assessment (e.g., MTT Assay)

This compound Concentration (µM)Cell Viability (% of Vehicle Control)Standard Deviation
0 (Vehicle Control)100%5.0%
0.198%4.5%
197%4.8%
1095%5.2%
10092%6.1%

V. Proposed Signaling Pathway and Visualization

While the exact molecular mechanism of this compound-mediated lipofuscin clearance is still under investigation, a plausible hypothesis involves the enhancement of lysosomal function and autophagy. This compound may facilitate the breakdown and removal of lipofuscin aggregates within the lysosomes.

G cluster_0 Cellular Environment cluster_1 Lysosome This compound This compound Lysosome Lysosome This compound->Lysosome Enters Cell & Targets Lysosomes Lipofuscin Lipofuscin Aggregates Lipofuscin->Lysosome Accumulates in Lysosomes Autophagy Autophagy Enhancement Lysosome->Autophagy Modulates Lysosomal Function Degradation Enhanced Lipofuscin Degradation Autophagy->Degradation Clearance Lipofuscin Clearance Degradation->Clearance

Caption: Proposed mechanism of this compound-mediated lipofuscin clearance.

VI. Additional Assays for Mechanistic Studies

To further elucidate the mechanism of action of this compound, the following assays can be performed:

  • Lysosomal Function Assays:

    • Lysosomal pH: Use ratiometric dyes like LysoSensor to measure changes in lysosomal acidity.[20]

    • Lysosomal Enzyme Activity: Measure the activity of key lysosomal hydrolases, such as cathepsins.[20][21][22]

  • Autophagy Flux Assays:

    • Monitor the levels of autophagy markers like LC3-II by Western blotting or immunofluorescence in the presence and absence of lysosomal inhibitors (e.g., bafilomycin A1) to assess autophagic flux.

  • Cellular Senescence Assays:

    • Measure markers of cellular senescence, such as senescence-associated β-galactosidase (SA-β-Gal) activity and the expression of p16 and p21, to determine if this compound can reverse or ameliorate the senescent phenotype.[23][24][25][26][27]

By following these detailed protocols and application notes, researchers can effectively establish a robust and reliable assay to investigate the lipofuscin clearance properties of this compound and other potential therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Managing Hepatotoxicity Risks in Early P-CAB Development

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for managing the risks of hepatotoxicity associated with the development of Potassium-Competitive Acid Blockers (P-CABs).

Frequently Asked Questions (FAQs)

Q1: Why is hepatotoxicity a significant concern in the development of P-CABs?

A1: Hepatotoxicity has been a primary reason for the discontinuation of several early P-CAB candidates. For instance, drugs like SCH28080, YH4808, and AZD0865 were all halted during development due to liver toxicity issues observed in clinical trials[1][2][3][4]. This historical context creates a high level of scrutiny for liver safety in all new P-CABs entering development. While newer approved P-CABs like tegoprazan and vonoprazan have demonstrated better safety profiles, the concern is not entirely eliminated[1][5].

Q2: What are the primary suspected mechanisms of P-CAB-induced liver injury?

A2: The precise mechanisms are not always fully elucidated for each compound, but several key pathways are consistently investigated as potential contributors to drug-induced liver injury (DILI) for P-CABs and other xenobiotics. These include:

  • Mitochondrial Dysfunction: Disruption of mitochondrial function can lead to cellular energy depletion and oxidative stress, culminating in hepatocyte death[6][7].

  • Inhibition of Bile Salt Export Pump (BSEP): BSEP is crucial for transporting bile salts out of hepatocytes. Inhibition of this pump leads to an intracellular accumulation of bile salts, which are cytotoxic and can cause cholestatic liver injury[8][9][10].

  • Formation of Reactive Metabolites: The metabolic activation of a drug by cytochrome P450 (CYP) enzymes can sometimes produce chemically reactive metabolites. These unstable molecules can form covalent bonds with cellular macromolecules like proteins and DNA, leading to cellular damage and immune responses[7][11].

Q3: How do the hepatotoxicity risks of newer P-CABs like tegoprazan compare to older P-CABs and traditional Proton Pump Inhibitors (PPIs)?

A3: Newer P-CABs have been developed with a focus on mitigating the liver safety issues that plagued their predecessors[5]. Large-scale, real-world data analysis has shown that tegoprazan, for example, did not induce higher hepatotoxicity compared to six conventional PPIs[1][2][12]. In fact, one study using data from 50 million people in Korea found that tegoprazan was associated with a 27% lower risk of overall hepatotoxicity compared to the PPIs studied[1][13]. There were no significant differences in overall treatment-emergent adverse events, including hepatotoxicity, between P-CABs and PPIs in a meta-analysis of nine randomized controlled trials[14].

Q4: What are the standard in vitro models used to assess P-CAB hepatotoxicity?

A4: A variety of in vitro models are used to screen for potential hepatotoxicity early in development. Common models include:

  • Immortalized Cell Lines: Human hepatoblastoma cell lines like HepG2 are widely used due to their availability and ease of culture. They are particularly useful in assays like the "glucose-galactose" test to assess mitochondrial toxicity[6][15][16].

  • Primary Human Hepatocytes (PHH): PHH are considered the gold standard for in vitro liver toxicity testing as they most closely represent the physiology of the human liver. However, their use is limited by availability, cost, and rapid de-differentiation in culture[16].

  • 3D Liver Models and Organoids: Advanced models like 3D spheroids, liver-on-a-chip, and organoids aim to better mimic the complex microenvironment of the liver, providing more physiologically relevant data[17][18][19].

  • Membrane Vesicle Assays: To specifically investigate transporter interactions, inverted plasma membrane vesicles from insect or mammalian cells expressing a specific transporter, such as BSEP, are used to measure inhibition potential[8][10].

Q5: What are the common in vivo models for evaluating P-CAB liver safety?

A5: Animal models are essential for understanding the effects of a drug candidate on a whole organism. Common models for assessing DILI include:

  • Rodent Models: Rats and mice are frequently used. Liver injury can be induced by administering chemical toxicants like carbon tetrachloride (CCl4) or thioacetamide (TAA) to study the compound's effect in a damaged liver, or by administering the P-CAB candidate at various doses to observe direct toxicity[17][20].

  • Non-Rodent Models: Dogs and non-human primates are often used in later-stage preclinical safety assessments as their metabolism can be more predictive of human metabolism.

Data Summary Tables

Table 1: Comparison of Hepatotoxicity Risk Ratios (RR) and Hazard Ratios (HR) for Tegoprazan vs. Various PPIs Data synthesized from a retrospective cohort study using a nationwide database.[1][2][12]

Comparison DrugRisk Ratio (RR) (95% CI)Hazard Ratio (HR)
Dexlansoprazole0.70 (0.69–0.72)1.13
Esomeprazole0.81 (0.79–0.83)1.04
Lansoprazole0.61 (0.59–0.63)1.25
Omeprazole1.17 (1.13–1.20)0.77
Pantoprazole0.61 (0.59–0.62)1.26
Rabeprazole0.73 (0.71–0.75)1.15
All Six PPIs (Combined) 0.73 (0.72–0.75) 1.10

Table 2: BSEP Inhibition and Physicochemical Properties of Selected Drugs Illustrative data showing the relationship between BSEP inhibition, plasma concentration, and DILI risk.[8]

DrughBSEP IC₅₀ (µM)Unbound Cmax (µM)Causes Cholestatic DILI?
Bosentan140.14Yes
Cyclosporin A0.290.003Yes
Troglitazone0.80.04Yes
Nifedipine>1000.003No
Sildenafil>1000.01No

Visualizations

G cluster_0 Potential Mechanisms of P-CAB Hepatotoxicity PCAB P-CAB (Parent Drug) Metabolism CYP450 Metabolism in Hepatocyte PCAB->Metabolism Mito Mitochondrial Dysfunction PCAB->Mito Direct Effect BSEP BSEP Inhibition PCAB->BSEP Direct Inhibition RM Reactive Metabolites Metabolism->RM CellStress Oxidative Stress ER Stress RM->CellStress Adduct Formation Immune Immune System Activation RM->Immune Haptenization Mito->CellStress BileAcid Bile Acid Accumulation BSEP->BileAcid Apoptosis Hepatocyte Apoptosis & Necrosis CellStress->Apoptosis BileAcid->Apoptosis DILI Drug-Induced Liver Injury (DILI) Apoptosis->DILI Immune->Apoptosis Immune-mediated damage

Caption: Potential signaling pathways leading to P-CAB-induced hepatotoxicity.

G cluster_1 Experimental Workflow for Hepatotoxicity Assessment cluster_2 In Vitro Assays cluster_3 In Vivo Endpoints start P-CAB Candidate in_vitro Tier 1: In Vitro Screening start->in_vitro cytotox General Cytotoxicity (e.g., LDH, MTT in HepG2) mito Mitochondrial Toxicity (Glucose/Galactose Assay) bsep BSEP Inhibition Assay rm_screen Reactive Metabolite Screening decision1 Assess Risk Low vs. High? cytotox->decision1 mito->decision1 bsep->decision1 rm_screen->decision1 stop High Risk: Stop/Redesign decision1->stop High in_vivo Tier 2: In Vivo Studies (Rodent Model) decision1->in_vivo Low serum Serum Biomarkers (ALT, AST, Bili) histo Histopathology decision2 Confirm Safety Profile? serum->decision2 histo->decision2 decision2->stop No proceed Proceed to Further Preclinical Safety decision2->proceed Yes

Caption: A tiered experimental workflow for assessing P-CAB hepatotoxicity risk.

G Troubleshooting Troubleshooting Guide Issue1 Issue Unexpected cytotoxicity in HepG2 cells at low concentrations. Troubleshooting->Issue1 Issue2 Issue In vitro BSEP inhibition doesn't correlate with in vivo liver enzyme elevation. Troubleshooting->Issue2 Issue3 Issue High variability in results from primary hepatocyte cultures. Troubleshooting->Issue3 Cause1 Potential Cause 1. Compound instability in media. 2. High sensitivity of cell line to specific toxicity mechanism (e.g., mitochondrial). 3. Off-target effects. Issue1:p->Cause1:h Solution1 Solution 1. Verify compound stability via LC-MS. 2. Perform Glucose/Galactose assay to check for mitochondrial liability. 3. Test in primary hepatocytes to confirm relevance. Cause1:p->Solution1:h Cause2 Potential Cause 1. In vivo concentrations (unbound Cmax) are below the in vitro IC50. 2. Other toxicity mechanisms are dominant in vivo (e.g., reactive metabolites). 3. Species differences in BSEP orthologs. Issue2:p->Cause2:h Solution2 Solution 1. Calculate [I]/IC50 ratio using unbound plasma concentrations. 2. Conduct reactive metabolite trapping studies. 3. Compare IC50 values between human BSEP and the animal model's Bsep. Cause2:p->Solution2:h Cause3 Potential Cause 1. Donor-to-donor variability. 2. Rapid de-differentiation of hepatocytes in 2D culture. 3. Inconsistent cell plating density or viability. Issue3:p->Cause3:h Solution3 Solution 1. Use hepatocytes from multiple donors (n≥3) to assess population variability. 2. Use sandwich-culture format or 3D spheroids to maintain phenotype longer. 3. Standardize cell handling and perform viability checks pre- and post-experiment. Cause3:p->Solution3:h

Caption: Logical relationships in the P-CAB hepatotoxicity troubleshooting guide.

Troubleshooting Guides

Issue 1: Unexpectedly high cytotoxicity is observed in HepG2 cells at low concentrations of the P-CAB candidate.

  • Potential Causes:

    • Mitochondrial Toxicity: HepG2 cells are highly reliant on glycolysis. When a compound impairs mitochondrial function, the cells can often compensate. However, this underlying toxicity can be unmasked under specific conditions and may be a primary driver of the observed cytotoxicity[6].

    • Compound Instability: The P-CAB candidate may be unstable in the cell culture medium, degrading into a more toxic substance.

    • Off-Target Effects: The compound may have unintended interactions with other cellular targets crucial for cell viability.

  • Troubleshooting Steps & Solutions:

    • Perform a Glucose/Galactose (Glu/Gal) Assay: Culture HepG2 cells in media where glucose is replaced by galactose. This forces cells to rely on oxidative phosphorylation for energy. A significant increase in toxicity in galactose medium compared to glucose medium strongly indicates mitochondrial dysfunction[15][21].

    • Check Compound Stability: Analyze the concentration of the parent P-CAB in the culture medium over the experiment's time course using LC-MS to rule out degradation.

    • Confirm in a More Relevant System: Test the compound in primary human hepatocytes. If the toxicity is not replicated, the initial finding in HepG2 cells may be an artifact of the cell line.

Issue 2: In vitro data shows potent BSEP inhibition, but in vivo studies in rats do not show significant signs of cholestasis or liver injury.

  • Potential Causes:

    • Pharmacokinetic Mismatch: The unbound plasma concentration (Cmax,u) of the drug in the rat may not be high enough to reach the inhibitory concentration (IC₅₀) observed in vitro. The risk is highest when the ratio of Cmax,u to IC₅₀ is significant[8].

    • Species Differences: The rat BSEP ortholog (Bsep) may be less sensitive to inhibition by the compound compared to human BSEP.

    • Rapid Adaptation: The in vivo system might have adaptive mechanisms (e.g., upregulation of other transporters) that compensate for the BSEP inhibition, which are not present in the in vitro vesicle assay.

  • Troubleshooting Steps & Solutions:

    • Evaluate Exposure Margins: Calculate the ratio of the unbound Cmax in plasma to the in vitro IC₅₀ for both rat and human BSEP. A low ratio suggests a lower risk of in vivo effects.

    • Test in Humanized Models: If possible, use in vivo models that express human BSEP to get a more accurate prediction of human risk.

    • Conduct Species-Specific Assays: Directly compare the IC₅₀ values of your P-CAB against membrane vesicles expressing human BSEP and rat Bsep to quantify species differences in sensitivity[8].

Issue 3: Evidence of reactive metabolite (RM) formation is found in human liver microsome assays, but the clinical relevance is unclear.

  • Potential Causes:

    • Low Dose: The intended clinical dose of the P-CAB may be low enough that the absolute amount of RM formed is too small to cause significant cellular damage.

    • Efficient Detoxification: The liver has robust detoxification pathways (e.g., glutathione conjugation). If these pathways are efficient, the RM may be neutralized before it can cause harm.

    • RM is Not on a Critical Pathway: The RM may form adducts on non-critical proteins, leading to no observable toxicity.

  • Troubleshooting Steps & Solutions:

    • Quantify Covalent Binding: Perform radiolabeled covalent binding studies to quantify the amount of RM that binds to liver proteins. Compare this to values for drugs with known DILI risk.

    • Assess Glutathione (GSH) Depletion: Measure intracellular GSH levels in primary hepatocytes after exposure to the P-CAB. Significant GSH depletion indicates that detoxification pathways are being overwhelmed and raises the risk profile.

    • Identify Metabolizing Enzymes: Determine which specific CYP450 enzymes are responsible for forming the RM. This can help predict potential drug-drug interactions that could increase RM formation and toxicity[22].

Key Experimental Protocols

Protocol 1: Mitochondrial Toxicity Assessment using the Glucose/Galactose (Glu/Gal) Assay
  • Objective: To determine if a P-CAB candidate causes mitochondrial dysfunction by comparing its cytotoxicity in cells forced to use oxidative phosphorylation (galactose media) versus glycolysis (glucose media).

  • Methodology:

    • Cell Seeding: Plate HepG2 cells in a 96-well or 384-well plate and allow them to attach overnight in standard glucose-containing DMEM[6].

    • Media Exchange: Six hours prior to treatment, wash the cells and replace the medium with either DMEM containing 25 mM glucose or DMEM containing 10 mM galactose. Both media should be supplemented with pyruvate, glutamine, and FBS[6].

    • Compound Treatment: Add the P-CAB candidate in a dilution series to both the glucose and galactose plates. Include a positive control (e.g., Rotenone) and a vehicle control.

    • Incubation: Incubate the plates for a specified period (e.g., 24 to 72 hours).

    • Viability Assessment: Measure cell viability using a standard assay such as MTT, resazurin, or ATP quantification (e.g., CellTiter-Glo®).

    • Data Analysis: Calculate the IC₅₀ values for the P-CAB in both glucose and galactose media. A significantly lower IC₅₀ in the galactose medium (a "galactose shift") indicates mitochondrial toxicity.

Protocol 2: BSEP Inhibition Assay using Inverted Membrane Vesicles
  • Objective: To quantify the inhibitory potential (IC₅₀) of a P-CAB candidate on the human bile salt export pump (BSEP).

  • Methodology:

    • Materials: Use commercially available inverted plasma membrane vesicles from Sf9 insect cells expressing human BSEP (ABCB11)[10]. The substrate is radiolabeled taurocholate ([³H]-taurocholate).

    • Assay Preparation: Prepare a reaction mixture containing the membrane vesicles, ATP, and an ATP-regenerating system in a suitable buffer.

    • Inhibition Assessment: Add the P-CAB candidate at various concentrations to the reaction mixture and pre-incubate.

    • Initiate Transport: Start the transport reaction by adding [³H]-taurocholate.

    • Incubation and Termination: Incubate for a short, linear-uptake period (e.g., 5-10 minutes) at 37°C. Stop the reaction by adding ice-cold buffer and rapidly filtering the mixture through a filter plate to separate the vesicles from the unincorporated substrate.

    • Quantification: Wash the filters, add scintillation fluid, and quantify the amount of [³H]-taurocholate trapped inside the vesicles using a scintillation counter.

    • Data Analysis: Determine the ATP-dependent uptake by subtracting the uptake in the absence of ATP from the uptake in its presence. Plot the percent inhibition of ATP-dependent uptake against the P-CAB concentration to calculate the IC₅₀ value.

Protocol 3: Reactive Metabolite Screening using Glutathione (GSH) Trapping
  • Objective: To detect and identify the formation of electrophilic reactive metabolites by trapping them with a nucleophile (glutathione).

  • Methodology:

    • Incubation: Incubate the P-CAB candidate with human liver microsomes (HLM), a NADPH-regenerating system (to support CYP450 activity), and a high concentration of glutathione (GSH).

    • Sample Quenching: After incubation (e.g., 60 minutes), stop the reaction by adding a quenching solvent like acetonitrile, which also precipitates the microsomal proteins.

    • Sample Processing: Centrifuge the sample to pellet the precipitated protein and collect the supernatant.

    • LC-MS/MS Analysis: Analyze the supernatant using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Data Interpretation: Search the mass spectrometry data for potential GSH adducts. A GSH adduct will have a mass equal to the parent drug's metabolite plus the mass of GSH (305.068 Da). The fragmentation pattern in the MS/MS spectrum can help elucidate the structure of the adducted metabolite.

References

Optimizing Soraprazan dosage for maximal efficacy and minimal side effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing soraprazan dosage for maximal efficacy and minimal side effects. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potassium-competitive acid blocker (P-CAB) that inhibits gastric H+,K+-ATPase, the proton pump responsible for gastric acid secretion. Unlike proton pump inhibitors (PPIs), which bind irreversibly and require acid activation, this compound binds reversibly and competitively to the potassium-binding site of the proton pump. This results in a rapid onset of action and potent, dose-dependent inhibition of gastric acid production.[1][2][3]

Q2: What is the primary therapeutic application of this compound?

This compound was initially developed for the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD).[2][3] More recently, it has been investigated under the name remofuscin for the treatment of Stargardt's disease, a form of juvenile macular degeneration, due to its ability to clear lipofuscin from retinal pigment epithelium (RPE) cells.[4][5][6]

Q3: What is a typical oral dosage of this compound used in clinical trials?

Q4: What are the potential side effects associated with this compound?

Clinical trial data specifically detailing the side effects of various doses of this compound for GERD is limited in publicly available resources. However, based on studies of other P-CABs like vonoprazan, common treatment-emergent adverse events are generally mild.[1][7] These may include:

  • Nasopharyngitis

  • Diarrhea

  • Constipation

  • Flatulence

  • Dyspepsia

  • Headache

  • Abdominal pain[8]

It is also noted that P-CABs can lead to an increase in serum gastrin, pepsinogen I, and pepsinogen II levels.[1]

Troubleshooting Guide

Issue 1: High variability in in-vitro H+,K+-ATPase inhibition assays.

  • Potential Cause: Purity and activity of the H+,K+-ATPase enzyme preparation.

  • Troubleshooting Steps:

    • Ensure the enzyme is freshly prepared from a reliable source (e.g., gastric microsomes from a suitable animal model).

    • Verify the protein concentration of your enzyme preparation using a standard method like the Bradford assay.

    • Confirm the baseline ATPase activity before adding the inhibitor.

    • Ensure the assay buffer components, including ATP and potassium concentrations, are optimized and consistent across experiments.

Issue 2: Inconsistent results in animal models for gastric pH.

  • Potential Cause: Inter- and intra-animal variability in fasted gastric pH.

  • Troubleshooting Steps:

    • Standardize the fasting period for all animals before the experiment.[9]

    • Consider using a gastric pH-modifying agent to create a more consistent baseline. For example, pretreatment with pentagastrin can simulate the acidic environment of the human stomach, while famotidine can be used to simulate a higher pH.[9][10][11]

    • Utilize a reliable method for continuous pH monitoring, such as a surgically implanted gastrostomy feeding tube connected to a pH meter.[9][10][11]

Issue 3: Difficulty in formulating this compound for in-vivo studies due to poor water solubility.

  • Potential Cause: this compound is a poorly water-soluble compound.

  • Troubleshooting Steps:

    • Consider formulation strategies such as the creation of amorphous solid dispersions to enhance solubility and bioavailability.[12][13]

    • The use of nanoparticles or lipid-based formulations can also improve the oral delivery of poorly soluble drugs.[14][15][16]

    • For preclinical studies, suspending the compound in a suitable vehicle with the aid of surfactants or other excipients may be necessary.

Quantitative Data

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueConditionSource
IC₅₀ 0.1 µMIon leaky vesicles[2][3]
IC₅₀ 0.19 µMIsolated gastric glands[2][3]
Kᵢ 6.4 nM-[2][3]
Kₑ 26.4 nM-[2][3]

Table 2: Efficacy of P-CABs in Healing Erosive Esophagitis (Data from studies on Vonoprazan)

TreatmentHealing Rate (Week 2)Healing Rate (Week 4)Healing Rate (Week 8)Source
Vonoprazan 84.81%91.48%95.74%[17]
PPIs (Comparator) 77.36%88.95%93.76%[17]

Table 3: Common Adverse Events Associated with P-CABs (Data from studies on Vonoprazan)

Adverse EventIncidence with VonoprazanIncidence with Placebo/ComparatorSource
Nasopharyngitis Most Common TEAE-[1][7]
Any TEAE 27.7% (10mg), 28% (20mg)32.7% (Placebo)[1]
Serious Adverse Event (Diverticulitis) 1 case (10mg group)-[1]

Experimental Protocols

In Vitro H+,K+-ATPase Inhibition Assay

This protocol is a generalized method for determining the inhibitory activity of compounds like this compound on the gastric proton pump.

Materials:

  • Gastric microsomes containing H+,K+-ATPase

  • Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4)

  • ATP solution

  • Magnesium Chloride (MgCl₂) solution

  • Potassium Chloride (KCl) solution

  • This compound or other test compounds

  • Reagents for phosphate detection (e.g., malachite green-based reagent)

Procedure:

  • Prepare gastric microsomes from a suitable animal model (e.g., hog or rabbit stomachs).

  • Pre-incubate the microsomal preparation with the desired concentration of this compound in the assay buffer containing MgCl₂.

  • Initiate the reaction by adding ATP and KCl.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes).

  • Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).

  • Measure the amount of inorganic phosphate released using a colorimetric method.

  • Calculate the percent inhibition relative to a control without the inhibitor.

In Vivo Gastric pH Measurement in a Canine Model

This protocol describes a method for assessing the effect of this compound on gastric acid secretion in dogs.

Materials:

  • Beagle dogs with surgically implanted gastric cannulas

  • This compound formulation

  • pH meter with a microelectrode

  • Data acquisition system

Procedure:

  • Fast the dogs overnight with free access to water.

  • Administer the this compound formulation orally at the desired dose.

  • At predetermined time points, collect gastric fluid samples through the cannula.

  • Immediately measure the pH of the collected samples using a calibrated pH meter.

  • Record the pH values over a specified period (e.g., 24 hours) to determine the onset and duration of acid suppression.

  • A control group receiving a placebo vehicle should be included for comparison.

Visualizations

Gastric_Acid_Secretion_Pathway cluster_Parietal_Cell Parietal Cell cluster_Stimulation Stimulatory Signals HK_ATPase H+,K+-ATPase (Proton Pump) Gastric_Lumen Gastric Lumen HK_ATPase->Gastric_Lumen H+ K_channel K+ Channel K_channel->Gastric_Lumen K+ H_ion H+ K_ion_in K+ K_ion_out K+ Gastric_Lumen->HK_ATPase K+ This compound This compound This compound->HK_ATPase Inhibits Gastrin Gastrin Gastrin->HK_ATPase Stimulates Histamine Histamine Histamine->HK_ATPase Stimulates Acetylcholine Acetylcholine Acetylcholine->HK_ATPase Stimulates

Caption: Signaling pathway of gastric acid secretion and the inhibitory action of this compound.

Experimental_Workflow_pH_Study start Start fasting Overnight Fasting of Canine Subjects start->fasting baseline Baseline Gastric pH Measurement fasting->baseline dosing Oral Administration of this compound or Placebo baseline->dosing monitoring Continuous Gastric pH Monitoring for 24h dosing->monitoring analysis Data Analysis: Onset and Duration of Acid Suppression monitoring->analysis end End analysis->end

Caption: Experimental workflow for in-vivo gastric pH studies in a canine model.

Troubleshooting_Logic issue Inconsistent In-Vitro Results check_enzyme Check Enzyme Purity and Activity issue->check_enzyme Potential Cause check_buffer Verify Assay Buffer Composition issue->check_buffer Potential Cause check_protocol Standardize Experimental Protocol issue->check_protocol Potential Cause solution Consistent and Reproducible Data check_enzyme->solution Leads to check_buffer->solution Leads to check_protocol->solution Leads to

Caption: Logical relationship for troubleshooting inconsistent in-vitro experimental results.

References

Troubleshooting regulatory hurdles in multinational Soraprazan clinical trials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in multinational clinical trials of Soraprazan for Stargardt disease.

Troubleshooting Guides

Issue: Delays in obtaining regulatory approval for the clinical trial application (CTA) in different countries.

Answer:

Navigating the diverse regulatory landscapes of the United States (FDA), European Union (EMA), and Japan (PMDA) is a common hurdle. Proactive and region-specific strategies are crucial for timely approvals.

  • FDA (United States): Ensure your Investigational New Drug (IND) application is comprehensive, including all preclinical data, detailed clinical trial protocols, and investigator brochures. The FDA places a strong emphasis on the safety and rights of trial subjects.[1] For repurposed drugs like this compound, clearly bridge the existing safety data from its previous development for gastroesophageal reflux disease (GERD) to its new indication in Stargardt disease.[2]

  • EMA (European Union): Utilize the centralized procedure for a single application across all EU member states. This streamlines the process for multinational trials.[1] The EMA requires robust data on the quality, safety, and efficacy of the investigational medicinal product.

  • PMDA (Japan): The PMDA has specific requirements for clinical trial notifications (CTNs). While they are moving towards accepting more global data, they may still require supplementary data from Japanese patients. Early consultation with the PMDA is highly recommended to clarify these requirements and avoid delays.

Common Pitfall: Inconsistent documentation across submissions to different regulatory bodies.

Solution: Maintain a core dossier of information that is adapted for each region's specific requirements. Utilize a centralized document management system to track versions and ensure consistency.

Issue: Complications with importing and exporting this compound for the clinical trial.

Answer:

The international shipment of investigational medicinal products (IMPs) is subject to stringent regulations that vary by country.

  • United States: The FDA has specific regulations for the import and export of investigational new drugs under 21 CFR 312.110. Ensure that the shipment is for a clinical investigation under an active IND and that all labeling and documentation requirements are met.

  • European Union: The importation of IMPs into the EU requires a manufacturing and importation authorization (MIA). The product must be manufactured under Good Manufacturing Practice (GMP) standards.

  • Japan: The PMDA has its own set of regulations for the importation of IMPs. It is advisable to work with a local clinical research organization (CRO) or consultant who is experienced in navigating Japanese customs and regulatory requirements.

Troubleshooting Tip: Engage with a specialized clinical trial logistics provider who has experience with the import/export regulations in all participating countries. They can help ensure that all necessary permits and documentation are in place to prevent delays at customs. The COVID-19 pandemic has also highlighted the need for contingency planning for direct-to-patient supply of IMPs, though regulations in this area are still evolving.[3]

Issue: Variability in quantitative autofluorescence (qAF) measurements between clinical sites.

Answer:

Quantitative autofluorescence (qAF) is a key endpoint in the this compound trial for Stargardt disease, and ensuring consistency across multiple sites is critical for data integrity.

Potential Causes of Variability:

  • Operator Skill: Inexperienced operators can introduce variability in image acquisition.

  • Equipment Calibration: Differences in the calibration of the confocal scanning laser ophthalmoscopes (cSLOs) can affect qAF values.

  • Patient Factors: Pupil dilation and patient cooperation can impact image quality.

Mitigation Strategies:

  • Standardized Training: All operators should undergo a standardized and rigorous training program on the specific qAF imaging protocol.

  • Centralized Image Reading: All qAF images should be sent to a central reading center for analysis by a team of experienced graders. This minimizes inter-reader variability.

  • Regular Equipment Calibration: Implement a schedule for regular calibration of all cSLO devices used in the trial.

  • Strict Adherence to Protocol: The imaging protocol, including patient preparation and image acquisition parameters, must be strictly followed at all sites.

Even with these measures, some level of variability is expected in a multicenter setting.[4] It is important to establish acceptable ranges of variability in the trial protocol.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potassium-competitive acid blocker (P-CAB). It inhibits the gastric H+/K+ ATPase, or proton pump, in a reversible manner. While initially developed for acid-related stomach conditions, its ability to remove lipofuscin from retinal pigment epithelium (RPE) cells is the basis for its investigation as a treatment for Stargardt disease.

Q2: What are the primary regulatory challenges for a repurposed drug like this compound?

A2: For a repurposed drug, regulatory agencies require a clear demonstration of its safety and efficacy in the new indication. While the existing safety data from its development for GERD is valuable, additional non-clinical and clinical studies are needed to support its use in Stargardt disease.[2] Key challenges include bridging the existing data to the new patient population and indication, and potentially different intellectual property considerations.[5]

Q3: What documentation is required for an ethics committee submission in a multinational trial?

A3: A comprehensive submission package is required for each country's ethics committee or institutional review board (IRB). While specific requirements may vary, the core documents typically include:

  • Clinical Trial Protocol

  • Investigator's Brochure

  • Informed Consent Form (translated into the local language)

  • Patient recruitment materials

  • Information on investigator qualifications

  • Proof of insurance and indemnity

Q4: How should adverse events be reported in a multinational clinical trial?

A4: Pharmacovigilance, or the monitoring of adverse events, is a critical component of any clinical trial. Reporting requirements differ between regulatory agencies.

  • FDA: Serious and unexpected adverse events must be reported to the FDA within 15 calendar days.

  • EMA: The EMA also requires the reporting of serious adverse events within 15 days through the EudraVigilance database.

  • PMDA: Japan has its own system for reporting adverse events, and timely reporting to the PMDA is mandatory.

A centralized safety database is essential for managing and reporting adverse events from all participating countries in a timely and compliant manner.

Q5: Are there specific considerations for the informed consent process in a genetic disease trial like Stargardt disease?

A5: Yes, for genetic diseases, the informed consent process requires special attention to the following:

  • Genetic Counseling: The potential implications of genetic testing for the patient and their family members should be clearly explained. It may be appropriate to recommend genetic counseling.

  • Data Sharing: The consent form should specify how genetic data will be stored, used, and shared with other researchers.

  • Future Contact: Patients should be given the option to be re-contacted in the future if new findings relevant to their condition become available.

The language used in the informed consent form should be clear, non-technical, and culturally sensitive to the populations in each country.

Data Presentation

Table 1: Comparison of Key Regulatory Agency Timelines for Serious Adverse Event (SAE) Reporting

Regulatory AgencyReporting Timeline for Serious and Unexpected SAEs
FDA (USA) Within 15 calendar days
EMA (EU) Within 15 calendar days
PMDA (Japan) Prompt reporting, with specific timelines depending on the nature of the event

Table 2: Key Parameters for Quantitative Autofluorescence (qAF) Imaging

ParameterSpecification
Excitation Wavelength 488 nm
Detection Wavelength 500-750 nm
Imaging Device Confocal Scanning Laser Ophthalmoscope (cSLO) with internal reference
Pupil Dilation Minimum 6 mm
Image Averaging Typically 9-12 frames

Experimental Protocols

Detailed Methodology for Quantitative Autofluorescence (qAF) Imaging

This protocol is a general guideline and should be adapted based on the specific cSLO manufacturer's instructions and the clinical trial protocol.

  • Patient Preparation:

    • Obtain informed consent.

    • Dilate the patient's pupils to a minimum of 6 mm using a mydriatic agent.

    • Position the patient comfortably at the cSLO device, ensuring proper alignment.

  • Image Acquisition Setup:

    • Select the qAF imaging mode on the cSLO.

    • Ensure the internal fluorescent reference is correctly positioned.

    • Set the image acquisition parameters, including the field of view (typically 30° or 55°) and image resolution.

  • Focusing and Centering:

    • Use the infrared reflectance mode to focus on the retina and center the image on the fovea.

    • Adjust the focus to obtain a clear image of the retinal vasculature and RPE.

  • qAF Image Capture:

    • Switch to the qAF mode.

    • Instruct the patient to fixate on the internal target.

    • Acquire a series of images (typically 9-12 frames) that will be averaged to reduce noise.

  • Image Quality Control:

    • Review the acquired images for clarity, even illumination, and the absence of artifacts (e.g., from eye movement or blinking).

    • Repeat the acquisition if the image quality is suboptimal.

  • Data Analysis (typically performed at a central reading center):

    • Use specialized software to align and average the acquired frames.

    • The software will use the signal from the internal reference to normalize the qAF values.

    • The mean qAF value is calculated for specific retinal regions, often using a standardized grid (e.g., the Delori grid).

Mandatory Visualizations

Soraprazan_Mechanism_of_Action cluster_RPE Retinal Pigment Epithelium (RPE) Cell cluster_this compound This compound Intervention lipofuscin Lipofuscin (Waste Product) lysosome Lysosome lipofuscin->lysosome Accumulates in This compound This compound rpe_health RPE Cell Health & Function lysosome->rpe_health Impaired function leads to decreased vision_loss Vision Loss rpe_health->vision_loss Degradation contributes to lipofuscin_removal Lipofuscin Removal This compound->lipofuscin_removal Induces restored_health Restored RPE Health lipofuscin_removal->restored_health Leads to slowed_progression Slowed Disease Progression restored_health->slowed_progression Results in slowed_progression->vision_loss Aims to prevent/slow

Caption: this compound's mechanism of action in Stargardt disease.

Multinational_Trial_Workflow cluster_PreClinical Pre-Clinical & Planning cluster_Regulatory Regulatory Submissions cluster_Ethics Ethics Committee Submissions cluster_Trial_Execution Trial Execution cluster_Data_Analysis Data Analysis & Reporting protocol_dev Protocol Development site_selection Site Selection (US, EU, Japan) protocol_dev->site_selection fda FDA (IND) site_selection->fda ema EMA (CTA) site_selection->ema pmda PMDA (CTN) site_selection->pmda irb_us IRB (US) site_selection->irb_us ec_eu EC (EU) site_selection->ec_eu ec_japan EC (Japan) site_selection->ec_japan patient_recruitment Patient Recruitment fda->patient_recruitment Approvals ema->patient_recruitment Approvals pmda->patient_recruitment Approvals irb_us->patient_recruitment Approvals ec_eu->patient_recruitment Approvals ec_japan->patient_recruitment Approvals drug_distribution IMP Distribution patient_recruitment->drug_distribution data_collection Data Collection (qAF, etc.) drug_distribution->data_collection pharmacovigilance Pharmacovigilance data_collection->pharmacovigilance central_reading Centralized qAF Reading data_collection->central_reading stat_analysis Statistical Analysis central_reading->stat_analysis final_report Final Clinical Study Report stat_analysis->final_report

Caption: Workflow for a multinational this compound clinical trial.

Regulatory_Hurdle_Logic cluster_solutions Troubleshooting Pathways start Start Multinational Trial Planning hurdle Encounter Regulatory Hurdle? start->hurdle identify Identify Specific Hurdle hurdle->identify Yes proceed Proceed with Trial hurdle->proceed No cta_delay CTA Delay identify->cta_delay import_issue Import/Export Issue identify->import_issue ec_query Ethics Committee Query identify->ec_query node_cta1 Engage with Regulatory Agency cta_delay->node_cta1 node_cta2 Review Submission for Gaps cta_delay->node_cta2 node_cta3 Consult Local Experts cta_delay->node_cta3 node_import1 Verify Documentation import_issue->node_import1 node_import2 Contact Logistics Partner import_issue->node_import2 node_import3 Check Customs Regulations import_issue->node_import3 node_ec1 Prepare Detailed Response ec_query->node_ec1 node_ec2 Amend Protocol/ICF if needed ec_query->node_ec2 node_ec3 Communicate with all sites ec_query->node_ec3 resolve Hurdle Resolved? resolve->proceed Yes escalate Escalate to Steering Committee resolve->escalate No

Caption: Logical workflow for troubleshooting regulatory hurdles.

References

Strategies to improve the formulation of Soraprazan for long-term stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the long-term stability of Soraprazan formulations.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the formulation development of this compound, particularly when targeting a stable amorphous solid dispersion (ASD).

Issue 1: Significant degradation of this compound observed in accelerated stability studies (e.g., >5% total degradation products at 40°C/75% RH after 3 months).

  • Potential Root Causes:

    • Hydrolytic Degradation: this compound, as a potassium-competitive acid blocker (P-CAB), may be susceptible to degradation in the presence of moisture, especially under acidic or alkaline conditions.[1]

    • Oxidative Degradation: The molecule may be sensitive to oxidation, leading to the formation of N-oxides or other oxidative degradants.[1]

    • Excipient Incompatibility: Certain excipients may be interacting with this compound, catalyzing its degradation. Common culprits include those with reactive functional groups or high moisture content.

    • Inadequate Packaging: The packaging material may not provide sufficient protection against moisture and oxygen ingress.[2]

  • Recommended Actions:

    • Characterize Degradation Products: Use a stability-indicating method, such as HPLC-MS, to identify the major degradation products.[3] This will provide clues about the degradation pathway (e.g., hydrolysis, oxidation).

    • Excipient Compatibility Study: Conduct a systematic study of this compound in binary mixtures with each proposed excipient. Store the mixtures under accelerated conditions and analyze for degradation.

    • Moisture Control:

      • Incorporate a desiccant into the packaging.

      • Consider a formulation with a moisture-protective coating.

      • Select excipients with low hygroscopicity.

    • pH Modification: If hydrolysis is confirmed, consider incorporating buffering agents into the formulation to maintain a pH of maximum stability.

    • Inert Atmosphere: During manufacturing, process the formulation under an inert atmosphere (e.g., nitrogen) to minimize exposure to oxygen.

    • Antioxidant Addition: If oxidation is the primary degradation pathway, evaluate the inclusion of antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid.

Issue 2: Recrystallization of amorphous this compound detected during stability testing (e.g., by PXRD or DSC).

  • Potential Root Causes:

    • High Molecular Mobility: The amorphous this compound may have sufficient molecular mobility to rearrange into a more stable crystalline form, especially at temperatures above its glass transition temperature (Tg).[4][5]

    • Plasticization Effect: Sorption of moisture from the environment or from high-moisture excipients can act as a plasticizer, lowering the Tg of the amorphous system and increasing molecular mobility.[5]

    • Poor Drug-Polymer Miscibility: In an amorphous solid dispersion (ASD), if the drug and polymer are not fully miscible, phase separation can occur, leading to domains of pure drug that are prone to crystallization.[6]

    • Suboptimal Polymer Selection: The chosen polymer may not be effectively inhibiting crystallization due to a lack of specific interactions (e.g., hydrogen bonding) with this compound.

  • Recommended Actions:

    • Optimize Polymer Selection: Screen different polymers (e.g., PVP, HPMC, HPMC-AS, Soluplus®) to find one that exhibits good miscibility and strong interactions with this compound.[5][7]

    • Increase Drug-Polymer Ratio: A higher concentration of polymer can better immobilize the drug molecules within the matrix, hindering their ability to crystallize.

    • Increase Glass Transition Temperature (Tg): Formulate with polymers that have a high Tg to ensure the Tg of the final ASD is well above the storage temperature.

    • Control Moisture: As with chemical degradation, stringent moisture control through excipient selection, manufacturing processes, and packaging is critical to prevent plasticization and subsequent recrystallization.[5]

    • Manufacturing Process Optimization: The method of preparing the ASD (e.g., spray drying vs. hot-melt extrusion) can influence its stability. The rapid quenching rates of spray drying often lead to a more homogeneous dispersion, which can be more stable.[6]

Issue 3: Color change observed in the this compound formulation during storage.

  • Potential Root Causes:

    • Degradation: The formation of degradation products can often lead to a change in color.

    • Excipient Interaction: Interactions between this compound and excipients, such as reducing sugars (e.g., lactose) in the presence of an amine group on the drug, can cause discoloration (Maillard reaction).

    • Photostability Issues: Exposure to light can induce photochemical reactions, leading to colored degradants.[2]

  • Recommended Actions:

    • Investigate Degradation: Correlate the color change with the appearance of any new peaks in the HPLC chromatogram.

    • Review Excipient Selection: Avoid using excipients with known reactivity, such as reducing sugars, if the drug has a primary or secondary amine group.

    • Photostability Testing: Conduct forced degradation studies under light exposure as per ICH Q1B guidelines to assess the photostability of the formulation.

    • Light-Protective Packaging: If the formulation is found to be photosensitive, use opaque or amber-colored primary packaging.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for potassium-competitive acid blockers (P-CABs) like this compound?

A1: While specific data for this compound is limited in the public domain, P-CABs like Tegoprazan have shown instability under hydrolytic (acidic and alkaline) and oxidative conditions.[1] Therefore, it is prudent to assume that this compound may be susceptible to similar degradation pathways involving hydrolysis of labile functional groups and oxidation.

Q2: What is the most effective strategy to enhance the stability of an amorphous formulation of this compound?

A2: The most common and effective strategy is to formulate this compound as an amorphous solid dispersion (ASD).[5][8] This involves dispersing the amorphous drug within a polymer matrix. Key considerations for a stable ASD include:

  • Polymer Selection: Choosing a polymer with good miscibility and the ability to form hydrogen bonds with this compound.

  • High Glass Transition Temperature (Tg): The final formulation should have a high Tg to minimize molecular mobility at typical storage conditions.[6]

  • Moisture Protection: Implementing robust measures to protect the formulation from moisture is crucial to prevent both chemical degradation and physical instability (recrystallization).[5]

Q3: Which excipients are generally recommended for stabilizing amorphous solid dispersions?

A3: A range of polymers are commonly used to form stable ASDs. The choice is drug-dependent, but common examples include:

  • Polyvinylpyrrolidone (PVP)

  • Hydroxypropyl methylcellulose (HPMC)

  • Hydroxypropyl methylcellulose acetate succinate (HPMC-AS)

  • Soluplus® (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer)

  • Eudragit® polymers

The selection should be based on drug-polymer miscibility and interaction studies.

Q4: What analytical techniques are essential for monitoring the long-term stability of a this compound formulation?

A4: A comprehensive stability testing program should include:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is crucial for quantifying this compound and detecting any degradation products.[3]

  • Powder X-ray Diffraction (PXRD): To monitor the physical state and detect any recrystallization of amorphous this compound.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and detect any changes that might indicate instability.

  • Dissolution Testing: To ensure that the drug release profile does not change over time, which could be an indication of physical changes in the formulation.

  • Water Content: By Karl Fischer titration, to monitor moisture levels within the product.

Data Presentation

Table 1: Illustrative Stability Data for Different this compound ASD Formulations at 40°C/75% RH

Formulation IDPolymerDrug Load (%)Initial Total Degradants (%)3-Month Total Degradants (%)3-Month Physical State (PXRD)
Sorp-ASD-01HPMC E525<0.11.8Amorphous
Sorp-ASD-02PVP K3025<0.13.5Partially Crystalline
Sorp-ASD-03HPMC-AS25<0.10.9Amorphous
Sorp-ASD-04Soluplus®25<0.11.2Amorphous

Table 2: Comparison of Manufacturing Methods on the Stability of a this compound-HPMC-AS (25% Drug Load) Formulation

Manufacturing MethodInitial Tg (°C)3-Month Total Degradants (%) at 40°C/75% RH3-Month Physical State (PXRD)
Spray Drying1250.9Amorphous
Hot-Melt Extrusion1221.1Amorphous
Co-precipitation1182.3Partially Crystalline

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 290 nm (or lambda max of this compound)

    • Injection Volume: 10 µL

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

    • Prepare working standards by diluting the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation:

    • Accurately weigh and transfer a portion of the formulation equivalent to 10 mg of this compound into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.

    • Make up to volume with the diluent and mix well.

    • Filter a portion of the solution through a 0.45 µm filter before injection.

  • Forced Degradation:

    • Acid Hydrolysis: Reflux the drug solution in 0.1 N HCl at 80°C for 2 hours.

    • Base Hydrolysis: Reflux the drug solution in 0.1 N NaOH at 80°C for 2 hours.

    • Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug to 105°C for 24 hours.

    • Photodegradation: Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The method is considered stability-indicating if all degradation products are well-resolved from the parent peak.

Protocol 2: Powder X-ray Diffraction (PXRD) for Physical Stability Assessment

  • Instrument: A standard powder X-ray diffractometer.

  • Sample Preparation: Lightly pack the sample powder into the sample holder. Ensure a flat, even surface.

  • Data Acquisition:

    • Radiation: Cu Kα

    • Voltage and Current: e.g., 40 kV and 40 mA

    • Scan Range (2θ): 5° to 40°

    • Step Size: e.g., 0.02°

    • Scan Speed: e.g., 2°/min

  • Data Analysis:

    • Examine the diffractogram for the presence of sharp peaks, which are indicative of crystalline material.

    • A broad, diffuse halo is characteristic of amorphous material.

    • Compare the diffractograms of stability samples to that of the initial time point to detect the emergence of any new peaks.

Visualizations

Soraprazan_Degradation_Pathway cluster_conditions Degradation Conditions cluster_products Degradation Products Acid Acidic Hydrolysis DP1 Hydrolytic Product 1 Base Alkaline Hydrolysis DP2 Hydrolytic Product 2 Oxidation Oxidation (e.g., H₂O₂) DP3 N-Oxide This compound This compound This compound->DP1 H⁺/H₂O This compound->DP2 OH⁻/H₂O This compound->DP3 [O]

Caption: Hypothetical degradation pathway of this compound.

Troubleshooting_Workflow Start Stability Issue Observed (Degradation or Recrystallization) Identify Identify Degradants / Confirm Recrystallization (HPLC-MS, PXRD) Start->Identify Cause Determine Root Cause Identify->Cause Chem Chemical Degradation Cause->Chem Chemical Phys Physical Instability (Recrystallization) Cause->Phys Physical Reformulate_Chem Reformulate: - pH modifiers - Antioxidants - Different Excipients Chem->Reformulate_Chem Reformulate_Phys Reformulate: - Screen Polymers - Adjust Drug Load - Optimize Process Phys->Reformulate_Phys Package Optimize Packaging: - Moisture Barrier - Oxygen Scavenger - Light Protection Reformulate_Chem->Package Reformulate_Phys->Package End Re-evaluate Stability Package->End

Caption: Troubleshooting workflow for this compound stability issues.

Formulation_Strategy cluster_screening Screening Phase cluster_asd ASD Manufacturing cluster_char Characterization & Stability Polymer Polymer Screening (Miscibility, Tg) SD Spray Drying Polymer->SD HME Hot-Melt Extrusion Polymer->HME Solvent Solvent System Selection (for Spray Drying) Solvent->SD PhysChem Physicochemical Characterization (PXRD, DSC, Morphology) SD->PhysChem HME->PhysChem Stability Accelerated Stability Testing (ICH Conditions) PhysChem->Stability Final Stable Amorphous This compound Formulation Stability->Final

Caption: Formulation development strategy for a stable ASD.

References

Technical Support Center: Addressing Variability in Patient Response to Soraprazan Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing variability observed during experiments with soraprazan. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Section 1: Troubleshooting Guides

This section provides guidance on common experimental challenges that can lead to variable results with this compound.

Question 1: We are observing significant well-to-well or day-to-day variability in our in vitro H+,K+-ATPase inhibition assays with this compound. What are the potential causes and solutions?

Answer:

Variability in in vitro H+,K+-ATPase inhibition assays can arise from several factors related to the enzyme source, assay conditions, and the inhibitor itself. Below is a troubleshooting guide to help you identify and address these issues.

Troubleshooting Inconsistent H+,K+-ATPase Inhibition Assay Results

Potential Cause Recommended Action
Enzyme Preparation Inconsistency Ensure a consistent and validated protocol for isolating gastric vesicles or microsomes.[1][2] Characterize each batch for protein concentration and specific activity. Store aliquots at -80°C to minimize freeze-thaw cycles.
Sub-optimal Assay Buffer Conditions The pH of the assay buffer is critical for this compound's binding and activity.[3][4] Maintain a consistent pH, typically around 7.4, for the assay.[5] Verify the concentrations of Mg²⁺ and K⁺ ions, as they are crucial for enzyme activity.
Inaccurate this compound Concentration Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Perform serial dilutions accurately and use a consistent final solvent concentration across all wells, ensuring it does not exceed a level that affects enzyme activity (typically <1%).
Incubation Time and Temperature Fluctuations Use a calibrated incubator and ensure consistent incubation times for all samples. Pre-warm all reagents to the assay temperature before starting the reaction.
ATP Concentration and Quality Use high-quality ATP from a reliable supplier. Ensure the final ATP concentration is not limiting and is consistent across all assays.
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions to ensure accurate volume transfer.

Question 2: Our in vivo animal studies are showing a wide range of responses to oral this compound administration in terms of gastric pH changes. How can we investigate the source of this variability?

Answer:

In vivo variability in response to this compound can be influenced by physiological, metabolic, and experimental factors. The following logical workflow can help you systematically investigate these sources of variability.

G cluster_0 Initial Observation cluster_1 Investigation Pathways cluster_2 Specific Actions cluster_3 Potential Root Causes Variability High Variability in Gastric pH Response Dosing Verify Dosing Accuracy and Formulation Variability->Dosing PK Pharmacokinetic Analysis Variability->PK PD Pharmacodynamic Assessment Variability->PD Genetics Genetic Analysis Variability->Genetics Dosing_Check Check gavage technique Ensure consistent vehicle and volume Dosing->Dosing_Check PK_Analysis Measure plasma this compound concentrations (See HPLC-MS/MS Protocol) PK->PK_Analysis PD_Analysis Correlate plasma concentration with gastric pH Assess H+,K+-ATPase expression levels PD->PD_Analysis Genetic_Analysis Genotype for relevant CYP enzymes (e.g., CYP3A, CYP2C homologs) Genetics->Genetic_Analysis Dosing_Error Inconsistent Drug Delivery Dosing_Check->Dosing_Error PK_Variability Differences in Absorption, Metabolism, or Clearance PK_Analysis->PK_Variability PD_Variability Altered Target Enzyme Levels or Sensitivity PD_Analysis->PD_Variability Genetic_Polymorphisms Variations in Drug Metabolizing Enzymes Genetic_Analysis->Genetic_Polymorphisms

Figure 1: Troubleshooting Workflow for In Vivo Variability.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the factors that can influence this compound's efficacy and lead to variable patient responses.

Question 3: What is the mechanism of action of this compound and how does it differ from proton pump inhibitors (PPIs)?

Answer:

This compound is a potassium-competitive acid blocker (P-CAB) that reversibly inhibits the gastric H+,K+-ATPase, also known as the proton pump.[6] Unlike PPIs, which require activation in an acidic environment and form covalent bonds with the proton pump, this compound binds ionically and competes with potassium ions (K⁺) to inhibit acid secretion.[7][8] This different mechanism of action results in a more rapid onset of acid suppression.[6]

G cluster_0 Parietal Cell Lumen Gastric Lumen (Acidic) K_ion_lumen K+ Pump H+,K+-ATPase (Proton Pump) Pump->Lumen Pumps H+ out Cytoplasm Cytoplasm Pump->Cytoplasm Pumps K+ in K_ion_lumen->Pump Binds H_ion_cyto H+ H_ion_cyto->Pump Binds This compound This compound This compound->Pump Competitively binds to K+ site

Figure 2: Mechanism of Action of this compound.

Question 4: How do genetic polymorphisms in CYP enzymes affect this compound metabolism and potentially contribute to variable patient response?

Answer:

This compound, like many other P-CABs, is primarily metabolized by cytochrome P450 enzymes in the liver, particularly CYP3A4 and to a lesser extent, CYP2C19.[9][10] Genetic variations (polymorphisms) in the genes encoding these enzymes can lead to differences in their activity, which in turn can affect how quickly this compound is broken down and eliminated from the body.

Individuals can be classified into different metabolizer phenotypes based on their CYP2C19 genotype:

  • Poor Metabolizers (PMs): Have significantly reduced or no enzyme activity. They may have higher plasma concentrations of this compound, potentially leading to a more pronounced or prolonged effect, but also a higher risk of adverse effects.

  • Intermediate Metabolizers (IMs): Have decreased enzyme activity compared to normal metabolizers.

  • Normal (Extensive) Metabolizers (EMs): Have normal enzyme activity.

  • Ultrarapid Metabolizers (UMs): Have increased enzyme activity, which can lead to faster metabolism of this compound and potentially reduced efficacy at standard doses.

While specific data for this compound is limited, studies on other P-CABs and PPIs have shown a clear correlation between CYP2C19 genotype and drug exposure.[11][12] For example, in individuals with CYP2C19 loss-of-function alleles, the clearance of some P-CABs is reduced, leading to higher plasma concentrations.

Pharmacokinetic Parameters of a P-CAB (Pantoprazole) by CYP2C19 Genotype

CYP2C19 Genotype Oral Clearance (L/h) Terminal Half-life (t½) (h) Area Under the Curve (AUC) (mg·h/L)
1/1 (EM)--3.00 ± 1.02
1/2 (IM)--4.38 ± 1.00
2/2 (PM)3.685.7215.18
17/17 (UM)31.13--
Data adapted from a study on pantoprazole, another acid-suppressing medication metabolized by CYP2C19.[12] This table illustrates the potential magnitude of the effect of CYP2C19 polymorphisms on drug pharmacokinetics and is provided for illustrative purposes.

Question 5: Can co-administration of other drugs influence the efficacy of this compound?

Answer:

Yes, drug-drug interactions are a potential source of variability in response to this compound. Since this compound is a substrate of CYP3A4 and CYP2C19, co-administration with drugs that are inhibitors or inducers of these enzymes can alter its plasma concentration and, consequently, its therapeutic effect.[10]

  • CYP3A4/CYP2C19 Inhibitors: Drugs that inhibit these enzymes (e.g., certain azole antifungals, macrolide antibiotics, and protease inhibitors) can decrease the metabolism of this compound, leading to higher plasma concentrations and a potential for increased efficacy or adverse effects.

  • CYP3A4/CYP2C19 Inducers: Drugs that induce these enzymes (e.g., rifampin, carbamazepine, St. John's Wort) can increase the metabolism of this compound, leading to lower plasma concentrations and potentially reduced efficacy.

It is crucial to review the patient's concomitant medications during clinical trials and in practice to identify potential drug-drug interactions.

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying this compound's effects and the variability in patient response.

Protocol 1: In Vitro H+,K+-ATPase Inhibition Assay Using Isolated Gastric Vesicles

Objective: To determine the inhibitory potency (IC₅₀) of this compound on the H+,K+-ATPase enzyme.

Materials:

  • Isolated H+,K+-ATPase-enriched gastric vesicles (prepared from rabbit or hog stomach)[1][2]

  • Assay Buffer (pH 7.4): 40 mM Tris-HCl, 2 mM MgCl₂, 10 mM KCl

  • ATP solution (100 mM)

  • This compound stock solution (in DMSO)

  • Malachite green reagent for phosphate detection

  • 96-well microplate

  • Plate reader

Procedure:

  • Enzyme Preparation: Thaw the gastric vesicle suspension on ice. Dilute the vesicles in assay buffer to a final protein concentration of approximately 10 µg/mL.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in assay buffer from the stock solution. The final concentrations should typically range from 0.1 nM to 10 µM. Include a vehicle control (DMSO) and a positive control (e.g., omeprazole).

  • Assay Setup: In a 96-well plate, add 50 µL of the diluted gastric vesicle suspension to each well.

  • Add 25 µL of the serially diluted this compound or control solutions to the respective wells.

  • Pre-incubate the plate at 37°C for 30 minutes.

  • Initiate Reaction: Start the reaction by adding 25 µL of 2 mM ATP solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop Reaction and Detect Phosphate: Stop the reaction by adding 100 µL of malachite green reagent.

  • After a 15-minute color development at room temperature, measure the absorbance at 620 nm using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

G Start Start Prep_Vesicles Prepare Gastric Vesicles Start->Prep_Vesicles Prep_this compound Prepare this compound Dilutions Start->Prep_this compound Add_Vesicles Add Vesicles to Plate Prep_Vesicles->Add_Vesicles Add_this compound Add this compound/Controls Prep_this compound->Add_this compound Add_Vesicles->Add_this compound Pre_Incubate Pre-incubate at 37°C Add_this compound->Pre_Incubate Add_ATP Add ATP to Initiate Reaction Pre_Incubate->Add_ATP Incubate Incubate at 37°C Add_ATP->Incubate Add_Malachite_Green Add Malachite Green Incubate->Add_Malachite_Green Read_Absorbance Read Absorbance at 620 nm Add_Malachite_Green->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze End End Analyze->End

Figure 3: H+,K+-ATPase Inhibition Assay Workflow.

Protocol 2: Quantification of this compound in Human Plasma by LC-MS/MS

Objective: To accurately and precisely measure the concentration of this compound in human plasma samples.

Materials:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • C18 analytical column

  • Human plasma (with anticoagulant)

  • This compound analytical standard

  • Stable isotope-labeled internal standard (IS) for this compound (if available)

  • Acetonitrile (ACN)

  • Formic acid

  • Water (LC-MS grade)

  • Protein precipitation plates or tubes

Procedure:

  • Standard and QC Preparation: Prepare stock solutions of this compound and the IS in a suitable solvent (e.g., methanol). Serially dilute the this compound stock solution with blank human plasma to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (standard, QC, or unknown), add 200 µL of ACN containing the IS.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in ACN

      • Gradient: A suitable gradient to separate this compound from matrix components.

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

    • Mass Spectrometry Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Monitor the appropriate precursor-to-product ion transitions for this compound and the IS in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis:

    • Integrate the peak areas for this compound and the IS.

    • Calculate the peak area ratio of this compound to the IS.

    • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations.

    • Use the calibration curve to determine the concentration of this compound in the QC and unknown samples.

Validation of the LC-MS/MS Method: The method should be validated according to regulatory guidelines, assessing parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[1][13][14]

References

Preclinical toxicity studies and safety profile of Soraprazan

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information and guidance for researchers and drug development professionals involved in the preclinical toxicity assessment of Soraprazan and similar small molecule drug candidates. The following sections offer troubleshooting advice, frequently asked questions, standardized experimental protocols, and illustrative data to facilitate the design and interpretation of preclinical safety studies.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions that may arise during the preclinical evaluation of this compound.

General Toxicology

  • Question: What are the initial steps in assessing the acute toxicity of this compound?

    • Answer: The initial assessment typically involves a single-dose toxicity study in two mammalian species (one rodent, one non-rodent) to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity. Key observations include clinical signs, body weight changes, and gross pathology at necropsy.[1]

  • Question: We observed unexpected mortality at a previously determined "safe" dose in a repeated-dose study. What could be the cause?

    • Troubleshooting:

      • Vehicle Effects: Evaluate the tolerability of the vehicle alone. Some excipients can cause adverse effects in certain animal species.[2]

      • Compound Accumulation: this compound or its metabolites may accumulate with repeated dosing, leading to toxicity not observed in single-dose studies. Toxicokinetic data is crucial to assess this.[3]

      • Formulation Issues: Inconsistent formulation can lead to dose variability. Ensure the formulation is homogenous and stable throughout the study period.[4][5]

      • Animal Health: Underlying health issues in the animal cohort can increase susceptibility to the test article.

  • Question: How do we establish the No-Observed-Adverse-Effect-Level (NOAEL) in our repeated-dose toxicity study?

    • Answer: The NOAEL is the highest dose at which there are no statistically or biologically significant increases in the frequency or severity of adverse effects between the exposed population and its appropriate control group.[3][6] This is determined by a comprehensive evaluation of in-life observations, clinical pathology (hematology and clinical chemistry), organ weights, and histopathology.

Safety Pharmacology

  • Question: What is the "core battery" of safety pharmacology studies, and is it mandatory for this compound?

    • Answer: The ICH S7A guideline recommends a core battery of studies to assess the effects of a test substance on vital functions.[7][8] This includes the central nervous system (CNS), cardiovascular system, and respiratory system.[9][10][11] These studies are critical before first-in-human trials to evaluate the potential for off-target pharmacological effects.

  • Question: Our compound shows a slight, but statistically significant, prolongation of the QT interval in a dog telemetry study. What are the next steps?

    • Troubleshooting:

      • Concentration-Response Relationship: Determine if the effect is dose-dependent and correlates with plasma concentrations of this compound.

      • In Vitro hERG Assay: Conduct an in vitro patch-clamp study on the hERG channel to determine if the mechanism involves direct channel inhibition.[11]

      • Follow-up Studies: Consider additional in vivo studies to assess the proarrhythmic risk under different physiological conditions.

Genotoxicity

  • Question: this compound was positive in an in vitro Ames test with metabolic activation. Does this mean it's a carcinogen?

    • Troubleshooting:

      • An in vitro positive result indicates a potential for mutagenicity but needs to be confirmed with in vivo studies.[12][13] The metabolic activation system (S9) may produce reactive metabolites not formed in vivo.

      • Conduct a battery of in vivo genotoxicity tests, such as a micronucleus test in rodents, to assess whether the mutagenic potential is expressed systemically.[14][15] Evidence of target tissue exposure is crucial for interpreting negative results.[16]

Reproductive and Developmental Toxicity (DART)

  • Question: When should DART studies for this compound be conducted?

    • Answer: The timing of DART studies depends on the intended clinical population.[17][18] If women of childbearing potential are to be included in clinical trials, embryo-fetal development studies are typically required.[18] Full DART studies, including fertility and pre- and post-natal development, are usually completed before large-scale Phase 3 trials.[19][20]

  • Question: We are observing maternal toxicity in our DART studies. How do we differentiate this from direct developmental toxicity?

    • Answer: This is a critical aspect of DART study interpretation.[17] Developmental effects (e.g., reduced fetal weight) occurring only at doses that also produce significant maternal toxicity (e.g., >10% decrease in body weight gain) may be secondary to the maternal effects.[21] It is important to identify a dose that causes minimal or no maternal toxicity to assess direct effects on development.

Quantitative Data Summary (Illustrative Examples)

The following tables provide examples of how quantitative data from preclinical toxicity studies for a compound like this compound would be structured. Note: This data is illustrative and not actual results for this compound.

Table 1: Single-Dose Oral Toxicity in Rats (Example)

Dose Group (mg/kg)Number of AnimalsMortalityKey Clinical Signs
Vehicle Control5 M, 5 F0/10No abnormalities observed
5005 M, 5 F0/10Piloerection, transient hypoactivity
10005 M, 5 F0/10Piloerection, hypoactivity, ataxia
20005 M, 5 F2/10Severe hypoactivity, ataxia, labored breathing

Table 2: 28-Day Repeated-Dose Oral Toxicity in Dogs - Clinical Chemistry (Example)

ParameterVehicle Control10 mg/kg/day30 mg/kg/day100 mg/kg/day
ALT (U/L) 35 ± 840 ± 1055 ± 12150 ± 30
AST (U/L) 30 ± 732 ± 948 ± 11120 ± 25
ALP (U/L) 80 ± 2085 ± 22110 ± 30350 ± 70
Bilirubin (mg/dL) 0.2 ± 0.10.2 ± 0.10.3 ± 0.10.8 ± 0.2
Statistically significant difference from vehicle control (p < 0.05). Data are presented as mean ± SD.

Table 3: In Vitro Genotoxicity Panel (Example)

AssayTest SystemMetabolic ActivationResult
Ames TestS. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA)With and Without S9Negative
In Vitro MicronucleusHuman peripheral blood lymphocytesWith and Without S9Positive (with S9 only)
Mouse Lymphoma AssayL5178Y cellsWith and Without S9Equivocal (with S9 only)

Experimental Protocols

Below are detailed methodologies for key preclinical safety studies, which can be adapted for the evaluation of this compound.

1. Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure) in Rats

  • Objective: To determine the acute oral toxicity (and estimate the LD50) of this compound.

  • Species: Sprague-Dawley rats (one sex, typically females).[17]

  • Method: The up-and-down procedure (UDP) is a sequential dosing method that uses a small number of animals.[17]

    • A single animal is dosed at a level just below the estimated LD50.

    • If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level.

    • This continues for a specified number of animals, typically with 48-hour intervals between dosing.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for 14 days post-dose. A gross necropsy is performed on all animals.

  • Endpoint: The LD50 and its confidence intervals are calculated using the maximum likelihood method.

2. Protocol: 28-Day Repeated-Dose Oral Toxicity Study in Rodents

  • Objective: To characterize the toxicity profile of this compound following repeated daily administration and to identify a No-Observed-Adverse-Effect-Level (NOAEL).[22][23]

  • Species: Wistar rats.

  • Groups:

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose).

    • Group 2: Low dose.

    • Group 3: Mid dose.

    • Group 4: High dose (intended to produce minimal toxicity).

    • Each group contains 10 males and 10 females. A satellite group for toxicokinetics and recovery may be included.

  • Administration: Daily oral gavage for 28 consecutive days.

  • In-life Assessments: Daily clinical observations, weekly body weight and food consumption, detailed functional observational battery (FOB) at baseline and end of treatment, ophthalmology.

  • Terminal Assessments:

    • Toxicokinetics: Blood samples collected at specified time points after the first and last dose to determine Cmax, AUC, and potential accumulation.

    • Clinical Pathology: Blood collection for hematology and clinical chemistry; urine collection for urinalysis.

    • Pathology: Gross necropsy, organ weight measurements, and histopathological examination of a comprehensive list of tissues from control and high-dose groups (and any target organs at lower doses).[23]

3. Protocol: In Vivo Micronucleus Assay in Mouse Bone Marrow

  • Objective: To assess the potential of this compound to induce chromosomal damage (clastogenicity or aneugenicity) in vivo.[12]

  • Species: CD-1 mice.

  • Groups: Vehicle control, positive control (e.g., cyclophosphamide), and at least three dose levels of this compound, with the highest dose being the maximum tolerated dose (MTD) or a limit dose.

  • Administration: Typically two administrations, 24 hours apart, via the clinical route (e.g., oral gavage).

  • Sample Collection: Bone marrow is collected from the femur 24 hours after the final dose.

  • Analysis:

    • Bone marrow smears are prepared and stained.

    • At least 2000 polychromatic erythrocytes (PCEs) per animal are scored for the presence of micronuclei.

    • The ratio of PCEs to normochromatic erythrocytes (NCEs) is calculated to assess bone marrow toxicity.

  • Endpoint: A significant, dose-related increase in the frequency of micronucleated PCEs in treated groups compared to the vehicle control indicates a positive result.

Visualizations

The following diagrams illustrate key concepts and workflows in preclinical safety assessment.

Preclinical_Safety_Workflow cluster_0 Early Discovery cluster_1 Lead Optimization cluster_2 IND-Enabling Studies cluster_3 Late Stage / Post-NDA in_silico In Silico Toxicity Prediction in_vitro_safety In Vitro Safety & Off-Target Screening in_silico->in_vitro_safety Prioritize acute_tox Acute Toxicity (MTD Determination) in_vitro_safety->acute_tox Select Lead repeat_dose Repeated-Dose Toxicity (e.g., 28-Day) acute_tox->repeat_dose Dose Selection genotox_in_vitro In Vitro Genotoxicity (Ames, Micronucleus) genotox_in_vivo In Vivo Genotoxicity (if required) genotox_in_vitro->genotox_in_vivo Positive Result safety_pharm Safety Pharmacology Core Battery dart DART Studies safety_pharm->dart Proceed to Clinic repeat_dose->safety_pharm carcinogenicity Carcinogenicity Studies dart->carcinogenicity

General Workflow for Preclinical Safety Assessment.

Safety_Pharmacology_Core_Battery cluster_CNS CNS Assessment cluster_CVS Cardiovascular Assessment cluster_RESP Respiratory Assessment CoreBattery Safety Pharmacology Core Battery (ICH S7A) Central Nervous System (CNS) Cardiovascular System (CVS) Respiratory System FOB Functional Observation Battery (FOB) CoreBattery:cns->FOB Motor Motor Activity CoreBattery:cns->Motor Coord Coordination (e.g., Rota-rod) CoreBattery:cns->Coord BP Blood Pressure CoreBattery:cvs->BP HR Heart Rate CoreBattery:cvs->HR ECG ECG (QT Interval) CoreBattery:cvs->ECG RespRate Respiratory Rate CoreBattery:resp->RespRate TidalVol Tidal Volume CoreBattery:resp->TidalVol hERG In Vitro hERG ECG->hERG Mechanistic Follow-up Plethysmography Whole-Body Plethysmography RespRate->Plethysmography TidalVol->Plethysmography

Key Components of the Safety Pharmacology Core Battery.

Soraprazan_MoA cluster_cell This compound This compound (P-CAB) HK_ATPase H+/K+ ATPase (Proton Pump) This compound->HK_ATPase Reversibly Binds (Competes with K+) H_ion H+ Ion (Acid) HK_ATPase->H_ion Inhibits Secretion ParietalCell Gastric Parietal Cell K_ion K+ Ion K_ion->HK_ATPase Normal Binding Site Lumen Gastric Lumen H_ion->Lumen Acid Release

Mechanism of Action for this compound as a P-CAB.

References

Navigating the Synthesis of Soraprazan: A Technical Support Guide for Scale-Up Challenges

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for overcoming common hurdles encountered during the scale-up synthesis of Soraprazan for clinical applications. The following frequently asked questions (FAQs) and troubleshooting guides are designed to offer practical solutions to specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the scale-up of the this compound synthesis?

When transitioning from laboratory to pilot or production scale, several parameters become critical to ensure consistent yield, purity, and safety. Based on the synthesis of analogous complex heterocyclic molecules, the following are key areas of focus:

  • Temperature Control: Exothermic or endothermic steps require robust thermal management to prevent side reactions or incomplete conversion.

  • Mixing Efficiency: Inadequate mixing can lead to localized concentration gradients, resulting in impurity formation and reduced yields. The choice of impeller and agitation speed is crucial.

  • Rate of Reagent Addition: The kinetics of the reaction can be highly sensitive to the rate at which reactants are introduced, impacting selectivity and impurity profiles.

  • Crystallization and Polymorphism: The cooling rate, solvent system, and seeding strategy must be precisely controlled to ensure the formation of the desired crystalline form (polymorph) with consistent particle size distribution. Different polymorphs can have different bioavailability and stability.

  • Impurity Profile: The impurity profile can change significantly upon scale-up. It is essential to identify and characterize any new impurities and develop strategies for their control or removal.

Q2: We are observing a significant increase in a specific impurity during the cyclization step to form the imidazo[1,2-h][1][2]naphthyridine core. What could be the cause?

An increase in impurities during a cyclization reaction at a larger scale is often related to issues with heat and mass transfer. Consider the following troubleshooting steps:

  • Localized Overheating: Inadequate heat dissipation in a larger reactor can lead to "hot spots" where thermal degradation or side reactions occur. Re-evaluate the reactor's cooling capacity and consider a slower addition of the cyclization agent.

  • Poor Mixing: If reactants are not dispersed efficiently, localized high concentrations of starting materials or reagents can favor alternative reaction pathways. Assess the mixing parameters and ensure homogenous reaction conditions.

  • Extended Reaction Time: Slower heating and cooling cycles at scale can increase the overall reaction time, potentially leading to the formation of degradation products. Analyze the reaction kinetics to determine the optimal reaction time at the larger scale.

Q3: Our final crystallization of this compound is resulting in an inconsistent particle size distribution. How can we improve this?

Inconsistent particle size can affect the drug's dissolution rate and bioavailability. To achieve a uniform particle size distribution, focus on the following:

  • Controlled Cooling Profile: Implement a precise and reproducible cooling profile. Rapid cooling often leads to the formation of small, irregular crystals, while slow, controlled cooling promotes the growth of larger, more uniform crystals.

  • Seeding Strategy: Introduce seed crystals of the desired polymorph and particle size at a specific temperature (the metastable zone) to initiate crystallization. The amount and quality of the seed crystals are critical.

  • Anti-Solvent Addition: If an anti-solvent is used to induce crystallization, the rate and location of its addition must be carefully controlled to avoid localized supersaturation, which can lead to rapid nucleation of fine particles.

Troubleshooting Guides

Guide 1: Low Yield in the Final Purification Step
Symptom Potential Cause Suggested Solution
Significant loss of this compound in the mother liquor after crystallization.High solubility of this compound in the chosen solvent system at the filtration temperature.Optimize the solvent/anti-solvent ratio to decrease solubility. Ensure the slurry is cooled to the target temperature and held for a sufficient time to maximize precipitation before filtration.
Oiling out or formation of an amorphous solid instead of crystals.The solution is too concentrated, or the cooling rate is too fast, leading to supersaturation beyond the metastable zone.Reduce the initial concentration of this compound in the solvent. Implement a slower, more controlled cooling profile.
Product degradation during recrystallization.The chosen solvent requires a high temperature for dissolution, leading to thermal degradation of this compound.Screen for alternative solvent systems that allow for dissolution at a lower temperature. Consider using a vacuum to reduce the boiling point of the solvent.
Guide 2: Inconsistent Stereochemistry in the Final Product
Symptom Potential Cause Suggested Solution
Presence of diastereomers of this compound in the final product.Epimerization at one of the chiral centers during a reaction or work-up step.Identify the step where epimerization is occurring. This is often caused by exposure to harsh acidic or basic conditions, or elevated temperatures. Modify the pH and temperature of the critical step.
Incomplete resolution of enantiomers in a chiral separation step.The chiral chromatography method is not optimized for the larger scale.Re-evaluate the chiral stationary phase, mobile phase composition, and loading capacity. Ensure that the flow rate and column dimensions are appropriately scaled.

Experimental Protocols

While the specific, proprietary, industrial synthesis of this compound is not publicly available, a plausible synthetic approach for key structural motifs can be inferred from the synthesis of related compounds. Below are generalized methodologies for reactions that could be part of the this compound synthesis.

Methodology 1: Hypothetical Imidazo[1,2-h][1][2]naphthyridine Core Formation

This protocol outlines a potential method for constructing the core heterocyclic system of this compound.

  • Reaction Setup: A multi-neck, jacketed glass reactor equipped with a mechanical stirrer, condenser, thermocouple, and nitrogen inlet is charged with the appropriate aminonaphthyridine precursor and a suitable solvent (e.g., isopropanol).

  • Reagent Addition: The corresponding α-bromoketone, dissolved in the same solvent, is added dropwise to the reactor at a controlled temperature (e.g., 20-25°C) over a period of 1-2 hours.

  • Reaction and Monitoring: The reaction mixture is heated to reflux (e.g., 80-85°C) and monitored by HPLC for the disappearance of the starting material.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the product is isolated by filtration. The crude product is washed with a cold solvent and dried under vacuum.

Methodology 2: Stereoselective Reduction of a Ketone Precursor

This protocol describes a general procedure for the stereoselective reduction of a ketone to form a hydroxyl group, a key feature of this compound.

  • Inert Atmosphere: A clean, dry, jacketed reactor is rendered inert with nitrogen.

  • Catalyst Preparation: A chiral catalyst (e.g., a Ru- or Rh-based catalyst with a chiral ligand) is dissolved in a degassed solvent (e.g., methanol or dichloromethane) and charged to the reactor.

  • Substrate Addition: The ketone precursor, dissolved in the same solvent, is added to the catalyst solution.

  • Hydrogenation: The reactor is pressurized with hydrogen gas to a specified pressure (e.g., 5-10 bar), and the mixture is stirred vigorously at a controlled temperature (e.g., 25-40°C).

  • Reaction Monitoring: The reaction is monitored by HPLC for the consumption of the ketone.

  • Work-up: Upon completion, the hydrogen pressure is released, and the catalyst is removed by filtration. The filtrate is concentrated under reduced pressure to yield the crude alcohol product.

Visualizations

To aid in understanding the potential scale-up workflow and troubleshooting logic, the following diagrams are provided.

G cluster_0 Lab Scale Synthesis cluster_1 Scale-Up Process lab_start Starting Materials lab_reaction Benchtop Reaction lab_start->lab_reaction lab_workup Purification (Chromatography) lab_reaction->lab_workup lab_product Final Product (mg scale) lab_workup->lab_product scale_start Bulk Starting Materials lab_product->scale_start Tech Transfer scale_reaction Pilot Plant Reactor scale_start->scale_reaction scale_workup Crystallization & Filtration scale_reaction->scale_workup scale_product Final Product (kg scale) scale_workup->scale_product

Caption: A simplified workflow illustrating the transition from lab-scale synthesis to large-scale production of this compound.

G cluster_troubleshooting Troubleshooting Pathway cluster_solutions Potential Solutions start Inconsistent Yield or Purity Observed check_params Review Critical Process Parameters (CPPs) start->check_params check_temp Temperature Profile Analysis check_params->check_temp Thermal Issues? check_mixing Mixing Efficiency Study check_params->check_mixing Mass Transfer Issues? check_reagents Raw Material Quality Control check_params->check_reagents Input Variability? adjust_temp Optimize Heating/Cooling Rate check_temp->adjust_temp adjust_mixing Modify Agitation Speed/Impeller check_mixing->adjust_mixing qualify_supplier Qualify New Raw Material Supplier check_reagents->qualify_supplier end_node Implement Corrective Actions & Re-evaluate adjust_temp->end_node adjust_mixing->end_node qualify_supplier->end_node

References

Validation & Comparative

A Head-to-Head Preclinical Showdown: Soraprazan vs. Vonoprazan

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of acid-related disorder treatments, potassium-competitive acid blockers (P-CABs) have emerged as a promising class of drugs, offering a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs). Among the notable P-CABs are soraprazan and vonoprazan. This guide provides a detailed preclinical comparison of these two agents, drawing upon available experimental data to offer insights for researchers, scientists, and drug development professionals.

While direct head-to-head preclinical studies are limited, this comparison collates available data to draw a comparative picture of their pharmacological and pharmacokinetic profiles.

Mechanism of Action: A Shared Path to Acid Suppression

Both this compound and vonoprazan exert their acid-suppressing effects by competitively inhibiting the H+,K+-ATPase, the proton pump responsible for the final step in gastric acid secretion. Unlike PPIs, which require acid activation and form covalent bonds with the proton pump, P-CABs bind reversibly to the potassium-binding site of the enzyme in a potassium-competitive manner. This allows for a rapid onset of action and inhibition of the proton pump in both its active and resting states.

cluster_lumen Gastric Lumen (Acidic) cluster_cell Parietal Cell H+ H+ K+ K+ ATPase H+,K+- ATPase K+->ATPase Binds to pump ATPase->H+ Pumps H+ out PCAB This compound or Vonoprazan PCAB->ATPase Competitively blocks K+ binding site

Figure 1: Mechanism of Action of P-CABs

In Vitro Pharmacology: A Look at Potency

In vitro studies are crucial for determining the intrinsic potency of a drug. The following table summarizes the available data on the inhibition of H+,K+-ATPase by this compound and vonoprazan.

ParameterThis compoundVonoprazan
H+,K+-ATPase Inhibition (IC50) 0.1 µM (ion leaky vesicles)[1][2]0.019 µM (porcine gastric microsomes, pH 6.5)
0.19 µM (isolated gastric glands)[1][2]17-19 nM
Inhibitory Constant (Ki) 6.4 nM[1][2]10 nM
Dissociation Constant (Kd) 26.4 nM[1][2]Not Reported

In Vivo Efficacy: Animal Model Insights

Preclinical in vivo studies in animal models provide valuable information on a drug's efficacy in a physiological setting. While direct comparative studies are lacking, individual study findings are presented below.

Animal ModelThis compoundVonoprazan
Rat (Pylorus-Ligated) ED50: Not ReportedED50: Not Reported
Dog (Histamine-Stimulated) Superior to esomeprazole in onset, extent, and duration of pH elevation[1][2]Not Reported

Preclinical Pharmacokinetics: A Comparative Overview

The pharmacokinetic profile of a drug determines its absorption, distribution, metabolism, and excretion, which are critical for its overall efficacy and safety. The following tables summarize the available preclinical pharmacokinetic data for this compound and vonoprazan in rats and dogs.

Pharmacokinetics in Rats

ParameterThis compoundVonoprazan
Cmax Not Reported~1.1 µg/mL (10 mg/kg, oral)
AUC Not Reported~3.5 µg*h/mL (10 mg/kg, oral)
t1/2 Not Reported~1.3 h (10 mg/kg, oral)

Pharmacokinetics in Dogs

ParameterThis compoundVonoprazan
Cmax Not ReportedNot Reported
AUC Not ReportedNot Reported
t1/2 Not ReportedNot Reported

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the preclinical evaluation of these P-CABs.

In Vitro H+,K+-ATPase Inhibition Assay

cluster_workflow H+,K+-ATPase Inhibition Assay Workflow A Isolate gastric microsomes (source of H+,K+-ATPase) B Pre-incubate microsomes with varying concentrations of this compound or Vonoprazan A->B C Initiate ATPase reaction by adding ATP B->C D Measure inorganic phosphate (Pi) released from ATP hydrolysis C->D E Calculate % inhibition and determine IC50 value D->E

Figure 2: H+,K+-ATPase Inhibition Assay

The inhibitory activity of this compound and vonoprazan on the H+,K+-ATPase is typically assessed using purified gastric microsomes from animal models such as pigs or rabbits. The general procedure involves:

  • Preparation of Gastric Microsomes: Gastric mucosa is homogenized and subjected to differential centrifugation to isolate microsomal vesicles enriched with H+,K+-ATPase.

  • Incubation: The microsomal vesicles are pre-incubated with various concentrations of the test compound (this compound or vonoprazan) in a buffered solution.

  • Reaction Initiation: The ATPase reaction is initiated by the addition of ATP in the presence of Mg2+ and K+.

  • Measurement of Activity: The enzymatic activity is determined by measuring the amount of inorganic phosphate released from ATP hydrolysis, often using a colorimetric method.

  • Data Analysis: The concentration of the drug that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.

In Vivo Gastric Acid Secretion in Pylorus-Ligated Rats

cluster_workflow Pylorus-Ligated Rat Model Workflow A Fast rats overnight B Administer this compound, Vonoprazan, or vehicle A->B C Anesthetize rats and ligate the pylorus B->C D Allow gastric secretions to accumulate for a set time C->D E Collect gastric contents D->E F Measure volume, pH, and titratable acidity E->F

Figure 3: Pylorus-Ligated Rat Model

This model is a widely used method to evaluate the antisecretory activity of drugs. The protocol generally involves:

  • Animal Preparation: Rats are fasted for a specific period (e.g., 18-24 hours) with free access to water to empty the stomach.

  • Drug Administration: The test compound (this compound or vonoprazan) or vehicle is administered orally or intraperitoneally.

  • Surgical Procedure: Under anesthesia, a midline abdominal incision is made, and the pylorus (the opening from the stomach into the small intestine) is ligated with a suture to prevent the emptying of gastric contents.

  • Accumulation of Gastric Secretion: The animals are allowed to recover for a set period (e.g., 4 hours), during which gastric acid accumulates in the stomach.

  • Sample Collection and Analysis: The animals are euthanized, the stomach is removed, and the gastric contents are collected. The volume of the gastric juice is measured, and the pH and total acidity (determined by titration with NaOH) are analyzed. The inhibitory effect of the drug is calculated by comparing the results with the vehicle-treated control group.

In Vivo Gastric Acid Secretion in Conscious Dogs with Gastric Fistula

cluster_workflow Conscious Dog with Gastric Fistula Workflow A Use dogs surgically fitted with a gastric fistula B Administer this compound, Vonoprazan, or vehicle A->B C Stimulate gastric acid secretion (e.g., with histamine) B->C D Collect gastric juice samples at regular intervals C->D E Measure volume, pH, and titratable acidity of samples D->E

Figure 4: Conscious Dog with Gastric Fistula Model

This model allows for the repeated collection of gastric juice in conscious animals, providing a more physiological assessment of drug effects. The typical procedure is as follows:

  • Animal Model: Dogs are surgically prepared with a chronic gastric fistula, which provides access to the stomach contents.

  • Drug Administration: The test compound is administered orally or intravenously.

  • Stimulation of Acid Secretion: Gastric acid secretion is stimulated by a continuous intravenous infusion of a secretagogue, most commonly histamine.

  • Sample Collection: Gastric juice is collected continuously or at regular intervals through the gastric fistula.

  • Analysis: The volume, pH, and acidity of the collected gastric juice are measured to determine the extent and duration of acid secretion inhibition.

Summary and Conclusion

Based on the available preclinical data, both this compound and vonoprazan are potent inhibitors of the gastric H+,K+-ATPase. In vitro, both compounds demonstrate high affinity for the proton pump. In vivo, this compound has been shown to be superior to the PPI esomeprazole in a dog model.

A comprehensive head-to-head comparison is hampered by the lack of directly comparative preclinical studies and a notable scarcity of published in vivo efficacy and pharmacokinetic data for this compound. The existing data suggests that both are effective P-CABs, but further studies are required to definitively delineate their comparative preclinical profiles. This information is crucial for guiding further research and development in the quest for more effective treatments for acid-related disorders.

References

A Head-to-Head Battle: Comparative Clinical Efficacy of Potassium-Competitive Acid Blockers

Author: BenchChem Technical Support Team. Date: November 2025

A new class of acid-suppressing drugs, Potassium-Competitive Acid Blockers (P-CABs), is demonstrating comparable or even superior efficacy to traditional proton pump inhibitors (PPIs) in the management of acid-related disorders. This guide provides a comprehensive review of the clinical efficacy of different P-CABs, including vonoprazan, tegoprazan, fexuprazan, and keverprazan, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Potassium-Competitive Acid Blockers (P-CABs) represent a significant advancement in the treatment of conditions such as erosive esophagitis (EE), peptic ulcer disease, and Helicobacter pylori infection. Unlike PPIs, which irreversibly inhibit the proton pump, P-CABs offer a rapid, potent, and sustained acid suppression through a reversible, potassium-competitive mechanism of action.[1][2][3][4][5] This novel mechanism allows for a faster onset of action, meal-independent dosing, and a more consistent effect that is not influenced by CYP2C19 genetic polymorphisms.[1][2][5][6]

Comparative Efficacy in Erosive Esophagitis

Clinical trials have consistently demonstrated the high efficacy of P-CABs in healing erosive esophagitis. Notably, in cases of severe EE (Los Angeles grades C/D), P-CABs have shown a distinct advantage over PPIs.

A systematic review and network meta-analysis of 24 studies highlighted that vonoprazan 20 mg once daily ranked highest for both initial and maintenance healing of grade C/D esophagitis when compared to several PPIs.[7][8][9] Another meta-analysis also found that most P-CABs had higher healing rates than PPIs, particularly in patients with severe EE.[10][11] For maintenance therapy, vonoprazan at doses of 10 mg and 20 mg proved superior to lansoprazole 15 mg in maintaining healed erosive esophagitis over 24 weeks.[3][12]

P-CABComparatorIndicationHealing Rate (P-CAB)Healing Rate (Comparator)Study DurationKey FindingReference
Vonoprazan 20 mgLansoprazole 30 mgErosive EsophagitisNon-inferiorNon-inferior8 weeksVonoprazan showed slightly higher healing rates at 2 and 4 weeks.[6]
Vonoprazan 10 mgLansoprazole 15 mgMaintenance of Healed EE84.76%75.00%24 weeksVonoprazan 10 mg was superior to lansoprazole 15 mg.[3]
Vonoprazan 20 mgLansoprazole 15 mgMaintenance of Healed EE86.54%75.00%24 weeksVonoprazan 20 mg was superior to lansoprazole 15 mg.[3]
Tegoprazan 50/100 mgEsomeprazole 40 mgErosive Esophagitis99.1% (at 8 weeks)99.1% (at 8 weeks)8 weeksTegoprazan was non-inferior to esomeprazole.[6]
Keverprazan 20 mgMultiple PPIsErosive EsophagitisRanked bestLower ranking8 weeksKeverprazan ranked best for healing rate in both severe and non-severe EE.[10][11]

Efficacy in Peptic Ulcer Disease and H. pylori Eradication

P-CABs have also demonstrated robust efficacy in the healing of peptic ulcers and the eradication of H. pylori. A network meta-analysis indicated that vonoprazan had the highest healing effect for peptic ulcers among various P-CABs and PPIs.[13]

For H. pylori eradication, P-CAB-based therapies have shown superior eradication rates compared to PPI-based regimens.[14] This is particularly significant in infections with clarithromycin-resistant strains, where vonoprazan-based triple therapy demonstrated a higher eradication rate.[14][15] A meta-analysis of 28 randomized controlled trials found that P-CAB-based therapies were more effective than traditional PPI-based treatments for eradicating H. pylori infection, and were associated with a lower incidence of adverse events.[14]

P-CABComparatorIndicationEradication Rate (P-CAB)Eradication Rate (Comparator)Key FindingReference
Vonoprazan-based triple therapyLansoprazole-based triple therapyH. pylori eradication84.7%78.8%Vonoprazan triple therapy was non-inferior to lansoprazole triple therapy.[15]
P-CAB-based therapyPPI-based therapyH. pylori eradication85.6%77.8%P-CAB-based therapy exhibited superior eradication rates.[14]
P-CAB-based therapy14-day bismuth-based quadruple therapyH. pylori eradication87.0%79.8%P-CAB-based therapy showed superior eradication rates.[14]

Mechanism of Action and Pharmacokinetics

The distinct mechanism of P-CABs underpins their clinical advantages. They competitively and reversibly inhibit the H+/K+-ATPase (proton pump) in gastric parietal cells, blocking the final step of acid secretion.[1][4][16] This action is not dependent on an acidic environment for activation, unlike PPIs.[1][4]

P_CAB_Mechanism cluster_parietal_cell Gastric Parietal Cell cluster_blood Bloodstream Proton_Pump H+/K+-ATPase (Proton Pump) Lumen Gastric Lumen Proton_Pump->Lumen H+ Secretion (Blocked) K_ion K+ K_ion->Proton_Pump Competes with P-CAB H_ion H+ PCAB P-CAB PCAB->Proton_Pump Reversible Inhibition PCAB_absorbed Absorbed P-CAB PCAB_absorbed->PCAB Accumulates in Parietal Cell

Mechanism of Action of Potassium-Competitive Acid Blockers (P-CABs).

Pharmacokinetically, P-CABs exhibit rapid absorption and a longer half-life compared to PPIs, contributing to their sustained acid suppression.[5] For instance, fexuprazan has a longer half-life than vonoprazan and tegoprazan.[17] Tegoprazan is noted for its rapid onset of action and is particularly effective in suppressing nocturnal acid secretion.[18][19]

Experimental Protocols

The clinical efficacy data presented in this review are derived from randomized controlled trials (RCTs), systematic reviews, and meta-analyses. A typical experimental protocol for a head-to-head comparison of a P-CAB and a PPI in the treatment of erosive esophagitis is outlined below.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase (e.g., 8 weeks) cluster_assessment Assessment cluster_analysis Data Analysis Patient_Population Patients with Endoscopically Confirmed Erosive Esophagitis Inclusion_Exclusion Inclusion/Exclusion Criteria Met Patient_Population->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Randomization Randomized (1:1) Informed_Consent->Randomization Group_A Group A: P-CAB (e.g., Vonoprazan 20 mg daily) Randomization->Group_A Group_B Group B: PPI (e.g., Lansoprazole 30 mg daily) Randomization->Group_B Primary_Endpoint Primary Endpoint: Endoscopic Healing Rate at Week 8 Group_A->Primary_Endpoint Group_B->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: Symptom Resolution, Safety and Tolerability Primary_Endpoint->Secondary_Endpoints Statistical_Analysis Statistical Analysis (e.g., Non-inferiority/Superiority) Secondary_Endpoints->Statistical_Analysis

Typical Experimental Workflow for a P-CAB vs. PPI Clinical Trial.

Methodology for a Representative Randomized Controlled Trial:

  • Study Design: A multicenter, randomized, double-blind, parallel-group study.

  • Participants: Adult patients with endoscopically confirmed erosive esophagitis (e.g., Los Angeles classification grades A-D).

  • Intervention: Patients are randomized to receive either a P-CAB (e.g., vonoprazan 20 mg) or a PPI (e.g., lansoprazole 30 mg) once daily for a specified period (e.g., 8 weeks).

  • Primary Outcome: The primary efficacy endpoint is typically the rate of endoscopically confirmed healing of erosive esophagitis at the end of the treatment period.

  • Secondary Outcomes: These may include rates of heartburn resolution, patient-reported outcomes, and safety assessments (monitoring of adverse events).

  • Statistical Analysis: The primary analysis is often a non-inferiority comparison, with subsequent testing for superiority if non-inferiority is established.

Safety and Tolerability

The available data from short- and medium-term studies suggest that the safety profiles of P-CABs are comparable to those of PPIs.[6][20] The most commonly reported adverse events are generally mild and include nasopharyngitis.[20] While long-term safety data are still being gathered, current evidence indicates that P-CABs are a well-tolerated and safe alternative to PPIs.[15][20]

References

Evaluating the therapeutic index of Soraprazan in comparison to other retinal disease treatments

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive evaluation of Soraprazan, an investigational oral therapeutic for Stargardt disease, suggests a promising safety profile and a novel mechanism of action, although its efficacy in clinical trials has shown mixed results. This guide provides a detailed comparison of this compound with other emerging treatments for Stargardt disease and established therapies for other retinal conditions, offering researchers, scientists, and drug development professionals a thorough analysis of the current landscape.

This compound, originally developed for gastro-esophageal reflux disease, is being repurposed for Stargardt disease, a genetic retinal disorder characterized by the accumulation of lipofuscin in the retinal pigment epithelium (RPE). The therapeutic rationale for this compound lies in its potential to clear these toxic lipofuscin deposits. While the Phase II STArgardt Remofuscin Treatment Trial (STARTT) did not meet its primary endpoint of a statistically significant reduction in quantitative autofluorescence (qAF), a measure of lipofuscin levels, it did demonstrate a statistically significant slowing of retinal thinning, suggesting a potential disease-modifying effect.

This guide will delve into the available quantitative data, experimental methodologies, and underlying biological pathways of this compound and its comparators to facilitate an objective assessment of its therapeutic index.

Comparative Efficacy and Safety of Stargardt Disease Treatments

The therapeutic landscape for Stargardt disease is rapidly evolving, with several investigational drugs in clinical development. The following table summarizes the key efficacy and safety data for this compound and its primary comparators.

Drug Mechanism of Action Dosage Efficacy Highlights Key Adverse Events Clinical Trial Phase
This compound Lipofuscin removal20 mg/day (oral)Statistically significant slowing of retinal thinning.[1] Did not meet primary endpoint for qAF reduction.Generally well-tolerated in previous GERD studies (gastrointestinal symptoms, dizziness, headache).[2] Specific adverse event data from the STARTT trial is not yet fully published.Phase II (STARTT)
Gildeuretinol (ALK-001) Slows the formation of toxic vitamin A dimersOral (dosage not specified in public data)21.6% reduction in the growth rate of retinal atrophic lesions (p<0.001).[3] Stabilization of visual acuity in early-stage patients.[4]Favorable safety profile; no adverse events related to hyper- or hypo-vitaminosis A reported (e.g., xerophthalmia, chromatopsia, delayed dark adaptation, night blindness).[5][6][7]Phase II (TEASE)
Tinlarebant (LBS-008) Reduces retinol binding protein 4 (RBP4) to lower vitamin A uptake by the retina5 mg/day (oral)~50% reduction in the growth of incident atrophic lesions compared to historical controls (p<0.001).[8] 42% of subjects remained free of new atrophic lesions at 24 months.[8] Stable visual acuity with a mean loss of 5 letters over 24 months.[8]Mild in severity. Most frequent: xanthopsia/chromatopsia (76.9%) and delayed dark adaptation (69.2%).[8]Phase II/III (DRAGON)
Emixustat Visual cycle modulator (inhibits RPE65)10 mg/day (oral)Phase 3 trial did not meet its primary endpoint of reducing macular atrophy progression.[3] Post-hoc analysis suggested a 40.8% reduction in lesion progression in a subgroup with smaller baseline lesions.Generally well-tolerated.[3] Most common adverse event is delayed dark adaptation.[9][10]Phase III (SeaSTAR)

Established Treatments for Other Retinal Diseases: A Broader Perspective

While not direct competitors for Stargardt disease, established treatments for other prevalent retinal conditions like wet age-related macular degeneration (AMD) and diabetic macular edema (DME) provide a benchmark for evaluating the therapeutic index of novel retinal therapies.

Treatment Class Mechanism of Action Administration Efficacy Highlights (Wet AMD) Key Adverse Events
Anti-VEGF (e.g., Ranibizumab, Aflibercept) Inhibit Vascular Endothelial Growth FactorIntravitreal injectionSignificant gains in visual acuity (e.g., mean gains of 6.5-11.3 letters at 1 year for Ranibizumab). Arrested growth of choroidal neovascularization.Ocular: endophthalmitis, intraocular inflammation, increased intraocular pressure, retinal detachment. Systemic: thromboembolic events (rare).
Corticosteroids (e.g., Dexamethasone implant) Anti-inflammatory and anti-angiogenicIntravitreal implantReduction in macular edema and improvement in visual acuity.Ocular: cataract formation, increased intraocular pressure/glaucoma.
Photodynamic Therapy (PDT) (Verteporfin) Light-activated drug that occludes abnormal blood vesselsIntravenous infusion followed by laser applicationReduces the risk of vision loss.Visual disturbances, infusion-site reactions, photosensitivity.

Experimental Protocols

STArgardt Remofuscin Treatment Trial (STARTT) for this compound
  • Objective: To evaluate the efficacy and safety of oral this compound in reducing lipofuscin in the RPE of subjects with Stargardt disease.

  • Study Design: A multinational, multicenter, randomized (2:1), double-masked, placebo-controlled, proof-of-concept trial.[1][11]

  • Participants: 87 subjects with genetically confirmed Stargardt disease.[1]

  • Intervention: 20 mg of this compound or placebo administered orally once daily for up to 24 months.[1]

  • Primary Endpoint: Change in quantitative autofluorescence (qAF8) from baseline.[11]

  • Secondary Endpoints: Changes in best-corrected visual acuity (BCVA), retinal sensitivity measured by microperimetry, and structural changes assessed by spectral-domain optical coherence tomography (SD-OCT).[1]

TEASE Clinical Trial Program for Gildeuretinol (ALK-001)
  • Objective: To evaluate the safety and efficacy of oral Gildeuretinol in slowing the progression of Stargardt disease.

  • Study Design: The program includes multiple independent studies, such as TEASE-1, a randomized, double-masked, placebo-controlled Phase 2 trial.[12]

  • Participants: Patients with a clinical diagnosis of Stargardt disease and confirmed ABCA4 mutations.

  • Intervention: Daily oral administration of Gildeuretinol or placebo.

  • Primary Endpoint: Growth rate of atrophic retinal lesions measured by fundus autofluorescence.[6]

  • Secondary Endpoints: Changes in visual acuity and other functional and structural parameters.

Phase 2 Study of Tinlarebant (LBS-008)
  • Objective: To evaluate the safety, tolerability, and efficacy of Tinlarebant in adolescent patients with Stargardt disease.

  • Study Design: A Phase 2, open-label, multicenter study.

  • Participants: 13 subjects aged 12-18 years with clinically and molecularly confirmed Stargardt disease.[8]

  • Intervention: 5 mg of Tinlarebant administered orally once daily for 24 months.[8]

  • Endpoints: Safety and tolerability, changes in the growth of atrophic lesions (definitely decreased autofluorescence - DDAF) on fundus autofluorescence, and visual function.[8]

Visualizing the Mechanisms and Workflows

To better understand the biological rationale and experimental design behind these treatments, the following diagrams illustrate the key signaling pathways and workflows.

Stargardt_Disease_Pathway cluster_photoreceptor Photoreceptor Outer Segment cluster_rpe Retinal Pigment Epithelium (RPE) Visual_Cycle Visual Cycle all_trans_Retinal all-trans-Retinal Visual_Cycle->all_trans_Retinal N_Retinylidene_PE N-Retinylidene-PE all_trans_Retinal->N_Retinylidene_PE Combines with PE ABCA4 ABCA4 Transporter ABCA4->Visual_Cycle Cleared for recycling N_Retinylidene_PE->ABCA4 Transported by A2E_precursors A2E Precursors N_Retinylidene_PE->A2E_precursors Mutation in ABCA4 leads to accumulation Lipofuscin Lipofuscin (contains A2E) A2E_precursors->Lipofuscin Forms RPE_Cell_Death RPE Cell Death Lipofuscin->RPE_Cell_Death Induces

Caption: Pathogenesis of Stargardt Disease.

Therapeutic_Interventions_Stargardt cluster_pathway Stargardt Disease Pathway cluster_therapeutics Therapeutic Interventions Vitamin_A_Metabolism Vitamin A Metabolism Toxic_Byproducts Toxic Vitamin A Byproducts (A2E precursors) Vitamin_A_Metabolism->Toxic_Byproducts Lipofuscin_Accumulation Lipofuscin Accumulation Toxic_Byproducts->Lipofuscin_Accumulation RPE_Degeneration RPE Degeneration Lipofuscin_Accumulation->RPE_Degeneration This compound This compound This compound->Lipofuscin_Accumulation Removes Gildeuretinol Gildeuretinol (ALK-001) Gildeuretinol->Toxic_Byproducts Reduces formation of Tinlarebant Tinlarebant Tinlarebant->Vitamin_A_Metabolism Reduces Vitamin A uptake Emixustat Emixustat Emixustat->Vitamin_A_Metabolism Modulates visual cycle

Caption: Mechanisms of Action for Investigational Stargardt Disease Therapies.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_assessment Efficacy & Safety Assessment cluster_analysis Data Analysis Patient_Identification Patient Identification (Clinical Diagnosis & Genotyping) Inclusion_Exclusion Inclusion/Exclusion Criteria Met Patient_Identification->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Randomization Randomization (Drug vs. Placebo) Informed_Consent->Randomization Drug_Administration Daily Oral Administration Randomization->Drug_Administration Monitoring Regular Follow-up Visits Drug_Administration->Monitoring Primary_Endpoint Primary Endpoint Assessment (e.g., qAF, Lesion Growth) Monitoring->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Assessment (e.g., BCVA, SD-OCT) Monitoring->Secondary_Endpoints Adverse_Event_Monitoring Adverse Event Monitoring Monitoring->Adverse_Event_Monitoring Data_Analysis Statistical Analysis Primary_Endpoint->Data_Analysis Secondary_Endpoints->Data_Analysis Adverse_Event_Monitoring->Data_Analysis Results_Interpretation Interpretation of Results Data_Analysis->Results_Interpretation

Caption: General Workflow of a Randomized Controlled Trial for Stargardt Disease.

Conclusion

This compound presents a novel approach to treating Stargardt disease by targeting the removal of accumulated lipofuscin. While the STARTT trial did not meet its primary efficacy endpoint, the observed slowing of retinal thinning provides a signal of biological activity that warrants further investigation. Its established safety profile from previous clinical development is a significant advantage.

In comparison, other investigational therapies for Stargardt disease, such as Gildeuretinol and Tinlarebant, have shown promising results in slowing lesion progression with favorable safety profiles in early to mid-stage clinical trials. Emixustat, another visual cycle modulator, did not demonstrate efficacy in its pivotal trial.

The therapeutic index of this compound for Stargardt disease cannot be definitively determined without more comprehensive data from ongoing or future clinical trials, particularly regarding a dose-response relationship for both efficacy and adverse events in the target patient population. However, its unique mechanism of action and general tolerability suggest it may hold a place in the future therapeutic armamentarium for this debilitating retinal disease, potentially in combination with other therapies that address different aspects of the disease pathology. Continued research and the publication of detailed safety and efficacy data from the STARTT trial will be crucial for a more definitive assessment of this compound's therapeutic index.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Soraprazan
Reactant of Route 2
Soraprazan

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.